Para-nitrophenyl 1-thio-beta-d-glucopyranoside
Description
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Properties
Molecular Formula |
C12H15NO7S |
|---|---|
Molecular Weight |
317.32 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-nitrophenyl)sulfanyloxane-3,4,5-triol |
InChI |
InChI=1S/C12H15NO7S/c14-5-8-9(15)10(16)11(17)12(20-8)21-7-3-1-6(2-4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9-,10+,11-,12+/m1/s1 |
InChI Key |
IXFOBQXJWRLXMD-ZIQFBCGOSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Para-nitrophenyl 1-thio-β-D-glucopyranoside
Content Type: Technical Whitepaper & Application Guide Target Audience: Enzymologists, Structural Biologists, and Drug Discovery Researchers
Executive Summary & Chemical Identity[1][2][3]
Para-nitrophenyl 1-thio-β-D-glucopyranoside (pNP-1-thio-Glc) is a specialized thioglycoside analogue of the common chromogenic substrate p-nitrophenyl β-D-glucopyranoside (pNPG). Unlike its oxygen-linked counterpart, which is rapidly hydrolyzed by β-glucosidases to release yellow p-nitrophenol, the thio-linked variant contains a sulfur atom at the anomeric position (C1–S–Aglycone).
This critical substitution renders the glycosidic bond highly resistant to enzymatic hydrolysis. Consequently, pNP-1-thio-Glc functions primarily as a competitive inhibitor and a structural probe , allowing researchers to trap enzymes in a stable substrate-bound state (Michaelis complex) for X-ray crystallography and kinetic mapping.
Chemical Specifications
| Property | Detail |
| Systematic Name | (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-nitrophenyl)sulfanyloxane-3,4,5-triol |
| Common Abbreviation | pNP-1-thio-β-D-Glc / pNP-S-Glc |
| PubChem CID | 656902 (Definitive ID) |
| Molecular Formula | |
| Molecular Weight | 317.32 g/mol |
| Solubility | Soluble in water, DMSO, Methanol |
| Key Distinction | Non-hydrolyzable (S-linkage) vs. Hydrolyzable (O-linkage) |
CRITICAL WARNING: Do not confuse this molecule with p-Nitrophenyl β-D-glucopyranoside (CAS 2492-87-7). The O-glycoside is a substrate ; the S-glycoside is an inhibitor .
Mechanism of Action: Competitive Inhibition
The utility of pNP-1-thio-Glc stems from its ability to mimic the natural substrate's binding geometry without undergoing the catalytic turnover.
The Sulfur Blockade
Standard β-glucosidases (EC 3.2.1.21) operate via a double-displacement mechanism involving two key catalytic residues: a nucleophile (glutamate/aspartate) and an acid/base catalyst.
-
Substrate Binding: The enzyme binds the glycone moiety (glucose) in subsite -1 and the aglycone (p-nitrophenyl) in subsite +1.
-
Protonation Failure: In the native substrate, the acid/base catalyst protonates the glycosidic oxygen to make the aglycone a good leaving group. In pNP-1-thio-Glc, the sulfur atom is a poor proton acceptor and the C-S bond is significantly stronger and less polarized than the C-O bond.
-
Dead-End Complex: The enzyme remains trapped in the Enzyme-Inhibitor (E-I) complex. This competitive occupancy prevents true substrates (like cellobiose or pNPG) from entering the active site.
Kinetic Pathway Diagram
The following diagram illustrates the competitive inhibition logic where pNP-1-thio-Glc (
Caption: Competitive inhibition model showing pNP-1-thio-Glc forming a stable, non-catalytic E-I complex.
Key Applications in Research
Structural Biology (X-Ray Crystallography)
This is the primary application. Because the enzyme cannot cleave the thio-linkage, pNP-1-thio-Glc is used to co-crystallize β-glucosidases.
-
Utility: Resolves the 3D structure of the active site subsites (+1 and -1) occupied by a ligand.
-
Outcome: Reveals specific hydrogen bonding networks and hydrophobic stacking interactions (e.g., between the p-nitrophenyl group and Trp/Phe residues in the entrance tunnel) without the ligand falling apart during data collection.
Kinetic Characterization ( Determination)
Used to determine the dissociation constant (
-
Protocol: Perform a standard pNPG hydrolysis assay in the presence of varying concentrations of pNP-1-thio-Glc.
-
Analysis: A Dixon plot (1/V vs. [I]) or Lineweaver-Burk plot will show intersecting lines characteristic of competitive inhibition (Vmax unchanged, Km increases).
Induction Studies (Fungal Cellulases)
In Trichoderma reesei and Neurospora crassa, cellulase gene expression is triggered by soluble sugars.
-
Role: While sophorose is the natural inducer, thio-sugars are used to decouple binding from metabolism . If pNP-1-thio-Glc induces cellulase expression, it suggests that the induction signal is generated by the binding event at the cell surface sensor, rather than by the metabolic products of hydrolysis.
Experimental Protocols
Preparation of Stock Solution
pNP-1-thio-Glc is hydrophobic due to the nitrophenyl group.
-
Weighing: Accurately weigh 31.7 mg of pNP-1-thio-Glc.
-
Solvent: Dissolve in 1.0 mL of DMSO (Dimethyl sulfoxide) to create a 100 mM stock.
-
Note: Water solubility is limited (~10 mM); DMSO is preferred for stock stability.
-
-
Storage: Aliquot into dark (amber) tubes and store at -20°C . Stable for >6 months. Avoid repeated freeze-thaw cycles.[1]
Competitive Inhibition Assay (Standard Protocol)
This protocol measures the
Reagents:
-
Buffer: 50 mM Sodium Acetate, pH 5.0.
-
Substrate: p-Nitrophenyl β-D-glucopyranoside (pNPG, O-linked) at 5 mM.
-
Inhibitor: pNP-1-thio-Glc (0.1 mM – 10 mM range).
-
Enzyme: β-glucosidase (diluted to 0.1 U/mL).
Workflow:
-
Plate Setup: In a 96-well plate, set up rows with increasing concentrations of the inhibitor (0, 0.5, 1, 2, 5, 10 mM).
-
Enzyme Addition: Add 10 µL of enzyme to each well. Incubate for 5 min at 50°C (or optimal T) to allow E-I equilibrium.
-
Start Reaction: Add 90 µL of Substrate (pNPG).
-
Monitor: Measure Absorbance at 405 nm continuously for 10 minutes.
-
Calculation:
-
Calculate initial velocity (
) for each inhibitor concentration. -
Plot
vs. (Dixon Plot). -
The intersection of lines from different substrate concentrations yields
.
-
Synthesis Overview
For labs requiring custom synthesis (if commercial stock is unavailable):
-
Precursor: 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (Acetobromo-α-D-glucose).
-
Reagent: Sodium p-nitrobenzenethiolate.
-
Solvent: DMF (Dimethylformamide) or Acetone/Water.
-
Procedure:
-
React the glycosyl bromide with the thiolate salt (nucleophilic substitution with inversion of configuration
). -
De-protect the acetyl groups using Sodium Methoxide (Zemplén deacetylation).
-
Purify via silica gel chromatography.
-
References
-
PubChem Compound Summary. (n.d.). Para-nitrophenyl 1-thio-beta-d-glucopyranoside (CID 656902).
-
[Link]
-
-
De la Mata, I., et al. (1992). Chemical mechanism of beta-glucosidase from Trichoderma reesei QM 9414. pH-dependence of kinetic parameters. Biochemical Journal, 283(Pt 3), 679–682. (Demonstrates use of competitive inhibitors in mechanistic studies).
-
[Link]
-
-
Turan, Y., & Zheng, Y. (2005). Purification and characterization of an intracellular beta-glucosidase from the methylotrophic yeast Pichia pastoris. Biochemistry (Moscow), 70(12), 1363–1368. (Cites pNP-1-thio-Glc interactions).
-
[Link]
-
-
Matta, K. L., & Barlow, J. J. (1975). Synthesis of p-nitrobenzyl and p-nitrophenyl 1-thioglycopyranosides.[2] Carbohydrate Research, 43(1), 101-109.
-
[Link]
-
Sources
Unlocking Glycosidase Mechanisms: A Comprehensive Guide to Para-Nitrophenyl 1-Thio-β-D-Glucopyranoside
As a Senior Application Scientist in enzymology and structural biology, I frequently encounter the challenge of mapping transient enzyme-substrate interactions. Standard chromogenic substrates are turned over too rapidly to capture intermediate states. To solve this, we rely on strategically modified substrate analogs. Para-nitrophenyl 1-thio-β-D-glucopyranoside (pNP-1-thio-β-D-Glcp) is one of the most powerful tools in this arsenal.
This whitepaper provides an in-depth technical analysis of pNP-1-thio-β-D-Glcp, exploring its structural foundations, mechanistic role as a competitive inhibitor, and its critical applications in X-ray crystallography and kinetic assays.
Chemical and Structural Foundations
Para-nitrophenyl 1-thio-β-D-glucopyranoside (PubChem CID: 656902) is a synthetic thio-glycoside analog of the widely used chromogenic substrate p-nitrophenyl-β-D-glucopyranoside (pNPG)[1].
-
Molecular Formula: C₁₂H₁₅NO₇S[1]
-
Molecular Weight: 317.31 g/mol [2]
-
SMILES: C1=CC(=CC=C1[O-])S[C@H]2CO)O)O)O[1]
-
PDB Ligand ID: PSG[2]
The Causality of the O-to-S Substitution
The utility of pNP-1-thio-β-D-Glcp stems entirely from a single atomic substitution: replacing the exocyclic glycosidic oxygen with a sulfur atom.
Why does this matter? Standard retaining β-glucosidases operate via a double-displacement mechanism utilizing two conserved glutamic acid residues—one acting as a nucleophile and the other as an acid/base catalyst[3]. The acid catalyst must protonate the glycosidic oxygen to facilitate the departure of the aglycone leaving group. Because sulfur is significantly less basic than oxygen, and the C-S bond is longer (~1.8 Å) and less polarized than the C-O bond (~1.4 Å), the catalytic acid cannot efficiently protonate the sulfur atom. Consequently, the reaction stalls. The enzyme binds the molecule tightly, but the covalent glycosyl-enzyme intermediate cannot form, rendering pNP-1-thio-β-D-Glcp highly resistant to hydrolysis by standard O-glycosidases[3][4].
Mechanistic Role in Enzymology
By resisting cleavage, pNP-1-thio-β-D-Glcp acts as a potent competitive inhibitor for standard β-glucosidases (such as those isolated from Arabidopsis thaliana or Pichia pastoris)[3][4][5]. It occupies the active site, blocking natural substrates or pNPG from entering.
Conversely, for specialized enzymes like myrosinases (plant thio-glucosidases), the active site has evolved specifically to cleave S-glycosidic bonds, making pNP-1-thio-β-D-Glcp an excellent measurable substrate for these specific classes.
Caption: Logical relationship of competitive inhibition by pNP-1-thio-β-D-Glcp.
Quantitative Data: Thio-Glycoside vs. O-Glycoside
To select the right analog for your assay, it is critical to understand the divergent behaviors of the O-linked substrate versus the S-linked inhibitor.
| Parameter | p-Nitrophenyl-β-D-glucopyranoside (pNPG) | p-Nitrophenyl 1-thio-β-D-glucopyranoside |
| Chemical Formula | C₁₂H₁₅NO₈ | C₁₂H₁₅NO₇S |
| PubChem CID | 9298 | 656902 |
| Glycosidic Linkage | O-linked | S-linked |
| Enzymatic Role | Chromogenic Substrate | Competitive Inhibitor / Thio-substrate |
| Hydrolysis Rate (O-glycosidases) | High (Rapid turnover) | Very Low (Stalls at Michaelis complex) |
| Primary Application | Kinetic Activity Assays | Structural Biology & Inhibition Studies |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal checks to confirm the causality of the observed data.
Protocol 1: Kinetic Assay for Competitive Inhibition (Determining Ki)
This protocol determines the inhibition constant (
Self-Validating Mechanism: This protocol includes a "no-enzyme" blank to quantify spontaneous substrate hydrolysis, and a "no-inhibitor" positive control to establish the uninhibited
Step-by-Step Methodology:
-
Buffer Preparation: Prepare 50 mM Sodium Acetate buffer (pH 5.5) containing 0.1% BSA to stabilize the enzyme.
-
Reagent Dilution:
-
Prepare pNPG (substrate) at concentrations ranging from
to . -
Prepare pNP-1-thio-β-D-Glcp (inhibitor) at 0, 0.5, 1.0, and 2.0 mM concentrations.
-
-
Pre-Equilibration (Critical Step): Mix the enzyme with the inhibitor solutions and incubate at 37°C for 10 minutes.
-
Causality: Enzyme-inhibitor binding is a dynamic equilibrium. If the substrate is added simultaneously, the initial velocity (
) will reflect a transient pre-steady-state phase rather than true competitive inhibition, leading to an artificially high apparent .
-
-
Reaction Initiation: Add the pNPG substrate to the pre-equilibrated Enzyme-Inhibitor mixture to initiate the reaction.
-
Continuous Monitoring: Measure the absorbance continuously at 405 nm for 5 minutes using a microplate reader. The release of the p-nitrophenolate ion (yellow) correlates directly with substrate hydrolysis.
-
Data Analysis: Calculate the initial velocity (
) from the linear portion of the absorbance curve. Plot the data using a Lineweaver-Burk or Dixon plot to extract the value.
Caption: Step-by-step experimental workflow for kinetic inhibition assays.
Protocol 2: Co-Crystallization for X-Ray Structural Analysis
Because pNP-1-thio-β-D-Glcp resists hydrolysis, it is the premier ligand for capturing the elusive Michaelis complex (the non-covalent enzyme-substrate complex) via X-ray crystallography.
Self-Validating Mechanism: Set up parallel apo-enzyme (ligand-free) crystallization drops. If the apo-enzyme crystallizes in a different space group, or if the
Step-by-Step Methodology:
-
Protein Concentration: Concentrate the purified β-glucosidase to 10-15 mg/mL in a suitable crystallization buffer (e.g., 20 mM Tris-HCl, pH 7.5).
-
Ligand Soaking/Co-crystallization: Add pNP-1-thio-β-D-Glcp to the protein solution to a final concentration of 5-10 mM (ensure this is at least
to guarantee >95% active site occupancy). -
Incubation: Incubate the complex on ice for 30 minutes to allow the inhibitor to fully occupy the active site without triggering any slow, off-target cleavage.
-
Drop Setup: Use the vapor diffusion method (hanging or sitting drop). Mix 1 µL of the protein-ligand complex with 1 µL of the reservoir solution.
-
Cryoprotection & Freezing: Once crystals form, briefly transfer them to a cryoprotectant solution (reservoir solution + 20% glycerol + 5 mM pNP-1-thio-β-D-Glcp) before flash-freezing in liquid nitrogen.
-
Causality: Including the ligand in the cryoprotectant prevents the ligand from washing out of the active site during the brief transfer step, preserving the structural integrity of the complex.
-
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 656902, Para-nitrophenyl 1-thio-beta-D-glucopyranoside." PubChem,[Link]
-
RCSB Protein Data Bank. "PSG Ligand Summary Page." RCSB PDB,[Link]
-
Turan, Y., et al. "A pseudo-beta-glucosidase in Arabidopsis thaliana: correction by site-directed mutagenesis, heterologous expression, purification, and characterization." Biochemistry (Moscow), 2008. PubMed,[Link]
-
Turan, Y., et al. "Purification and characterization of an intracellular beta-glucosidase from the methylotrophic yeast Pichia pastoris." Biochemistry (Moscow), 2005. PubMed,[Link]
-
BRENDA Enzyme Database. "Information on EC 3.2.1.21 - beta-glucosidase." BRENDA,[Link]
Sources
- 1. PubChemLite - Para-nitrophenyl 1-thio-beta-d-glucopyranoside (C12H15NO7S) [pubchemlite.lcsb.uni.lu]
- 2. rcsb.org [rcsb.org]
- 3. A pseudo-beta-glucosidase in Arabidopsis thaliana: correction by site-directed mutagenesis, heterologous expression, purification, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification and characterization of an intracellular beta-glucosidase from the methylotrophic yeast Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Information on EC 3.2.1.21 - beta-glucosidase and Organism(s) Arabidopsis thaliana and UniProt Accession Q9C525 - BRENDA Enzyme Database [brenda-enzymes.org]
Technical Guide: Mechanism of Action for Para-nitrophenyl 1-thio-beta-d-glucopyranoside
Executive Summary
Para-nitrophenyl 1-thio-beta-d-glucopyranoside (pNP-1-thio-β-D-Glc, or pNPSG) is a sulfur-substituted analog of the standard chromogenic substrate p-nitrophenyl β-D-glucopyranoside (pNPG). Unlike its oxygen-linked counterpart, which is rapidly hydrolyzed by β-glucosidases to release a yellow chromophore, the thio-glycosidic bond renders this molecule highly resistant to enzymatic hydrolysis.
This unique stability defines its primary utility in biochemical research: it acts as a competitive inhibitor and a non-hydrolyzable substrate analog . It is an essential tool for dissecting enzyme kinetics (determination of
Chemical Basis of Action
The functional distinction of pNP-1-thio-β-D-Glc lies in the substitution of the glycosidic oxygen atom with sulfur. This single atomic change alters the bond properties fundamental to enzymatic catalysis:
-
Bond Length & Strength: The C-S bond is longer (~1.8 Å) and weaker than the C-O bond (~1.4 Å), but the sulfur atom is less electronegative. This changes the polarization of the anomeric center.
-
Leaving Group Ability: In retaining β-glucosidases (GH1, GH3 families), hydrolysis requires protonation of the glycosidic atom by a catalytic acid (usually Glutamate or Aspartate). The thiol leaving group (p-nitrobenzenethiol, pKa ~5.0) is structurally distinct enough that many enzymes fail to efficiently protonate or displace it, leading to a
that is often 1000-fold lower than the O-glycoside [1]. -
Hydrolytic Resistance: While not absolute, the rate of hydrolysis is negligible in standard assay timeframes, allowing the molecule to occupy the active site without turnover.
Mechanistic Applications
A. Competitive Inhibition (Kinetic Analysis)
pNP-1-thio-β-D-Glc binds to the active site of β-glucosidases, competing directly with natural substrates (cellobiose) or synthetic reporters (pNPG).
-
Mechanism: It forms a Michaelis complex (
) but does not proceed to the transition state or acyl-enzyme intermediate at a significant rate. -
Kinetic Signature: In a Lineweaver-Burk plot, increasing concentrations of pNP-1-thio-β-D-Glc will increase the apparent
(slope) of the reporter substrate without affecting (y-intercept). -
Utility: This allows researchers to calculate the dissociation constant (
) of the inhibitor, which serves as a proxy for the enzyme's affinity for the glucosyl moiety in the ground state.
B. Structural Biology (X-Ray Crystallography)
To understand the molecular basis of substrate recognition, structural biologists must trap the enzyme in a bound state.
-
The Challenge: Natural substrates are hydrolyzed too quickly to capture in a crystal lattice.
-
The Solution: Co-crystallizing the enzyme with pNP-1-thio-β-D-Glc traps the enzyme in the
complex (Michaelis complex). This reveals the specific hydrogen bonding network and hydrophobic stacking interactions (often with Tryptophan residues) that govern specificity, without the ligand being degraded [2].
C. Gratuitous Induction (Gene Regulation)
In cellulolytic organisms like Trichoderma reesei or Neurospora crassa, cellulase expression is repressed by glucose and induced by disaccharides (e.g., sophorose).
-
Mechanism: pNP-1-thio-β-D-Glc can act as a gratuitous inducer . It binds to the sensor machinery or repressor proteins, triggering the induction signal. Because it is not metabolized, the signal persists, leading to sustained high-level expression of cellulase enzymes without the feedback repression caused by glucose production [3].
Comparative Data: O- vs. S-Glycoside[1]
| Feature | O-Analog (pNPG) | S-Analog (pNP-1-thio-β-D-Glc) |
| Atom Linkage | Oxygen (Ether) | Sulfur (Thioether) |
| Primary Role | Activity Substrate (Reporter) | Inhibitor / Structural Probe |
| Hydrolysis Rate ( | High (Turnover > 100 | Negligible (~1000x slower) |
| Product | Glucose + p-Nitrophenol (Yellow) | Complex remains stable |
| Use Case | Measuring Enzyme Activity | Measuring Affinity ( |
| Kinetic Type | Michaelis-Menten Substrate | Competitive Inhibitor |
Visualizing the Mechanism
Diagram 1: Competitive Inhibition Pathway
This diagram illustrates how the thio-analog blocks the active site, preventing the hydrolysis of the chromogenic substrate.
Caption: The thio-analog (Red) competes with the substrate (Green) for the free enzyme, forming a stable, non-productive complex.
Experimental Protocols
Protocol A: Determination of Inhibition Constant ( )
Objective: Calculate the
Reagents:
-
Buffer: 50 mM Sodium Citrate or Phosphate (pH optimum of enzyme, typically 5.0).
-
Enzyme: Purified β-glucosidase (diluted to give
per min). -
Substrate (S): pNPG (Stock 10 mM). Prepare range: 0.5, 1.0, 2.0, 5.0 mM.
-
Inhibitor (I): pNP-1-thio-β-D-Glc (Stock 10 mM). Prepare fixed concentrations: 0, 0.5, 1.0, 2.0 mM.
Workflow:
-
Setup: In a 96-well plate, create a matrix of Substrate [S] vs. Inhibitor [I] concentrations.
-
Pre-incubation: Add Enzyme to buffer + Inhibitor. Incubate 5 min at reaction temperature (e.g., 37°C or 50°C) to establish equilibrium binding.
-
Initiation: Add Substrate (pNPG) to start the reaction.
-
Measurement: Monitor Absorbance at 405 nm continuously for 10 minutes.
-
Analysis:
-
Calculate initial velocity (
) for each well. -
Plot
vs (Lineweaver-Burk) for each inhibitor concentration. -
The lines should intersect at the Y-axis (if purely competitive).
-
Calculate
using the equation: .
-
Protocol B: Co-Crystallization Setup
Objective: Trap the enzyme in the Michaelis complex.
Workflow:
-
Purification: Ensure enzyme is >95% pure and in a low-salt buffer (e.g., 10 mM Tris).
-
Ligand Addition: Add pNP-1-thio-β-D-Glc to the protein solution.
-
Ratio: Molar excess of 10:1 to 50:1 (Ligand:Protein).
-
Soaking: Alternatively, grow apo-crystals first, then soak in mother liquor containing 5-10 mM thio-analog for 1-24 hours.
-
-
Screening: Set up hanging drop vapor diffusion trays. The presence of the ligand may alter solubility, so re-screening around known crystallization conditions is recommended.
Diagram 2: Determination Workflow
Caption: Step-by-step workflow for determining the inhibition constant using a competitive kinetic assay.
References
-
Shen, H., & Byers, L. D. (2007).[1] Thioglycoside hydrolysis catalyzed by beta-glucosidase.[1][2] Biochemical and Biophysical Research Communications, 362(3), 717–720.[1] Link
- Gloster, T. M., et al. (2007). Structural studies of the beta-glycosidase from Thermotoga maritima. Biochemistry.
- Gusakov, A. V., et al. (2011). Hydrolysis of thioglycosides by Trichoderma reesei cellobiohydrolase I. FEBS Letters. (Context on thioglycoside interaction with fungal cellulases).
-
BRENDA Enzyme Database. EC 3.2.1.21 - beta-glucosidase. Entry: Arabidopsis thaliana inhibition data. Link
Sources
Synthesis of Para-nitrophenyl 1-thio-beta-d-glucopyranoside
Technical Guide: Synthesis of Para-nitrophenyl 1-thio- -D-glucopyranoside
Retrosynthetic Analysis & Strategy
The synthesis relies on a nucleophilic substitution at the anomeric center of a glucose donor. To ensure the formation of the
-
Target Molecule:
-Nitrophenyl 1-thio- -D-glucopyranoside.[1] -
Glycosyl Donor: 2,3,4,6-Tetra-O-acetyl-
-D-glucopyranosyl bromide (Acetobromo- -D-glucose).[2] The -configuration is thermodynamically favored but reactive. -
Glycosyl Acceptor: 4-Nitrothiophenol (p-Nitrobenzenethiol).
-
Key Transformation:
-type displacement with anchimeric assistance.
Visualizing the Synthetic Logic
The following diagram outlines the retrosynthetic disconnection and the forward reaction flow.
Figure 1: Retrosynthetic disconnection showing the convergence of the glucosyl donor and thiol acceptor.
Experimental Protocol
Phase 1: Glycosylation (Formation of the Protected Thioside)
This step involves the nucleophilic attack of the
Reagents:
-
2,3,4,6-Tetra-O-acetyl-
-D-glucopyranosyl bromide ( equiv) -
4-Nitrothiophenol (
equiv) -
Potassium Carbonate (
, equiv) or Sodium Hydride ( ) -
Solvent: Acetone (anhydrous) or DMF (anhydrous)
Protocol:
-
Preparation of Thiolate: In a flame-dried round-bottom flask under nitrogen, dissolve 4-nitrothiophenol (
mmol) in anhydrous acetone ( mL). Add ( mmol) and stir for 15 minutes at room temperature. The solution will turn yellow/orange due to the formation of the thiolate anion.-
Note: 4-Nitrothiophenol has a potent stench. Work strictly within a fume hood.
-
-
Coupling: Add acetobromo-
-D-glucose ( mmol) to the mixture. -
Reaction: Stir the suspension vigorously at room temperature for 3–6 hours. Monitor by TLC (Hexane:Ethyl Acetate 1:1). The starting bromide (
) should disappear, and a new UV-active product ( ) should appear. -
Workup:
-
Filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in Dichloromethane (DCM). Wash with
(to remove unreacted thiol), water, and brine. -
Dry over
, filter, and concentrate.
-
-
Purification: Recrystallize the crude solid from hot Ethanol or purify via flash column chromatography (Hexane/EtOAc gradient).
-
Yield Expectations: 75–85%.
-
Product: 4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-1-thio-
-D-glucopyranoside.
-
Phase 2: Deprotection (Zemplén Deacetylation)
Removal of the acetyl groups to yield the free thioglycoside.
Reagents:
-
Sodium Methoxide (
) in Methanol ( M solution) -
Methanol (anhydrous)
-
Amberlite IR-120 (
form) ion-exchange resin
Protocol:
-
Dissolution: Suspend the protected intermediate (
mmol) in anhydrous Methanol ( mL). -
Catalysis: Add catalytic
solution ( mL, pH should be ~9-10). Stir at room temperature. The solid will dissolve as the reaction proceeds (usually 1–2 hours). -
Monitoring: Check TLC (DCM:MeOH 4:1). The product will be very polar (
). -
Neutralization: Crucial Step. Do not use aqueous acid. Add washed Amberlite IR-120 (
) resin beads directly to the reaction mixture until the pH is neutral (pH 7).-
Why? Acidic hydrolysis can cleave the glycosidic bond, although thioglycosides are more stable than O-glycosides.
-
-
Isolation: Filter off the resin and wash with methanol. Concentrate the filtrate to dryness.
-
Final Purification: Recrystallize from minimal hot water or Methanol/Ether.
Mechanistic Insight: Stereochemical Control
The
-
Ionization: The bromide leaves, generating an oxocarbenium ion.
-
Anchimeric Assistance: The carbonyl oxygen of the C-2 acetyl group attacks the anomeric center from the
-face, forming a cyclic acetoxonium ion intermediate. -
Nucleophilic Attack: The thiolate nucleophile attacks the anomeric carbon from the
-face (backside attack relative to the C-2 bridge), opening the ring and resulting in the -anomer .
Figure 2: Mechanism of neighboring group participation ensuring beta-selectivity.
Characterization Data Summary
To validate the synthesis, compare your data against these standard values.
| Parameter | Expected Value / Observation | Interpretation |
| Appearance | White to pale yellow crystalline powder | High purity solid |
| Melting Point | 160–162 °C (Free sugar) | Sharp range indicates purity |
| Large coupling constant ( | ||
| Solubility | Water, Methanol | Polar free sugar |
| UV-Vis | Characteristic of |
References
-
Matta, K. L., et al. (1975). "Synthesis of p-nitrobenzyl and p-nitrophenyl 1-thioglycopyranosides." Carbohydrate Research, 43(1), 101-109. Link
- Stick, R. V., & Williams, S. J. (2009). Carbohydrates: The Essential Molecules of Life. Elsevier. (General reference for Koenigs-Knorr and NGP mechanisms).
-
CymitQuimica. "p-Nitrophenyl beta-D-glucopyranoside Product Data." (Used for physical property comparison). Link
-
BenchChem. "Application Notes for p-Nitrophenyl-beta-D-glucopyranoside." (Context for enzymatic applications). Link
Para-nitrophenyl 1-thio-beta-d-glucopyranoside physical and chemical properties
Technical Guide: Para-nitrophenyl 1-thio- -D-glucopyranoside[1]
Content Type: In-Depth Technical Guide Author Role: Senior Application Scientist Audience: Researchers, Structural Biologists, and Drug Discovery Professionals
Executive Summary
Para-nitrophenyl 1-thio-
This distinct stability profile makes pNP-1-thio-
-
Structural Biology: Trapping enzymes in "Michaelis complex"-like states for X-ray crystallography.
-
Enzymology: Determining inhibition constants (
) and mapping active site topology without substrate turnover. -
Gene Regulation: Inducing cellulase and glucosidase expression systems where sustained induction (without consumption) is required.
Molecular Architecture & Physicochemical Profile[2]
The substitution of the glycosidic oxygen with sulfur fundamentally alters the compound's reactivity while maintaining the steric fidelity required for active site binding.
Key Physical Constants
| Property | Value | Notes |
| Systematic Name | 4-Nitrophenyl 1-thio- | Also known as p-Nitrophenyl |
| CAS Number | 2788-56-9 | Distinct from O-glycoside (CAS 2492-87-7) |
| Molecular Formula | Sulfur replaces one Oxygen | |
| Molecular Weight | 317.32 g/mol | Heavier than O-analog (301.25 g/mol ) |
| Melting Point | 159 – 164 °C | Crystalline solid |
| Appearance | White to off-white powder | Light sensitive |
| Solubility | Soluble in DMF, DMSO, MeOH | Sparingly soluble in cold water; soluble in warm water |
| Stability | High resistance to acid/base hydrolysis | Stable C–S bond prevents enzymatic cleavage |
Structural Analysis (Thio vs. Oxy)
The C1–S bond length (
Critical Implication: The sulfur atom is a poor leaving group in the context of general acid/base catalysis employed by glycoside hydrolases. The
Mechanism of Action & Biological Applications[8]
Competitive Inhibition Mechanism
pNP-1-thio-
Diagram 1: Competitive Inhibition Mechanism The following diagram illustrates the differential processing of O-glycosides (Turnover) vs. S-glycosides (Inhibition).
Caption: Contrast between the catalytic turnover of O-glycosides and the competitive active-site blockade by S-glycosides.
Applications in Structural Biology
In X-ray crystallography, obtaining a high-resolution structure of an enzyme with a bound substrate is difficult because the enzyme processes the substrate during crystallization. pNP-1-thio-
-
Ligand Code: Often denoted in PDB structures as RAM (or specific ligand ID depending on refinement).
-
Utility: Reveals the precise hydrogen bonding network between the enzyme's nucleophile/acid-base residues and the glycone moiety without triggering the reaction coordinate.
Experimental Protocols
Preparation of Stock Solutions
The thio-glycoside is less soluble in water than the O-glycoside. Proper solubilization is critical for accurate
-
Solvent Selection: Use DMSO (Dimethyl Sulfoxide) or DMF for the primary stock.
-
Concentration: Prepare a 50 mM stock solution.
-
Calculation: Weigh 15.87 mg of pNP-1-thio-
-D-Glc (MW 317.32). -
Dissolve in 1.0 mL of anhydrous DMSO.
-
Vortex until completely dissolved (solution may be slightly yellow but should be clear).
-
-
Storage: Aliquot into small volumes (e.g., 50
L) and store at -20°C . Avoid repeated freeze-thaw cycles to prevent hydrolysis by trace moisture over long periods.
Inhibition Assay Workflow ( Determination)
To determine the inhibition constant (
Diagram 2: Inhibition Assay Workflow
Caption: Step-by-step workflow for determining the inhibition constant (Ki) using pNP-1-thio-beta-D-Glc.
Protocol Steps:
-
Pre-incubation: In a 96-well plate, mix the enzyme with varying concentrations of pNP-1-thio-
-D-Glc (e.g., 0, 0.1, 0.5, 1.0, 5.0 mM) in reaction buffer (typically 50 mM Sodium Phosphate, pH 6.0–7.0). Incubate for 10 minutes to allow equilibrium binding. -
Reaction Start: Add the chromogenic substrate (p-Nitrophenyl
-D-glucopyranoside, CAS 2492-87-7) at a concentration near its . -
Measurement: Monitor the increase in absorbance at 405 nm (release of p-nitrophenol from the substrate, not the inhibitor).
-
Analysis: The rate of reaction (
) will decrease as the concentration of the thio-inhibitor increases. Use a Dixon plot (1/v vs. [I]) or Lineweaver-Burk plot to calculate .
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye).[2]
-
Specific Risk: While the compound is stable, degradation (thermal or extreme pH) can release p-nitrothiophenol , which is foul-smelling and toxic.
-
PPE: Wear nitrile gloves, safety goggles, and work in a fume hood when handling powder or preparing stock solutions.
-
Disposal: Dispose of as hazardous chemical waste containing sulfur and nitro-compounds.
References
-
Synthose Inc. (2024).
-D-glucopyranoside (CAS 2788-56-9). Link -
BRENDA Enzyme Database. (2024). EC 3.2.1.21 - Beta-glucosidase Inhibitors.[3] Link
-
Carl Roth. (2024).
-D-thioglucopyranoside. Link - Withers, S. G., et al. (1988). Mechanisms of glycosyl transfer. Used as a reference for thioglycoside inhibition mechanisms in retaining glycosidases.
-
ChemicalBook. (2024). CAS 2788-56-9 Properties and Suppliers. Link
Principle of beta-glucosidase assay using Para-nitrophenyl 1-thio-beta-d-glucopyranoside
Unlocking -Glucosidase and Thioglycosidase Kinetics: The Principle and Applications of the pNPTG Assay
Executive Summary: The Strategic Role of Thio-Analogs in Enzymology
In the field of enzymology and structural biology, the accurate characterization of glycoside hydrolases requires substrates that can decouple binding affinity from catalytic turnover. Para-nitrophenyl 1-thio-
By replacing the exocyclic glycosidic oxygen with a sulfur atom, pNPTG introduces a profound shift in the molecule's electronic and steric profile. As a Senior Application Scientist, I frequently leverage pNPTG to achieve two distinct experimental goals:
-
As a Competitive Inhibitor: To map the active site and determine the inhibition constant (
) of standard O- -glucosidases, or to trap the Michaelis complex for X-ray crystallography[1]. -
As a Specific Substrate: To selectively measure the activity of thioglycosidases (e.g., myrosinase) or broad-specificity
-glucosidases capable of cleaving S-glycosidic bonds[2].
This whitepaper provides an in-depth mechanistic breakdown of the pNPTG assay, detailing the causality behind the protocols and offering self-validating workflows for both modalities.
Molecular Causality: Why the S-Glycosidic Bond Matters
To understand the pNPTG assay, one must examine the active site dynamics of
When pNPTG is introduced to a standard O-
-
Bond Length and Trajectory: The C–S bond (~1.8 Å) is significantly longer than the C–O bond (~1.4 Å). This pushes the target anomeric carbon out of the optimal trajectory for the nucleophilic attack by the catalytic glutamate.
-
Leaving Group Dynamics: While the p-nitrophenolate anion is an excellent leaving group, the protonation of the sulfur atom by the acid/base catalyst is less thermodynamically favorable in the active site environment evolved for oxygen.
Consequently, pNPTG acts as a potent competitive inhibitor for many plant and microbial
Fig 1. Dual modality of pNPTG based on enzyme specificity and active site architecture.
The Assay Principle: A Self-Validating Colorimetric System
Whether measuring thioglycosidase activity or determining the
The Causality of the Alkaline Quench
Enzymatic incubations are typically performed at pH 5.0–7.0 to match the physiological optimum of the enzyme[5]. At this mildly acidic pH, the released p-nitrophenol (
To quantify the reaction, we introduce a highly alkaline stop solution (e.g., 1 M
-
Reaction Termination: The high pH rapidly denatures the enzyme, freezing the kinetic timepoint.
-
Signal Amplification: The alkaline environment forces the complete deprotonation of the phenol hydroxyl group. The resulting resonance-stabilized p-nitrophenolate anion exhibits an intense yellow color with a peak absorbance at 400–405 nm and a high molar extinction coefficient (
)[6],[7].
Fig 2. Workflow of the colorimetric pNPTG assay for thioglycosidase activity.
Quantitative Data Presentation
To assist in experimental design, the physicochemical differences between the standard oxygen and thio-analogs are summarized in Table 1, while representative kinetic parameters from literature are provided in Table 2.
Table 1: Physicochemical & Kinetic Comparison
| Property | p-Nitrophenyl | p-Nitrophenyl 1-thio- |
| Glycosidic Linkage | O-glycosidic (C-O-C) | S-glycosidic (C-S-C) |
| Cleavage by Standard | Rapid (High | Highly Resistant / None |
| Primary Assay Role | Standard Substrate | Competitive Inhibitor / Crystallographic Probe |
| Cleavage by Thioglycosidases | Yes | Yes (Substrate) |
| Leaving Group | p-Nitrophenolate | p-Nitrophenolate |
Table 2: Representative Kinetic Parameters from Literature
| Enzyme Source | Substrate / Inhibitor | Reference | ||
| Arabidopsis thaliana (At2g25630) | pNPG (Substrate) | 1.90 | - | [3] |
| Arabidopsis thaliana (At2g25630) | pNPTG (Inhibitor) | - | Competitive | [3] |
| Pichia pastoris (Intracellular) | pNPG (Substrate) | 0.12 | - | [2] |
| Pichia pastoris (Intracellular) | pNPTG (Substrate) | Active | - | [2] |
Step-by-Step Experimental Protocols
The following protocols are designed as self-validating systems. Always include a "Substrate Blank" (buffer + substrate + stop solution, followed by enzyme) to account for non-enzymatic hydrolysis.
Protocol A: Determination for Standard -Glucosidases (Competitive Inhibition)
Objective: Determine the binding affinity of pNPTG to an O-
-
Reagent Preparation:
-
Prepare a standard substrate (pNPG) stock at
in the optimal assay buffer (e.g., 50 mM Sodium Acetate, pH 5.5). -
Prepare a serial dilution of the inhibitor (pNPTG) ranging from
to . -
Prepare the stop solution: 1 M
.
-
-
Reaction Assembly: In a 96-well microplate, combine 50 µL of pNPG (at varying concentrations) and 50 µL of pNPTG (at fixed concentrations).
-
Initiation: Add 10 µL of appropriately diluted
-glucosidase to each well. -
Incubation: Incubate at the enzyme's optimal temperature (e.g., 37°C) for exactly 15 minutes.
-
Quenching: Rapidly add 100 µL of 1 M
to all wells to stop the reaction and develop the color. -
Measurement: Read absorbance at 405 nm.
-
Analysis: Plot the initial velocities (
) against [pNPG] at different[pNPTG] concentrations using a Lineweaver-Burk or Dixon plot to confirm competitive inhibition and calculate [3].
Protocol B: Specific Activity Assay for Thioglycosidases
Objective: Measure the catalytic turnover of pNPTG by a thioglycosidase.
-
Reagent Preparation:
-
Prepare a 10 mM stock of pNPTG in the optimal assay buffer.
-
Prepare the stop solution: 1 M
.
-
-
Reaction Assembly: Aliquot 90 µL of the pNPTG solution into microfuge tubes and pre-warm to the target temperature (e.g., 30°C).
-
Initiation: Add 10 µL of the purified thioglycosidase (or cell lysate) to the tube. Vortex briefly.
-
Incubation: Incubate for a precise duration (e.g., 10 minutes) ensuring that less than 10% of the total substrate is consumed to maintain steady-state kinetics.
-
Quenching: Add 100 µL of 1 M
. The solution will turn yellow if p-nitrophenol has been liberated. -
Measurement: Transfer 150 µL to a microplate and read absorbance at 400–405 nm.
-
Calculation: Use the Beer-Lambert law (
) with the extinction coefficient of p-nitrophenolate ( ) to calculate the micromoles of product formed per minute (Units of activity)[6],[7].
References
- BRENDA Enzyme Database: Information on EC 3.2.1.21 - beta-glucosidase and Organism(s) Arabidopsis thaliana. brenda-enzymes.org.
- Purification and characterization of an intracellular beta-glucosidase from the methylotrophic yeast Pichia pastoris. nih.gov.
- A pseudo-beta-glucosidase in Arabidopsis thaliana: correction by site-directed mutagenesis, heterologous expression, purification, and characterization. nih.gov.
- We would like to know where the coefficient of 18.1 (EmM of p-nitrophenol) comes from? What does it mean? megazyme.com.
- Synthesis of di-GOx Pluronic A protein derivatization chemistry based on p-nitrophenol-activation was applied with small modifications. rsc.org.
- 7th Slovak Biophysical Symposium, April 6 – 8, 2016, Nový Smokovec, Slovakia. skbs.sk.
- A simple laboratory exercise illustrating active transport in yeast cells. wiley.com.
Sources
- 1. skbs.sk [skbs.sk]
- 2. Purification and characterization of an intracellular beta-glucosidase from the methylotrophic yeast Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A pseudo-beta-glucosidase in Arabidopsis thaliana: correction by site-directed mutagenesis, heterologous expression, purification, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Information on EC 3.2.1.21 - beta-glucosidase and Organism(s) Arabidopsis thaliana and UniProt Accession Q9C525 - BRENDA Enzyme Database [brenda-enzymes.org]
- 5. iubmb.onlinelibrary.wiley.com [iubmb.onlinelibrary.wiley.com]
- 6. We would like to know where the coefficient of 18.1 (EmM of p-nitrophenol) comes from? What does it mean? : Megazyme [support.megazyme.com]
- 7. rsc.org [rsc.org]
Navigating the Nuances of β-Glucosidase Activity: A Technical Guide to the Hydrolysis of p-NPG
For Researchers, Scientists, and Drug Development Professionals
Abstract
β-Glucosidases (EC 3.2.1.21) are a ubiquitous class of enzymes crucial to a myriad of biological processes, from cellulose degradation in biofuel production to the metabolic activation of therapeutic compounds in humans.[1] The precise quantification of their activity is therefore a cornerstone of research in biochemistry, biotechnology, and pharmacology. This in-depth guide provides a comprehensive overview of the principles and practices for assaying β-glucosidase activity using the chromogenic substrate, para-nitrophenyl 1-thio-beta-d-glucopyranoside (p-NPG). Moving beyond a simple recitation of protocols, this document delves into the mechanistic underpinnings of the enzymatic reaction, offers field-proven insights into experimental design and execution, and provides a framework for robust data interpretation.
Introduction: The Significance of β-Glucosidase and the Role of p-NPG
β-Glucosidases are enzymes that catalyze the hydrolysis of β-glycosidic bonds in various glycosides and oligosaccharides, releasing glucose as a primary product.[1][2] Their functional diversity is vast, encompassing roles in the breakdown of plant cell walls, the activation of plant defense mechanisms, and the metabolism of dietary compounds and xenobiotics in humans.[1][2][3] Given their broad biological and industrial relevance, the ability to accurately measure β-glucosidase activity is of paramount importance.
Para-nitrophenyl 1-thio-beta-d-glucopyranoside (p-NPG) has emerged as a preferred substrate for the routine assay of β-glucosidase activity due to its sensitivity and the simplicity of the detection method.[1][4] The enzymatic hydrolysis of the colorless p-NPG substrate yields D-glucose and p-nitrophenol.[1] In an alkaline environment, p-nitrophenol is converted to the p-nitrophenolate ion, which imparts a distinct yellow color to the solution and exhibits a strong absorbance at approximately 405 nm.[1] The rate of p-nitrophenol formation is directly proportional to the β-glucosidase activity, enabling straightforward quantification.[1]
The Enzymatic Reaction: A Mechanistic Perspective
The hydrolysis of p-NPG by β-glucosidase typically proceeds via a "retaining" double-displacement mechanism, involving two key catalytic residues within the enzyme's active site.[2][5] This mechanism consists of two main steps: glycosylation and deglycosylation.[5]
Glycosylation:
-
The glycosidic oxygen of the p-NPG substrate is protonated by a general acid catalyst (often a glutamic or aspartic acid residue) in the active site.
-
Concurrently, a nucleophilic residue (another carboxylate) attacks the anomeric carbon of the glucose moiety.
-
This leads to the cleavage of the glycosidic bond, releasing the aglycone (p-nitrophenol) and forming a covalent glycosyl-enzyme intermediate.
Deglycosylation:
-
A water molecule enters the active site and is activated by the general base catalyst (the deprotonated form of the residue that initially acted as the acid).
-
The activated water molecule then attacks the anomeric carbon of the glycosyl-enzyme intermediate.
-
This hydrolyzes the covalent bond, releasing D-glucose and regenerating the free enzyme for another catalytic cycle.
This retaining mechanism results in the released glucose having the same anomeric configuration as the substrate.
Caption: Generalized double-displacement mechanism of β-glucosidase.
Experimental Design and Protocols: A Self-Validating Approach
The trustworthiness of experimental data hinges on a well-designed and meticulously executed protocol. The following sections outline the key steps for a robust β-glucosidase assay, incorporating self-validating controls.
Reagent Preparation and Storage
-
p-Nitrophenyl-β-D-glucopyranoside (p-NPG) Solution: A stock solution of 10-20 mM p-NPG is typically prepared in an appropriate buffer (e.g., 50 mM sodium acetate buffer, pH 5.0).[1][6] For short-term storage (a few weeks), the solution can be kept at 4°C.[7] For longer-term storage, aliquoting and freezing at -20°C is recommended to prevent degradation.[7] If the solution develops a yellow tint, it indicates spontaneous hydrolysis and a fresh solution should be prepared.[7]
-
Assay Buffer: The choice of buffer is critical as β-glucosidase activity is pH-dependent. A common choice is a 50-100 mM sodium acetate buffer with a pH between 4.2 and 5.5, which is optimal for many β-glucosidases.[1][6][8] However, the optimal pH can vary depending on the enzyme source and should be determined empirically.[9][10]
-
Stop Solution: A high pH solution is used to terminate the enzymatic reaction and develop the yellow color of the p-nitrophenolate ion.[1] A 1 M sodium carbonate (Na₂CO₃) solution is commonly used.[1][8]
-
Enzyme Solution: The enzyme should be appropriately diluted in a suitable buffer, often the assay buffer, immediately before use. The optimal enzyme concentration should be determined to ensure the reaction rate is linear over the desired time course.
The Standard Curve: Quantifying p-Nitrophenol
A standard curve is essential for accurately determining the amount of p-nitrophenol produced in the enzymatic reaction.
Protocol for p-Nitrophenol Standard Curve:
-
Prepare a Stock Solution: Prepare a 1 mM stock solution of p-nitrophenol in the assay buffer.[11]
-
Create a Dilution Series: Prepare a series of dilutions from the stock solution to generate a range of known p-nitrophenol concentrations (e.g., 0, 20, 40, 60, 80, 100 µM).[12]
-
Develop the Color: To each dilution, add the same volume of stop solution as will be used in the enzyme assay.
-
Measure Absorbance: Measure the absorbance of each standard at 405 nm using a spectrophotometer or microplate reader.[1][11]
-
Plot the Data: Plot the absorbance values against the corresponding p-nitrophenol concentrations. The resulting graph should be linear, and the equation of the line (y = mx + c) will be used to calculate the p-nitrophenol concentration in the experimental samples.
Table 1: Example Preparation of p-Nitrophenol Standards
| Standard | Volume of 1 mM pNP Stock (µL) | Volume of Assay Buffer (µL) | Final pNP Concentration (µM) |
| Blank | 0 | 100 | 0 |
| 1 | 2 | 98 | 20 |
| 2 | 4 | 96 | 40 |
| 3 | 6 | 94 | 60 |
| 4 | 8 | 92 | 80 |
| 5 | 10 | 90 | 100 |
The Enzyme Assay: A Step-by-Step Workflow
The following protocol provides a general framework for assaying β-glucosidase activity. The specific volumes and incubation times may need to be optimized for your particular enzyme and experimental conditions.
Protocol for β-Glucosidase Activity Assay:
-
Reaction Setup: In a microcentrifuge tube or a well of a microplate, combine the assay buffer and the enzyme solution. Include a "no-enzyme" control containing only the buffer and substrate to account for any non-enzymatic hydrolysis.
-
Pre-incubation: Equilibrate the reaction mixture at the desired temperature for a few minutes.[6]
-
Initiate the Reaction: Add the p-NPG substrate solution to start the reaction.
-
Incubation: Incubate the reaction for a specific period (e.g., 10-30 minutes) at the optimal temperature for the enzyme.[9][13] The incubation time should be within the linear range of the reaction.
-
Terminate the Reaction: Stop the reaction by adding the stop solution.[1]
-
Measure Absorbance: Measure the absorbance of the solution at 405 nm.[1]
-
Calculate Activity: Subtract the absorbance of the no-enzyme control from the absorbance of the enzyme-containing samples. Use the p-nitrophenol standard curve to determine the concentration of p-nitrophenol produced.
One unit of β-glucosidase activity is typically defined as the amount of enzyme that releases 1 µmole of p-nitrophenol per minute under the specified assay conditions.[6][9]
Caption: A streamlined workflow for the β-glucosidase assay.
Enzyme Kinetics: Unveiling the Catalytic Properties
To gain a deeper understanding of the enzyme's catalytic efficiency and its affinity for the p-NPG substrate, it is essential to determine the Michaelis-Menten kinetic parameters, Kₘ and Vₘₐₓ.
-
Kₘ (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of Vₘₐₓ. It is an indicator of the enzyme's affinity for the substrate; a lower Kₘ value generally signifies a higher affinity.
-
Vₘₐₓ (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.
Experimental Approach for Determining Kinetic Parameters:
-
Vary Substrate Concentration: Perform the β-glucosidase assay with a range of p-NPG concentrations, from well below the expected Kₘ to well above it.[14]
-
Measure Initial Velocities: For each substrate concentration, determine the initial reaction velocity (the rate of p-nitrophenol formation) by taking measurements at several time points during the linear phase of the reaction.
-
Plot the Data: Plot the initial velocities against the corresponding substrate concentrations. This will generate a Michaelis-Menten plot.
-
Determine Kₘ and Vₘₐₓ: The Kₘ and Vₘₐₓ values can be determined by fitting the data to the Michaelis-Menten equation using non-linear regression software. Alternatively, a Lineweaver-Burk plot (a double reciprocal plot) can be used for a linear representation of the data.[15]
Table 2: Representative Kinetic Parameters of β-Glucosidases with p-NPG
| Enzyme Source | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | Reference |
| Aspergillus terreus | 1.73 | 42.37 | [16] |
| Kluyveromyces marxianus | 7.42 | 8.34 | [14] |
| Mint | 0.4 | 102.2 EU | [14] |
| Bacillus altitudinis | 0.332 | 19.194 U/min/mg | [15] |
Note: Kinetic parameters can vary significantly depending on the enzyme source and assay conditions.
Factors Influencing β-Glucosidase Activity
Several factors can influence the rate of the enzymatic reaction. Understanding and controlling these variables is crucial for obtaining reproducible and accurate results.
-
pH: β-Glucosidases exhibit optimal activity within a specific pH range.[9][10] Deviations from the optimal pH can lead to a decrease in activity due to changes in the ionization state of the catalytic residues in the active site.
-
Temperature: Enzyme activity generally increases with temperature up to an optimal point.[10][13] Beyond this temperature, the enzyme begins to denature, leading to a rapid loss of activity.[10]
-
Inhibitors: The activity of β-glucosidases can be inhibited by various compounds. Glucose, a product of the reaction, is a known competitive inhibitor of many β-glucosidases.[17][18] Other potential inhibitors include heavy metal ions and specific small molecules.[9]
Conclusion: Ensuring Rigor in β-Glucosidase Research
The hydrolysis of p-NPG provides a robust and convenient method for assaying β-glucosidase activity. However, as with any experimental technique, a thorough understanding of the underlying principles and meticulous attention to detail are paramount for generating high-quality, reliable data. By embracing a holistic approach that combines a sound mechanistic understanding with rigorous experimental design and data analysis, researchers, scientists, and drug development professionals can confidently navigate the complexities of β-glucosidase enzymology and unlock its full potential in their respective fields.
References
-
Wikipedia. (2023, December 2). β-Glucosidase. Retrieved from [Link]
-
OIV (International Organisation of Vine and Wine). (2012). INTERNATIONAL ŒNOLOGICAL CODEX Glycosidase E-COEI-1-GLYCOS 1 DETERMINATION OF GLYCOSIDASE ACTIVITY IN ENZYMATIC PREPARATIONS. Retrieved from [Link]
-
Labinsights. (2023, May 8). Introduction to Glucosidase. Retrieved from [Link]
-
ResearchGate. (2016, April 11). Can someone help with a method for preparing P-Nitrophenol standard curve? Retrieved from [Link]
- Khandeparkar, R., & Bhosle, N. B. (2006). Purification and characterization of β-glucosidase from Melanocarpus sp. MTCC 3922. Research in Microbiology, 157(3), 236-242.
-
ResearchGate. (n.d.). Enzyme kinetics was studied with two β-glucosidase substrates: p-NPGlu... Retrieved from [Link]
- Wang, L., et al. (2023). Recent Advances in β-Glucosidase Sequence and Structure Engineering: A Brief Review. International Journal of Molecular Sciences, 24(13), 10738.
-
Toyo Sugar Refining Co., Ltd. (n.d.). β-GLUCOSIDASE. Retrieved from [Link]
- Ketudat Cairns, J. R., & Esen, A. (2010). β-Glucosidases. Cellular and Molecular Life Sciences, 67(21), 3567-3593.
-
Scribd. (n.d.). β-Glucosidase Activity Assay Protocol. Retrieved from [Link]
-
ResearchGate. (n.d.). Graph showing a kinetic analysis of the recombinant b-glucosidase (pNPG as the substrate). Retrieved from [Link]
- Santos, A., & Sempere, J. (n.d.). KINETIC CHARACTERIZATION OF ALMOND BETA-GLUCOSIDASE. Complutense University of Madrid.
- Zhang, X., et al. (2022). Isolation of the Thermostable β-Glucosidase-Secreting Strain Bacillus altitudinis JYY-02 and Its Application in the Production of Gardenia Blue. Applied and Environmental Microbiology, 88(15), e00624-22.
-
ResearchGate. (n.d.). Pre-steady-state kinetics of p-nitrophenyl-β-D-glucopyranoside... Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of p-NPG concentration on β-glucosidase activity of A. terreus... Retrieved from [Link]
-
ResearchGate. (n.d.). nhibition of pNPG hydrolysis at different concentration of glucose... Retrieved from [Link]
-
ResearchGate. (2014, February 18). What are the storing and work principles of pNPG (4-Nitrophenyl β-D-glucopyranoside )? Retrieved from [Link]
- Uddin, M. S., et al. (2016).
-
ResearchGate. (n.d.). β-GLUCOSIDASE. Retrieved from [Link]
-
Glycosynth. (n.d.). p-Nitrophenyl beta-D-glucopyranoside. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. β-Glucosidase - Wikipedia [en.wikipedia.org]
- 3. β-Glucosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycosynth - p-Nitrophenyl beta-D-glucopyranoside [glycosynth.co.uk]
- 5. mdpi.com [mdpi.com]
- 6. yutaikang.com [yutaikang.com]
- 7. researchgate.net [researchgate.net]
- 8. oiv.int [oiv.int]
- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 10. Production, purification and characterization of novel beta glucosidase from newly isolated Penicillium simplicissimum H-11 in submerged fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. recursosbioquimica.es [recursosbioquimica.es]
- 18. researchgate.net [researchgate.net]
Para-nitrophenyl 1-thio-beta-d-glucopyranoside solubility in different solvents
This guide provides an in-depth technical analysis of the solubility, handling, and application of para-nitrophenyl 1-thio-
Part 1: Executive Summary & Chemical Identity
Compound: para-Nitrophenyl 1-thio-
Core Distinction: The substitution of the glycosidic oxygen with sulfur (C–S–C bond) significantly alters the physicochemical properties compared to the O-glycoside. The C–S bond is longer (approx. 1.82 Å vs 1.43 Å for C–O) and less polar, rendering the molecule more hydrophobic and enzymatically stable . This necessitates specific solubility protocols distinct from standard colorimetric substrates.
Part 2: Solubility Landscape
The solubility of pNP-1-thio-
Solubility Profile Table
| Solvent System | Solubility Rating | Estimated Max Conc. | Usage Context |
| DMSO (Dimethyl Sulfoxide) | Excellent | > 100 mM | Recommended Stock. Ideal for long-term storage at -20°C. |
| DMF (Dimethylformamide) | Good | > 50 mM | Alternative organic stock; use if DMSO interferes with downstream crystallization. |
| Ethanol / Methanol | Moderate | 10–25 mM | Soluble with warming. Not recommended for aqueous dilution due to precipitation risk. |
| Water / PBS (pH 7.4) | Low to Moderate | < 5 mM | Not recommended for stock. Direct aqueous dissolution is slow and often incomplete. |
Expert Insight: The "Solvent Shock" Method
Do not attempt to dissolve pNP-1-thio-
-
Protocol: Dissolve the solid in 100% DMSO to create a high-concentration stock (e.g., 50–100 mM).
-
Dilution: Rapidly dilute this stock into the aqueous assay buffer while vortexing. This "solvent shock" ensures rapid dispersion and prevents the formation of micro-crystalline aggregates that occur during slow addition.
Part 3: Preparation Protocols (Step-by-Step)
Protocol A: Preparation of 50 mM Stock Solution
Target Volume: 1 mL Solvent: Anhydrous DMSO (Grade: Molecular Biology/Cell Culture)
-
Weighing: Accurately weigh 15.87 mg of pNP-1-thio-
-D-glucopyranoside. -
Solvation: Add 500 µL of anhydrous DMSO to the vial.
-
Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 2 minutes. The solution should be clear and yellow-tinged.
-
Adjustment: Add DMSO to bring the final volume to 1.0 mL .
-
Storage: Aliquot into light-protective (amber) tubes. Store at -20°C.
-
Stability:[1] Stable for >12 months. Avoid repeated freeze-thaw cycles (max 3 cycles).
-
Protocol B: Working Solution for Inhibition Assays
Target: 1 mM in Phosphate Buffer (2% DMSO final)
-
Buffer Prep: Pre-warm 4.9 mL of 50 mM Sodium Phosphate buffer (pH 7.0) to 25°C.
-
Injection: While vortexing the buffer, inject 100 µL of the 50 mM DMSO stock solution directly into the center of the liquid vortex.
-
Validation: Inspect for turbidity. The solution must remain optically clear. If cloudiness appears, the compound has precipitated; repeat with a lower final concentration or add 0.1% Triton X-100 (if compatible with the enzyme).
Part 4: Experimental Workflows (Visualized)
Workflow 1: Solubility Decision Tree
This logic gate ensures you select the correct solvent system based on your downstream application (Crystallography vs. Kinetic Assay).
Caption: Decision matrix for solubilizing pNP-1-thio-β-D-Glc based on experimental requirements.
Part 5: Applications & Mechanism
Competitive Inhibition
pNP-1-thio-
-
Experimental Note: Always run a control with DMSO alone to ensure the solvent does not inhibit your specific enzyme.
Structural Biology (X-Ray Crystallography)
This compound is a "gold standard" ligand for capturing the Michaelis complex of glycoside hydrolases.
-
Protocol: For co-crystallization, mix the enzyme with the ligand at a 1:5 molar ratio (Enzyme:Ligand) prior to setting up drops.
-
Cryo-Protection: If using DMSO as a stock, the final DMSO concentration in the crystal drop can serve as a partial cryo-protectant.
Part 6: References
-
BRENDA Enzyme Database. (2024). Information on EC 3.2.1.21 - beta-glucosidase. Retrieved from [Link]
-
RCSB Protein Data Bank. (2024). Ligand Summary: 4-nitrophenyl 1-thio-beta-D-glucopyranoside. Retrieved from [Link]
-
Withers, S. G., & Street, I. P. (1988). Identification of the catalytic nucleophile in the family of beta-glucosidases. Journal of the American Chemical Society. (Validation of thio-glycosides as mechanistic probes).
-
PubChem. (2024). Para-nitrophenyl 1-thio-beta-D-glucopyranoside (CID 656902). National Library of Medicine. Retrieved from [Link]
Sources
Methodological & Application
Application Notes and Protocols for the Chromogenic β-Glucosidase Assay Using Para-nitrophenyl β-D-glucopyranoside (pNPG)
Introduction: The Significance of β-Glucosidase Activity
β-Glucosidases (EC 3.2.1.21) are a ubiquitous class of enzymes that catalyze the hydrolysis of β-glycosidic bonds in various glycosides, releasing glucose as a primary product.[1] These enzymes are pivotal in numerous biological processes, making their accurate quantification essential for a wide range of scientific disciplines. In biotechnology, they are key players in the enzymatic degradation of cellulose for biofuel production.[1] In plant biology, they are involved in activating chemical defense mechanisms.[1] Furthermore, in human health and pharmacology, β-glucosidases play a role in the metabolism of dietary compounds and drugs.[1] A deficiency in the human lysosomal β-glucosidase, glucocerebrosidase, leads to Gaucher's disease, a lysosomal storage disorder.[2][3]
Given their broad importance, a reliable and sensitive assay for measuring β-glucosidase activity is indispensable for researchers. The use of the synthetic chromogenic substrate, para-nitrophenyl β-D-glucopyranoside (pNPG), provides a straightforward and robust method for this purpose.[1][4]
Principle of the pNPG-Based Assay
The assay's principle is based on the enzymatic hydrolysis of the colorless substrate, pNPG, by β-glucosidase. This reaction yields two products: D-glucose and p-nitrophenol (pNP).[1] In its protonated form, p-nitrophenol is colorless. However, under alkaline conditions (typically pH > 7.2), the hydroxyl group of p-nitrophenol is deprotonated to form the p-nitrophenolate ion.[1][5] This ion exhibits a distinct yellow color and has a strong absorbance maximum at approximately 400-405 nm.[1][6][7] The rate of p-nitrophenolate formation, measured spectrophotometrically, is directly proportional to the β-glucosidase activity in the sample.[1][2]
The reaction is typically terminated by the addition of a strong base, such as sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH), which simultaneously stops the enzymatic reaction and develops the color for quantification.[1]
Visualizing the Assay Principle
The following diagram illustrates the two-step chemical transformation at the core of the pNPG assay.
Caption: Standard workflow for the pNPG beta-glucosidase assay.
Considerations for Assay Optimization and Validation
-
Enzyme Concentration: The amount of enzyme used should result in a linear rate of product formation over the chosen incubation time. It may be necessary to test several dilutions of the enzyme source.
-
Substrate Concentration: For routine activity measurements, the pNPG concentration should be saturating (typically 5-10 times the Michaelis constant, Kₘ) to ensure the reaction rate is independent of the substrate concentration and directly proportional to the enzyme concentration. However, for determining kinetic parameters like Kₘ and Vₘₐₓ, a range of substrate concentrations must be tested. [8]* pH and Temperature: The optimal pH and temperature for β-glucosidase activity can vary significantly depending on the source of the enzyme. [8]These parameters should be optimized for the specific enzyme being studied. For example, some fungal β-glucosidases have temperature optima around 60-65°C and pH optima around 5.0. [8]* Linearity of the Assay: It is crucial to establish that the assay is linear with respect to both time and enzyme concentration. This validates that the measured activity is a true representation of the enzyme's catalytic rate under the chosen conditions.
-
Interfering Substances: Components in the crude enzyme preparation may interfere with the assay. For instance, high concentrations of glucose can act as an inhibitor of β-glucosidase. [9]It is also important to consider that other substances in the sample might absorb light at 405 nm. The use of appropriate blanks is critical to correct for this.
Application in Drug Development: Inhibitor Screening
The pNPG assay is a valuable tool for high-throughput screening (HTS) of potential β-glucosidase inhibitors, which is relevant for therapeutic areas such as Gaucher's disease.
Protocol for Inhibition Assay:
-
Reaction Setup: Prepare reaction mixtures containing assay buffer, the enzyme, and various concentrations of the potential inhibitor (or solvent control).
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period to allow for binding.
-
Initiate Reaction: Start the reaction by adding the pNPG substrate.
-
Follow Standard Procedure: Proceed with the incubation, termination, and absorbance measurement as described in Protocol 2.
-
Calculate Percentage Inhibition: Compare the activity in the presence of the inhibitor to the activity of the uninhibited control.
-
% Inhibition = [1 - (Activity with Inhibitor / Activity of Control)] × 100
-
-
Determine IC₅₀: The half-maximal inhibitory concentration (IC₅₀) can be determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration. [1]
Conclusion
The para-nitrophenyl β-D-glucopyranoside assay is a sensitive, reliable, and cost-effective method for the quantification of β-glucosidase activity. Its simplicity and adaptability make it suitable for a wide array of applications, from basic biochemical characterization of enzymes to high-throughput screening in drug discovery. By understanding the underlying principles and carefully optimizing the reaction conditions, researchers can obtain accurate and reproducible data, advancing our understanding of the roles of β-glucosidases in biology and medicine.
References
-
Kaur, J., Chadha, B. S., & Kumar, B. A. (2006). Purification and characterization of β-glucosidase from Melanocarpus sp. MTCC 3922. Electronic Journal of Biotechnology, 9(1). Retrieved from [Link]
-
Delmas, S., Poussier, S., & O'Donohue, M. (2012). Comparative kinetic analysis of two fungal β-glucosidases. AMB Express, 2(1), 50. Retrieved from [Link]
-
ResearchGate. (n.d.). Graph showing a kinetic analysis of the recombinant b-glucosidase (pNPG as the substrate). ResearchGate. Retrieved from [Link]
-
Toyobo. (n.d.). β-GLUCOSIDASE. Toyobo. Retrieved from [Link]
-
PubChem. (n.d.). p-Nitrophenyl beta-D-glucopyranoside. National Center for Biotechnology Information. Retrieved from [Link]
-
Kashima, Y., et al. (1993). Measurement of β-Glucosidase Activity Using β-Glucobiose and GOD Reagent. Kagoshima University Research Center for the Pacific Islands, Occasional Papers, No. 23, 40-45. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of p-NPG concentration on β-glucosidase activity of A. terreus. ResearchGate. Retrieved from [Link]
-
Glycosynth. (n.d.). p-Nitrophenyl beta-D-glucopyranoside. Glycosynth. Retrieved from [Link]
-
Ali, S., et al. (2016). Production, purification and characterization of novel beta glucosidase from newly isolated Penicillium simplicissimum H-11 in submerged fermentation. Journal of the Brazilian Chemical Society, 27, 1823-1833. Retrieved from [Link]
-
Scribd. (n.d.). β-Glucosidase Activity Assay Protocol. Scribd. Retrieved from [Link]
- Google Patents. (n.d.). CN113624700A - Method for detecting p-nitrophenol. Google Patents.
-
SciSpace. (n.d.). Spectrophotometric Determination of p -Nitrophenol under ENP Interference. SciSpace. Retrieved from [Link]
-
SID. (n.d.). Simultaneous Spectrophotometric Determination of Nitrophenol Isomers in Environmental Samples Using First Derivative of. SID. Retrieved from [Link]
-
Zoecklein, B. W., et al. (2006). Validation of a Rapid Method for Measuring β-Glucosidase Activity in Fermenting Muscat Grape Musts. American Journal of Enology and Viticulture, 57(3), 306-311. Retrieved from [Link]
-
PubMed. (2021). Spectrophotometric Determination of p-Nitrophenol under ENP Interference. National Center for Biotechnology Information. Retrieved from [Link]
-
UMCS. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF THE DISSOCIATION CONSTANT OF p-NITROPHENOL. UMCS. Retrieved from [Link]
-
Taylor & Francis Online. (2008). A microtitre plate assay for measuring glycosidase activity. Biocatalysis and Biotransformation, 26(5), 405-410. Retrieved from [Link]
-
Assay Genie. (n.d.). Beta-Glucosidase Activity Assay Kit (BA0018). Assay Genie. Retrieved from [Link]
-
PubMed. (2014). Validity of β-D-glucosidase activity measured in dried blood samples for detection of potential Gaucher disease patients. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2025). β-Glucosidase: Progress from Basic Mechanism to Frontier Application. MDPI. Retrieved from [Link]
-
PeerJ. (2020). Identification and functional characterization of a β-glucosidase from Bacillus tequelensis BD69 expressed in bacterial and yeast heterologous systems. PeerJ, 8, e8802. Retrieved from [Link]
-
ResearchGate. (2025). In vivo assay to identify bacteria with β-glucosidase activity. ResearchGate. Retrieved from [Link]
-
PubMed. (1986). Substrate conditions that influence the assays used for determining the beta-glucosidase activity of cellulolytic microorganisms. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN1712407A - Production and use of p-nitrophenyl-2-D-glucoside. Google Patents.
-
MDPI. (2022). Comparative Investigations on Different β-Glucosidase Surrogate Substrates. MDPI. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Validity of β-D-glucosidase activity measured in dried blood samples for detection of potential Gaucher disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CAS 2492-87-7: p-Nitrophenyl β-D-glucopyranoside [cymitquimica.com]
- 5. tandfonline.com [tandfonline.com]
- 6. CN113624700A - Method for detecting p-nitrophenol - Google Patents [patents.google.com]
- 7. phavi.umcs.pl [phavi.umcs.pl]
- 8. researchgate.net [researchgate.net]
- 9. Comparative kinetic analysis of two fungal β-glucosidases - PMC [pmc.ncbi.nlm.nih.gov]
Enzyme kinetics study with Para-nitrophenyl 1-thio-beta-d-glucopyranoside
Application Note: Characterizing Competitive Inhibition in -Glucosidases Using Para-Nitrophenyl 1-Thio- -D-Glucopyranoside
Target Audience: Researchers, Enzymologists, and Drug Development Professionals Application Focus: Enzyme Kinetics, Inhibitor Screening, and Structural Biology
Executive Summary
The development of selective glycosidase inhibitors is a critical pathway in modern drug discovery, particularly for treating metabolic disorders, lysosomal storage diseases, and viral infections. A fundamental challenge in inhibitor screening is distinguishing between substrate depletion and true competitive inhibition. This application note details a robust, self-validating kinetic assay utilizing para-nitrophenyl 1-thio-
Mechanistic Principles & Causality
The Chemical Biology of the Thio-Glycosidic Bond
Standard
However, when evaluating competitive inhibition, using hydrolyzable analogs complicates the kinetic modeling due to substrate competition and inhibitor depletion. pNP-thio-Glc solves this by substituting the oxygen atom in the glycosidic linkage with a sulfur atom.
-
Causality of Inhibition: Sulfur is larger and less electronegative than oxygen. This substitution alters the electronic landscape and steric conformation of the bond, rendering it highly resistant to nucleophilic attack by standard O-glycosidases.
-
Structural Validation: Crystallographic studies of
-glucosidases in complex with pNP-thio-Glc demonstrate that the inhibitor binds securely within the active site—stabilized by stacking interactions with tryptophan residues—but fails to proceed through the transition state, effectively trapping the enzyme in a non-productive, reversible Enzyme-Inhibitor (EI) complex[1]. This makes it a pure competitive inhibitor, as observed in studies of Arabidopsis thaliana and Pichia pastoris -glucosidases[2][3].
Caption: Competitive inhibition mechanism of pNP-thio-Glc on β-glucosidase.
The Causality of the Stopped Assay Design
The enzymatic reaction optimally occurs at pH 5.5–6.0. However, the leaving group, p-nitrophenol, has a
-
The extreme alkaline shift instantly denatures the enzyme, stopping the reaction precisely at the desired time point.
-
The p-nitrophenol is fully deprotonated into the p-nitrophenolate anion, maximizing the molar extinction coefficient (
) at 405 nm for maximum signal-to-noise ratio.
Experimental Design: A Self-Validating Protocol
To ensure data integrity, this protocol is designed as a self-validating system . It incorporates mandatory internal controls to rule out auto-hydrolysis, background absorbance, and inhibitor interference.
Required Reagents
-
Enzyme: Recombinant
-glucosidase (e.g., 10 nM final concentration). -
Buffer: 50 mM Sodium Acetate Buffer, pH 5.5.
-
Substrate (S): pNP-Glc (Stock: 10 mM in Buffer).
-
Inhibitor (I): pNP-thio-Glc (Stock: 10 mM in 5% DMSO/Buffer).
-
Stop Solution: 1 M
.
Built-in Validation Controls
-
Control 1 (Enzyme Blank): Buffer + Enzyme + Stop Solution. Validates no inherent enzyme absorbance.
-
Control 2 (Substrate Blank): Buffer + Substrate + Stop Solution. Validates substrate stability (no auto-hydrolysis).
-
Control 3 (Inhibitor Blank): Buffer + Inhibitor + Substrate + Stop Solution. Validates that pNP-thio-Glc does not absorb at 405 nm or react non-enzymatically with the substrate.
Caption: High-throughput stopped-assay workflow for pNP-thio-Glc inhibition.
Step-by-Step Methodology
Step 1: Matrix Preparation (96-well plate format)
-
Prepare a serial dilution of the substrate (pNP-Glc) ranging from 0.1 mM to 5.0 mM in Sodium Acetate buffer.
-
Prepare three fixed concentrations of the inhibitor (pNP-thio-Glc): 0 mM (Uninhibited), 0.5 mM, and 1.5 mM.
Step 2: Pre-Incubation (Thermodynamic Equilibration)
-
Add 50 µL of the designated Inhibitor solution to the respective wells.
-
Add 10 µL of the
-glucosidase enzyme solution to all test wells. -
Add 10 µL of Buffer to the Substrate Blank and Inhibitor Blank wells.
-
Incubate the plate at 37°C for 10 minutes. Causality: This allows the enzyme and competitive inhibitor to reach thermodynamic binding equilibrium before the substrate is introduced.
Step 3: Reaction Initiation
-
Rapidly add 40 µL of the Substrate dilutions to the corresponding wells using a multichannel pipette to initiate the reaction.
-
Incubate exactly for 15 minutes at 37°C.
Step 4: Reaction Termination & Signal Amplification
-
Add 100 µL of 1 M
to all wells. The solution in active wells will immediately turn yellow. -
Read the absorbance at 405 nm using a microplate reader.
Data Presentation & Kinetic Analysis
The absorbance values are converted to initial velocities (
Table 1: Kinetic Velocity Matrix ( in )
| Substrate [pNP-Glc] (mM) | Uninhibited ( | [pNP-thio-Glc] = 0.5 mM | [pNP-thio-Glc] = 1.5 mM |
| 0.1 | 12.5 | 6.8 | 3.2 |
| 0.25 | 24.0 | 14.5 | 7.5 |
| 0.5 | 35.2 | 23.8 | 13.6 |
| 1.0 | 46.8 | 35.5 | 22.8 |
| 2.5 | 58.1 | 50.2 | 38.4 |
| 5.0 | 64.5 | 59.8 | 51.5 |
Note: As substrate concentration increases toward infinity, the inhibited velocities approach the uninhibited
Table 2: Derived Kinetic Parameters
Using a Lineweaver-Burk plot or direct non-linear global fitting, the kinetic parameters are extracted. The inhibition constant (
| Parameter | Value | Interpretation / Causality |
| Remains constant across all inhibitor concentrations, confirming the inhibitor binds exclusively to the free enzyme (E), not the ES complex. | ||
| Represents the baseline binding affinity of the enzyme for the hydrolyzable pNP-Glc substrate. | ||
| The true dissociation constant of the inhibitor. The similarity to |
References
-
Turan, Y. (2008). A pseudo-beta-glucosidase in Arabidopsis thaliana: correction by site-directed mutagenesis, heterologous expression, purification, and characterization. Biochemistry (Moscow).[Link]
-
Czjzek, M., Cicek, M., Bevan, D.R., Henrissat, B., & Esen, A. (2001). Crystal structure of a Monocot (Maize ZMGlu1) beta-glucosidase in complex with p-Nitrophenyl-beta-D-thioglucoside. RCSB Protein Data Bank. [Link]
-
Turan, Y., & Zheng, L. (2005). Purification and characterization of an intracellular beta-glucosidase from the methylotrophic yeast Pichia pastoris. Biochemistry (Moscow).[Link]
Sources
- 1. rcsb.org [rcsb.org]
- 2. A pseudo-beta-glucosidase in Arabidopsis thaliana: correction by site-directed mutagenesis, heterologous expression, purification, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification and characterization of an intracellular beta-glucosidase from the methylotrophic yeast Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
Detecting beta-glucosidase activity in cell lysates with Para-nitrophenyl 1-thio-beta-d-glucopyranoside
Application Note: High-Throughput Detection of -Thioglycosidase Activity in Cell Lysates Using Para-Nitrophenyl 1-Thio- -D-Glucopyranoside
Target Audience: Researchers, scientists, and drug development professionals specializing in enzymology, biocatalysis, and protein engineering.
Mechanistic Rationale & Application Scope
Standard O-glycosidases readily hydrolyze O-glycosidic bonds, making it exceptionally challenging to isolate specific thioglycosidase activity (e.g., plant myrosinases) or to evaluate engineered, extremo-adapted
Para-nitrophenyl 1-thio-
The Self-Reporting Chromogenic Advantage
The assay relies on the enzymatic cleavage of the S-glycosidic bond, which releases D-glucose and p-nitrothiophenol (pNTP). Unlike standard thiol-detection assays that require secondary coupling reagents (such as DTNB/Ellman's reagent), this assay is entirely self-reporting. Upon the addition of an alkaline stop solution (pH > 10), the released pNTP is deprotonated to the p-nitrothiophenolate anion. This anion exhibits a strong, red-shifted absorbance maximum at 412 nm (
Workflow for detecting β-thioglycosidase activity using pNP-S-β-D-Glc in cell lysates.
Reagents and Equipment
-
Substrate: Para-nitrophenyl 1-thio-
-D-glucopyranoside (5 mM stock in ultra-pure water or 10% DMSO if solubility is limited). -
Assay Buffer: 50 mM Sodium Phosphate, pH 6.5 (Optimize pH based on the target enzyme's profile).
-
Stop Solution: 1 M Sodium Carbonate (
), pH 10.5. -
Inhibitor Control: 10 mM Glucono-
-lactone (a potent transition-state analog inhibitor of -glucosidases). -
Equipment: Temperature-controlled microplate reader capable of reading at 412 nm; 96-well clear flat-bottom microplates.
Self-Validating Protocol Design
To ensure absolute trustworthiness, the protocol must integrate a self-validating matrix. Crude lysates contain endogenous thiols and pigmented secondary metabolites. By running parallel controls, the assay mathematically isolates true enzymatic S-glycosidic cleavage from artifactual signal drift.
Step-by-Step Methodology
Step 1: Cell Lysis & Preparation
-
Lyse cells using a non-denaturing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Triton X-100) supplemented with EDTA-free protease inhibitors.
-
Expert Insight: Avoid high concentrations of reducing agents (e.g.,
mM DTT) in the lysis buffer. While DTT does not absorb at 412 nm, excess exogenous thiols can trigger mixed-disulfide formation with the released pNTP, artificially lowering the spectrophotometric yield. -
Centrifuge the lysate at 15,000
g for 15 minutes at 4°C. Collect the soluble supernatant. -
Quantify total protein concentration (via BCA or Bradford assay) and normalize all samples to 1 µg/µL using Assay Buffer.
Step 2: 96-Well Microplate Assay Setup Prepare the assay matrix according to Table 1 .
Table 1: 96-Well Microplate Assay Setup (Volumes in µL)
| Component | Test Sample | Substrate Blank | Lysate Blank | Inhibitor Control |
| Assay Buffer (pH 6.5) | 40 | 50 | 90 | 30 |
| Cell Lysate (1 µg/µL) | 10 | - | 10 | 10 |
| Glucono- | - | - | - | 10 |
| Pre-incubate plate at 37°C for 5 minutes to equilibrate temperature. | ||||
| pNP-S- | 50 | 50 | - | 50 |
| Incubate at 37°C for exactly 20 minutes. | ||||
| 1 M | 100 | 100 | 100 | 100 |
| Total Volume | 200 | 200 | 200 | 200 |
Step 3: Termination and Measurement
-
Rapidly add 100 µL of 1 M
to all wells to terminate the reaction and shift the pH , driving the complete deprotonation of pNTP. -
Immediately read the absorbance at 412 nm using a microplate reader.
Data Analysis & Interpretation
Calculate the specific enzymatic activity using the Beer-Lambert law, corrected for the microplate pathlength. For a standard flat-bottom 96-well plate, a 200 µL volume yields a pathlength (
-
Calculate Net Absorbance (
): -
Calculate Specific Activity (U/mg):
Where:-
= Total assay volume (
L) -
= Molar extinction coefficient of pNTP anion (
) - = Pathlength (~0.58 cm)
- = Incubation time (20 min)
- = Mass of protein in the assay (e.g., 0.01 mg) (Note: 1 Unit (U) = 1 µmol of pNTP released per minute).
-
= Total assay volume (
Troubleshooting & Causal Interventions
Understanding the chemical causality behind assay failures is critical for drug development professionals validating high-throughput screens.
Table 2: Expert Troubleshooting & Causality
| Observed Issue | Causal Mechanism | Corrective Intervention |
| Rapid Loss of 412 nm Signal Post-Termination | Oxidative Dimerization: In the presence of atmospheric oxygen and alkaline pH, pNTP rapidly oxidizes into a disulfide dimer, which loses the 412 nm chromophore. | Read the microplate immediately (< 2 minutes) after adding the alkaline stop solution. Do not batch-process too many plates at once. |
| High Background in Lysate Blank | Endogenous Pigments/Thiols: Crude lysates (especially plant extracts) contain secondary metabolites that absorb near 400-420 nm. | Clarify lysate at higher speeds (20,000 |
| Non-Linear Kinetics / Signal Plateau | Substrate Depletion: Highly active lysates deplete the substrate before the 20-minute mark, violating initial velocity ( | Dilute the lysate input to 0.1 µg/µL or shorten the incubation time to 5-10 minutes to ensure pseudo-first-order kinetics. |
| Signal in Inhibitor Control | Non-Specific Cleavage: Background signal is generated by non-enzymatic nucleophiles in the lysate attacking the thio-linkage. | Ensure pH does not exceed 7.5 during the incubation phase. Validate enzyme specificity using purified wild-type vs. mutant controls. |
References
-
Turan, Y., & Zheng, L. (2005). Purification and characterization of an intracellular beta-glucosidase from the methylotrophic yeast Pichia pastoris. Biochemistry (Moscow), 70(12), 1363-1368. URL:[Link]
-
Almulhim, N. (2021). Engineering Novel S-Glycosidase Activity into Extremo-Adapted β-Glucosidase by Rational Design. University of Nottingham ePrints. URL: [Link]
-
Hansen, R. E., et al. (2020). RP-HPLC method for simultaneous quantification of free and total thiol groups in native and heat aggregated whey proteins. MethodsX, 7, 101095. URL:[Link]
Para-nitrophenyl 1-thio-beta-d-glucopyranoside for screening enzyme inhibitors
Application Note: Para-nitrophenyl 1-thio-
Executive Summary
Para-nitrophenyl 1-thio-
-
As a Substrate: It is selectively hydrolyzed by thioglucosidases (e.g., Myrosinase), releasing the chromophore 4-nitrothiophenol .[1] This allows for the direct screening of inhibitors targeting plant defense enzymes or specific bacterial thioglucosidases.[1]
-
As a Competitive Probe: It is resistant to hydrolysis by standard
-glucosidases .[1] Consequently, it serves as a stable, non-hydrolyzable competitive inhibitor (ligand) used to validate active site binding or displace potential drug candidates in high-throughput screening (HTS) campaigns.[1]
This guide provides protocols for both applications, ensuring precise characterization of enzyme inhibitors.
Chemical Mechanism & Properties[1][2][3]
The core distinction lies in the stability of the C–S bond versus the C–O bond.[1]
-
Standard Substrate (pNPG): Cleaved by
-glucosidase Releases p-Nitrophenol (Yellow, nm).[1][2][3] -
Thio-Analog (pNP-1-thio-Glc):
Note on Detection: 4-Nitrothiophenol (p-nitrobenzenethiol) is acidic (
Figure 1: Dual mechanism of action depending on the target enzyme family.[1]
Protocol A: Screening Inhibitors of Thioglucosidases (Myrosinase)
Objective: Identify small molecules that inhibit Myrosinase activity using pNP-1-thio-Glc as the reporter substrate.
Materials
-
Enzyme: Purified Myrosinase (Thioglucosidase, EC 3.2.1.147).[1]
-
Substrate: pNP-1-thio-
-D-glucopyranoside (Stock: 10 mM in water or DMSO).[1] -
Assay Buffer: 50 mM Potassium Phosphate, pH 6.5 (Myrosinase is often active at slightly acidic pH).[1]
-
Inhibitor Library: Compounds dissolved in DMSO.[1]
-
Stop Solution: 1 M
(Raises pH to >10, maximizing 4-nitrothiophenolate color).[1]
Experimental Workflow
-
Preparation:
-
Dilute Myrosinase in Assay Buffer to a concentration that yields linear kinetics over 20 minutes (approx. 0.05–0.1 U/mL).[1]
-
Prepare 2x Substrate working solution (e.g., 2 mM).
-
-
Plate Setup (96-well format):
Well Type Buffer (µL) Inhibitor (µL) Enzyme (µL) Substrate (µL) Blank 100 5 (Vehicle) - 100 Control (100%) 50 5 (Vehicle) 50 100 | Test Sample | 50 | 5 (Compound) | 50 | 100 |[1]
-
Incubation:
-
Termination & Readout:
Protocol B: Using pNP-1-thio-Glc as a Competitive Reference Probe
Objective: Use pNP-1-thio-Glc as a non-hydrolyzable ligand to characterize the active site of standard
Concept
Since
Materials
-
Enzyme:
-Glucosidase (e.g., from Almonds or recombinant).[1] -
Substrate (Reporter): p-Nitrophenyl
-D-glucopyranoside (pNPG, O-linked).[1] -
Inhibitor (Probe): pNP-1-thio-
-D-glucopyranoside (S-linked).[1]
Workflow for Determination
-
Substrate Gradients: Prepare a dilution series of the hydrolyzable substrate (pNPG): 0.5 mM, 1.0 mM, 2.0 mM, 5.0 mM.[1]
-
Inhibitor Gradients: Prepare fixed concentrations of pNP-1-thio-Glc: 0 µM, 50 µM, 100 µM, 200 µM.
-
Reaction:
-
Mix Enzyme + pNP-1-thio-Glc (Probe) + pNPG (Substrate).[1]
-
Monitor the release of p-Nitrophenol (from pNPG) at 405 nm kinetically for 10 minutes.
-
-
Data Analysis (Dixon Plot):
-
Plot 1/Velocity (1/V) on the Y-axis.[1]
-
Plot [Inhibitor] (pNP-1-thio-Glc concentration) on the X-axis.
-
Lines for different substrate concentrations will intersect.[1]
-
Intersection Point: For competitive inhibition, the lines intersect in the second quadrant.[1] The X-coordinate of the intersection corresponds to
.[1]
-
Figure 2: Decision matrix for selecting the correct assay protocol.
Data Analysis & Troubleshooting
Calculating Inhibition ( )
For Protocol A (Myrosinase Screening):
-
Plot % Inhibition vs. Log[Compound].
-
Fit to a sigmoidal dose-response curve (4-parameter logistic).
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| High Background Color | Spontaneous hydrolysis or oxidation of thiophenol.[1] | Prepare substrate fresh daily.[1] Keep stop solution free of oxidizers.[1] |
| No Signal (Protocol A) | Enzyme inactive or incorrect pH.[1] | Verify Myrosinase activity with Sinigrin (natural substrate) or check pH (optimum often ~6.0–7.0).[1] |
| Precipitation | Substrate insolubility.[1] | Dissolve pNP-1-thio-Glc in DMSO first, then dilute. Final DMSO < 5%.[1][4] |
| Smell (Rotten Eggs) | Release of 4-nitrothiophenol.[1][5] | Work in a fume hood. Dispose of waste in designated sulfur-waste containers. |
References
-
Substrate Properties & Synthesis
-
Myrosinase (Thioglucosidase)
-
Competitive Inhibition of
-Glucosidase:
(Note: While specific URL deep-links to static PDFs are often unstable, the citations above refer to the verified search results provided in the research phase.)
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CAS 2492-87-7: p-Nitrophenyl β-D-glucopyranoside [cymitquimica.com]
- 4. Glycosynth - p-Nitrophenyl beta-D-glucopyranoside [glycosynth.co.uk]
- 5. 4-Nitrothiophenol - Wikipedia [en.wikipedia.org]
- 6. p-Nitrophenyl beta-D-glucopyranoside | C12H15NO8 | CID 92930 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Continuous Enzyme Assay for Thioglycosidase Activity Using Para-Nitrophenyl 1-Thio-β-D-Glucopyranoside
Introduction & Scientific Rationale
In the field of enzymology and drug development, accurately measuring glycosidase activity is critical for characterizing metabolic pathways, designing inhibitors, and engineering enzymes. While classical O-glycosides like p-nitrophenyl β-D-glucopyranoside (pNPG) are standard substrates, they present a significant limitation: the leaving group (p-nitrophenol) requires a highly alkaline shift (pH > 10) to fully ionize and develop its detectable yellow color. This necessitates a discontinuous, "endpoint" assay format.
To overcome this, Para-nitrophenyl 1-thio-β-D-glucopyranoside (pNP-S-Glc) was developed. By substituting the oxygen atom in the glycosidic linkage with a sulfur atom, the substrate yields p-nitrothiophenol (pNTP) upon enzymatic hydrolysis[1]. This subtle atomic substitution fundamentally alters the physical chemistry of the leaving group, enabling a highly sensitive, continuous, real-time kinetic assay. Furthermore, the thio-linkage is highly resistant to classical O-glycosidases, making pNP-S-Glc an exceptional tool for selectively assaying thioglycosidases (e.g., plant myrosinases) or serving as a competitive inhibitor to probe the active site topology of standard β-glucosidases[1].
Mechanistic Advantages & Causality
The superiority of pNP-S-Glc in continuous kinetic monitoring is rooted in the acid-base chemistry of its leaving group:
-
pKa Differential and Continuous Monitoring: The pKa of p-nitrophenol (pNP) is approximately 7.15, meaning it is only partially ionized at physiological pH. In contrast, the pKa of p-nitrothiophenol (pNTP) is significantly lower, ranging between 4.7 and 5.3[2]. Consequently, at a standard assay pH of 7.5, pNTP is >99% ionized into the p-nitrothiophenolate anion. This anion exhibits a strong absorbance at 412 nm[3][4]. Because the product is fully detectable at the reaction pH, researchers can continuously monitor the initial velocity (
) without stopping the reaction. -
Signal Stability via Metal Chelation: A known vulnerability of thiols like pNTP is their tendency to undergo transition-metal-catalyzed oxidative dimerization into disulfides, which do not absorb at 412 nm. To create a self-validating and robust system, the protocol mandates the inclusion of 1 mM EDTA in the assay buffer. This chelates trace metals, preventing auto-oxidation and ensuring the
strictly reflects enzymatic hydrolysis.
Reaction pathway of pNP-S-Glc hydrolysis yielding the detectable p-nitrothiophenolate anion.
Quantitative Data Presentation
To highlight the functional differences between the traditional O-glycoside and the specialized S-glycoside, the critical physicochemical parameters are summarized below.
| Parameter | pNP-β-D-Glucopyranoside (pNPG) | pNP-1-Thio-β-D-Glucopyranoside (pNP-S-Glc) |
| Leaving Group | p-Nitrophenol (pNP) | p-Nitrothiophenol (pNTP) |
| Leaving Group pKa | ~ 7.15 | ~ 4.7 – 5.3 |
| Optimal Assay Format | Endpoint (Requires | Continuous (Real-time at pH 7.5) |
| Detection Wavelength | 400 – 405 nm | 412 nm |
| Extinction Coefficient ( | ~ 18,000 | 13,600 |
| Primary Application | Standard β-glucosidase activity | Thioglycosidase activity / Inhibitor studies |
Materials and Reagents
-
Assay Buffer: 50 mM Sodium Phosphate buffer, pH 7.5, supplemented with 1 mM EDTA. (Note: Do not use reducing agents like DTT or
-mercaptoethanol, as they may cause unwanted side reactions or alter the redox state of the substrate). -
Substrate Stock (10 mM): Dissolve pNP-S-Glc in ultra-pure water. If precipitation occurs due to high concentration, add up to 5% (v/v) DMSO to facilitate complete dissolution.
-
Enzyme Solution: Purified thioglycosidase (e.g., myrosinase) diluted in assay buffer to a working concentration that yields a linear
of 0.05 – 0.20 per minute. -
Instrumentation: UV-Vis Spectrophotometer equipped with a Peltier temperature controller and kinetic analysis software.
Experimental Protocol (Self-Validating System)
This protocol is designed with built-in validation steps to ensure that the measured absorbance is exclusively derived from enzymatic cleavage.
Step 1: Reagent Preparation & Temperature Equilibration Pre-warm the Assay Buffer and the 10 mM pNP-S-Glc substrate stock to the desired reaction temperature (typically 37°C) for 10 minutes. Temperature fluctuations directly impact the ionization state and reaction kinetics; thermal equilibrium is mandatory.
Step 2: Assay Setup Into a 1 mL quartz cuvette (1 cm path length), pipette:
-
900 µL of pre-warmed Assay Buffer
-
50 µL of 10 mM pNP-S-Glc Stock (Final substrate concentration in a 1 mL reaction will be 0.5 mM).
Step 3: Baseline Equilibration (Self-Validation Step) Place the cuvette into the spectrophotometer. Blank the instrument at 412 nm and monitor the absorbance for 2 minutes prior to adding the enzyme. Causality: This step validates the integrity of the substrate. A flat baseline confirms the absence of spontaneous hydrolysis or auto-oxidation. If the baseline drifts upward, the substrate has degraded and must be remade.
Step 4: Reaction Initiation Add 50 µL of the Enzyme Solution to the cuvette. Immediately mix by rapid inversion or using a micro-stirrer.
Step 5: Continuous Kinetic Monitoring
Record the absorbance at 412 nm continuously for 5 to 10 minutes. Ensure the data points form a linear slope. Extract the initial velocity (
Step-by-step workflow for the continuous thioglycosidase kinetic assay.
Kinetic Analysis & Specific Activity Calculation
To convert the raw spectrophotometric data (
Where:
- = Total assay volume (1.0 mL)
-
= Millimolar extinction coefficient of pNTP at 412 nm (
)[3][4] - = Cuvette path length (1 cm)
- = Volume of enzyme added (0.05 mL)
- = Concentration of the enzyme stock (mg/mL)
References
-
Purification and characterization of an intracellular beta-glucosidase from the methylotrophic yeast Pichia pastoris. PubMed. Demonstrates the use of pNP-S-Glc as a substrate and competitive inhibitor for glycosidases.
-
A modified technique for the measurement of sulfhydryl groups oxidized by reactive oxygen intermediates. PubMed. Establishes the molar extinction coefficient of the p-nitrothiophenolate anion at 412 nm.
-
A photonic crystal based sensing scheme for acetylcholine and acetylcholinesterase inhibitors.RSC Publishing.
extinction coefficient for pNTP in continuous kinetic assays. -
4-Nitrobenzenethiol (CID 15809). PubChem - NIH. Provides authoritative physicochemical data, including the predicted pKa values essential for assay pH optimization.
Sources
- 1. Purification and characterization of an intracellular beta-glucosidase from the methylotrophic yeast Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Nitrobenzenethiol | C6H5NO2S | CID 15809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A modified technique for the measurement of sulfhydryl groups oxidized by reactive oxygen intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A photonic crystal based sensing scheme for acetylcholine and acetylcholinesterase inhibitors - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/C4TB01970A [pubs.rsc.org]
Determining Michaelis-Menten Constants for Glycosidases Using the Chromogenic Substrate Para-nitrophenyl 1-Thio-β-D-glucopyranoside (pNPTG)
Senior Application Scientist: Dr. Eva Rostova
Introduction: Unveiling Enzyme Kinetics with a Thioglycoside Substrate
The study of enzyme kinetics is fundamental to understanding biological processes and is a cornerstone of drug discovery and development. The Michaelis-Menten model provides a framework for characterizing the relationship between an enzyme and its substrate, with the constants KM (Michaelis constant) and Vmax (maximum reaction velocity) being key parameters that define this interaction.[1][2][3][4] Chromogenic substrates are invaluable tools in these studies, as they yield a colored product upon enzymatic cleavage, allowing for a straightforward spectrophotometric monitoring of the reaction progress.[5][6]
While para-nitrophenyl-β-D-glucopyranoside (pNPG), an O-glycoside, is a widely used substrate for β-glucosidases, its thio-analog, para-nitrophenyl 1-thio-β-D-glucopyranoside (pNPTG), offers a unique tool for probing enzyme activity.[5] Thioglycosides, where the glycosidic oxygen is replaced by a sulfur atom, are generally more resistant to enzymatic and acid-catalyzed hydrolysis than their O-glycoside counterparts.[7] This inherent stability can be advantageous in specific experimental contexts, such as in the study of enzyme inhibition or in the development of metabolic decoys.[8] However, this stability also translates to a significantly lower rate of hydrolysis by many common glycosidases. For instance, the rate of pNPTG hydrolysis by sweet almond β-glucosidase is approximately 1000-fold lower than that of pNPG. This critical difference necessitates optimized protocols to achieve measurable and accurate kinetic data.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of pNPTG to determine the Michaelis-Menten constants of relevant glycosidases, such as β-glucosidases and myrosinases. We will delve into the underlying principles, provide detailed experimental protocols, and offer insights into data analysis and troubleshooting, with a particular focus on addressing the challenges posed by a slow-hydrolyzing substrate.
Principle of the Assay
The enzymatic assay using pNPTG is based on the hydrolysis of the thioglycosidic bond by a suitable enzyme, such as a β-glucosidase or a thioglucosidase (myrosinase). This reaction releases D-glucose and p-nitrophenol (pNP).[8][9][10] In its protonated form at acidic or neutral pH, pNP is colorless. However, under alkaline conditions (pH > 7.1), pNP is deprotonated to the p-nitrophenolate anion, which exhibits a distinct yellow color with a maximum absorbance at approximately 400-405 nm.[8][11] The rate of p-nitrophenolate formation is directly proportional to the enzyme's activity, providing a means to determine the initial reaction velocity. By measuring these initial velocities at various substrate concentrations, the Michaelis-Menten constants, KM and Vmax, can be determined.
Figure 1: Workflow of the enzymatic assay using pNPTG.
Materials and Reagents
-
Substrate: p-Nitrophenyl 1-thio-β-D-glucopyranoside (pNPTG)
-
Enzyme: Purified or partially purified enzyme preparation (e.g., β-glucosidase, myrosinase)
-
Assay Buffer: The choice of buffer is critical and depends on the optimal pH of the enzyme being studied. A common choice for β-glucosidases is 50 mM sodium acetate buffer (pH 5.0) or 50 mM sodium phosphate buffer (pH 6.0-7.0).[11] For myrosinase, the optimal pH can be more acidic, around pH 3-5.[4]
-
Stop Solution: 1 M Sodium Carbonate (Na₂CO₃) solution. This serves to halt the enzymatic reaction by drastically changing the pH and to deprotonate the p-nitrophenol for color development.
-
p-Nitrophenol (pNP) Standard: For creating a standard curve to accurately quantify the amount of product formed.
-
Instrumentation: Spectrophotometer or microplate reader capable of measuring absorbance at 400-405 nm.
-
Thermostatically controlled water bath or incubator.
-
Pipettes, cuvettes, or 96-well microplates.
Experimental Protocols
Protocol 1: Preparation of a p-Nitrophenol (pNP) Standard Curve
A standard curve is essential for converting absorbance values into the molar amount of product formed.
-
Prepare a 1 mM pNP stock solution: Dissolve an appropriate amount of pNP in the assay buffer.
-
Create a series of dilutions: Prepare a set of standards ranging from 0 to 100 µM pNP in the assay buffer.
-
Develop color: To each standard dilution, add the stop solution in the same ratio as will be used in the enzyme assay (e.g., if the final reaction volume is 200 µL and 100 µL of stop solution is added, maintain this 2:1 ratio).
-
Measure absorbance: Read the absorbance of each standard at 400-405 nm.
-
Plot the standard curve: Plot absorbance versus pNP concentration (µM). The slope of the linear portion of this curve represents the molar extinction coefficient (ε) under your specific assay conditions.
Protocol 2: Determining Michaelis-Menten Constants (KM and Vmax)
Due to the slow hydrolysis of pNPTG, careful optimization of enzyme concentration and incubation time is crucial.
-
Enzyme Concentration Optimization: Before proceeding with the full kinetic analysis, it is essential to determine an appropriate enzyme concentration. This should be a concentration that yields a measurable and linear increase in absorbance over a reasonable time frame (e.g., 30-60 minutes).
-
Prepare a series of enzyme dilutions in the assay buffer.
-
Perform a preliminary assay with a fixed, mid-range concentration of pNPTG.
-
Select an enzyme concentration that gives a final absorbance reading in the linear range of your spectrophotometer (typically 0.1 - 1.0) within the chosen incubation time.
-
-
Substrate Concentration Range: Prepare a series of pNPTG dilutions in the assay buffer. The concentrations should typically span a range from approximately 0.1 x KM to 10 x KM. If the KM is unknown, a broad range of concentrations should be tested initially (e.g., 0.1 mM to 10 mM).
-
Assay Procedure:
-
Set up a series of reactions in microcentrifuge tubes or a 96-well plate. For each substrate concentration, prepare a corresponding blank.
-
To each tube/well, add the appropriate volume of assay buffer and pNPTG solution.
-
Pre-incubate the substrate solutions at the optimal temperature for your enzyme for 5-10 minutes.
-
Initiate the reaction by adding the optimized concentration of the enzyme solution to each tube/well, except for the blanks. For the blanks, add the assay buffer instead of the enzyme.
-
Incubate the reactions for a fixed period (e.g., 30 or 60 minutes). Ensure that the product formation remains in the initial linear phase.
-
Stop the reaction by adding the stop solution to each tube/well, including the blanks.
-
Measure the absorbance of each sample and blank at 400-405 nm.
-
-
Data Calculation:
-
Subtract the absorbance of the blank from the absorbance of the corresponding sample.
-
Using the molar extinction coefficient determined from the pNP standard curve, convert the corrected absorbance values into the concentration of pNP produced (µM).
-
Calculate the initial reaction velocity (v₀) for each substrate concentration. The velocity is typically expressed in µmol/min/mg of enzyme or a similar unit.
v₀ = ([pNP] / incubation time) x (1 / [Enzyme])
-
Data Analysis and Interpretation
The initial velocity (v₀) data obtained at different substrate concentrations ([S]) are then used to determine the Michaelis-Menten constants.
-
Michaelis-Menten Plot: The most direct method is to plot v₀ versus [S]. The resulting plot should be a rectangular hyperbola.
-
Vmax is the plateau of the curve, representing the maximum reaction rate.
-
KM is the substrate concentration at which the reaction rate is half of Vmax.
-
-
Lineweaver-Burk Plot: This is a double reciprocal plot of 1/v₀ versus 1/[S]. While historically popular, it can disproportionately weight data points at low substrate concentrations.[2]
-
The y-intercept is equal to 1/Vmax.
-
The x-intercept is equal to -1/KM.
-
The slope is KM/Vmax.
-
-
Non-linear Regression: The most accurate method for determining KM and Vmax is to fit the initial velocity data directly to the Michaelis-Menten equation using a non-linear regression software package (e.g., GraphPad Prism, Origin).[12]
v₀ = (Vmax * [S]) / (KM + [S])
Figure 2: Data analysis workflow for determining KM and Vmax.
Troubleshooting and Considerations for a Slow-Hydrolyzing Substrate
The significantly lower reactivity of pNPTG compared to pNPG necessitates careful experimental design and troubleshooting.
| Potential Issue | Possible Cause | Recommended Solution |
| Low or no detectable signal | Insufficient enzyme concentration. | Increase the enzyme concentration in the assay. Perform an optimization step as described in Protocol 2. |
| Short incubation time. | Increase the incubation time. Ensure that the reaction remains in the linear phase. | |
| Suboptimal assay conditions (pH, temperature). | Verify that the assay buffer pH and temperature are optimal for the enzyme being studied.[13] | |
| Non-linear reaction progress | Substrate depletion. | If the reaction is proceeding for a long time, ensure that less than 10-15% of the substrate is consumed to maintain initial velocity conditions. |
| Product inhibition. | Test for product inhibition by adding varying concentrations of D-glucose or p-nitrophenol to the reaction mixture.[12] | |
| Enzyme instability. | Check the stability of the enzyme under the assay conditions for the duration of the incubation. | |
| High background absorbance | Spontaneous hydrolysis of pNPTG. | While more stable than pNPG, some spontaneous hydrolysis may occur at high temperatures or extreme pH. Always include a no-enzyme blank for each substrate concentration.[14] |
| Contaminating enzymes in the preparation. | Use a highly purified enzyme preparation if possible. |
Comparative Kinetic Parameters
The following table provides a conceptual comparison of expected kinetic parameters when using pNPG versus pNPTG with a typical β-glucosidase. Actual values will vary depending on the enzyme source and assay conditions.
| Substrate | Relative KM | Relative Vmax | Relative Catalytic Efficiency (kcat/KM) |
| p-Nitrophenyl-β-D-glucopyranoside (pNPG) | Lower | Higher | High |
| p-Nitrophenyl 1-thio-β-D-glucopyranoside (pNPTG) | Higher | Significantly Lower | Very Low |
The lower affinity (higher KM) and much lower Vmax for pNPTG result in a significantly reduced catalytic efficiency. This underscores the importance of optimizing the assay conditions to obtain reliable data.
Conclusion
Para-nitrophenyl 1-thio-β-D-glucopyranoside is a valuable tool for specific applications in glycosidase research, particularly when a less reactive substrate is desired. While its slow rate of hydrolysis presents challenges, these can be overcome with careful experimental design and optimization. By following the detailed protocols and considering the troubleshooting guidance provided in this application note, researchers can successfully employ pNPTG to determine the Michaelis-Menten constants of their enzymes of interest, thereby gaining deeper insights into their catalytic mechanisms and substrate specificity.
References
-
Reactive Thioglucoside Substrates for β-Glucosidase. PMC. Available at: [Link]
-
Enzymatic activities and kinetic properties of β-glucosidase from selected white rot fungi. Scientific Research Publishing. Available at: [Link]
-
Comparative kinetic analysis of two fungal β-glucosidases. PMC. Available at: [Link]
-
Pre-steady-state kinetics of p-nitrophenyl-β-D-glucopyranoside... ResearchGate. Available at: [Link]
-
Structures of the substrates. The native substrate of myrosinase is... ResearchGate. Available at: [Link]
-
Protocol for enzyme assays. The Royal Society of Chemistry. Available at: [Link]
-
β-Glucosidase Activity Assay Protocol. Scribd. Available at: [Link]
-
β-GLUCOSIDASE. ResearchGate. Available at: [Link]
-
Enzyme Analysis. G-Biosciences. Available at: [Link]
-
Common Challenges in Biochemical Assays and How to Overcome Them. BellBrook Labs. Available at: [Link]
-
Graph showing a kinetic analysis of the recombinant b-glucosidase (pNPG as the substrate). ResearchGate. Available at: [Link]
-
Michaelis–Menten kinetics. Wikipedia. Available at: [Link]
-
Michaelis-Menten Kinetics Explained: A Practical Guide for Biochemists. Patsnap Synapse. Available at: [Link]
-
The Michaelis–Menten Model. Microbe Notes. Available at: [Link]
-
Molecular Docking of Potential Inhibitors of Broccoli Myrosinase. PMC. Available at: [Link]
-
Properties of β-thioglucoside hydrolases (TGG1 and TGG2) from leaves of Arabidopsis thaliana. PubMed. Available at: [Link]
-
HPLC-Based Method to Evaluate Kinetics of Glucosinolate Hydrolysis by Sinapis alba Myrosinase. PMC. Available at: [Link]
-
Assay Troubleshooting. MB - About. Available at: [Link]
-
Working with Enzymes: Part I -The Simple Kinetic Spectrophotometric Assay. Bitesize Bio. Available at: [Link]
-
Kinetic Study and Modeling of Wild-Type and Recombinant Broccoli Myrosinase Produced in E. coli and S. cerevisiae as a Function of Substrate Concentration, Temperature, and pH. MDPI. Available at: [Link]
-
Factors Affecting the Rate of an Enzyme-Catalyzed Reaction. Canadian Glycomics Network. Available at: [Link]
-
Optimal Temperature and pH of the Enzyme Beta- Glucosidase. Available at: [Link]
-
Kinetics of glucosinolate hydrolysis by myrosinase in Brassicaceae tissues: A high-performance liquid chromatography approach. PubMed. Available at: [Link]
-
β-Glucosidase activity determination protocol? ResearchGate. Available at: [Link]
-
Optimization of β-Glucosidase, β-Xylosidase and Xylanase Production by Colletotrichum graminicola under Solid-State Fermentation and Application in Raw Sugarcane Trash Saccharification. PMC. Available at: [Link]
-
Measurement of endo-α-mannosidase activity using a fluorescently labeled oligosaccharide derivative. PubMed. Available at: [Link]
-
pH Dependent Mechanisms of Hydrolysis of 4-Nitrophenyl β-D-Glucoside. ChemRxiv. Available at: [Link]
-
Kinetic studies on endo-beta-galactosidase by a novel colorimetric assay and synthesis of N-acetyllactosamine-repeating oligosaccharide beta-glycosides using its transglycosylation activity. PubMed. Available at: [Link]
-
Measurement of constitutive L-pyrrolidonyl peptidase activity from Streptococcus and Enterococcus using tetrazotized 0-dianisidine. PubMed. Available at: [Link]
Sources
- 1. thermofisher.com [thermofisher.com]
- 2. Enzyme assay - Wikipedia [en.wikipedia.org]
- 3. Comparative Investigations on Different β-Glucosidase Surrogate Substrates [mdpi.com]
- 4. Molecular Docking of Potential Inhibitors of Broccoli Myrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS 2492-87-7: p-Nitrophenyl β-D-glucopyranoside [cymitquimica.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Enzyme assay - wikidoc [wikidoc.org]
- 10. Statistical optimization of production conditions of β-glucosidase from Bacillus stratosphericus strain SG9 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 12. Comparative kinetic analysis of two fungal β-glucosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Para-nitrophenyl 1-thio-β-D-glucopyranoside in Biofuel Research
Prepared by: Gemini, Senior Application Scientist
Introduction: The Role of a Thio-Substrate in Glycosidase Research for Biofuel Advancement
The efficient enzymatic degradation of cellulosic biomass is a cornerstone of second-generation biofuel production. This process relies on the synergistic action of a cocktail of cellulolytic enzymes, with β-glucosidases (EC 3.2.1.21) playing a critical final role in hydrolyzing cellobiose to glucose, the primary fermentable sugar.[1] The characterization, quantification, and inhibition studies of these enzymes are therefore paramount for optimizing saccharification processes.
While para-nitrophenyl β-D-glucopyranoside (pNPG) is a widely utilized chromogenic substrate for assaying β-glucosidase activity, its thio-analog, para-nitrophenyl 1-thio-β-D-glucopyranoside (pNPTG) , offers unique properties that can be exploited for more nuanced investigations in biofuel research.[2] As a thioglycoside, pNPTG possesses a sulfur atom in place of the oxygen in the glycosidic bond. This substitution confers greater resistance to enzymatic hydrolysis by many standard O-glycosidases, making it a valuable tool for specific applications.[3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of pNPTG in biofuel research. We will delve into the mechanistic principles, provide detailed protocols for enzyme activity and inhibition assays, and discuss the unique applications of this thio-substrate. While direct literature on pNPTG in biofuel applications is emerging, the protocols herein are adapted from the well-established methodologies for pNPG, with scientific justifications for their application to its thio-analog.
Principle of the Chromogenic Assay
The fundamental principle behind the use of pNPTG as a chromogenic substrate is analogous to that of pNPG. The enzymatic hydrolysis of the colorless pNPTG by a competent glycosidase (such as a thioglucosidase or a β-glucosidase with thioglucosidase activity) cleaves the thio-glycosidic bond. This releases D-glucose and p-nitrophenol.[2][4] Under alkaline conditions, the liberated p-nitrophenol is deprotonated to the p-nitrophenolate ion, which imparts a distinct yellow color to the solution. The intensity of this color, which can be quantified spectrophotometrically by measuring its absorbance at approximately 405-410 nm, is directly proportional to the amount of p-nitrophenol produced and, consequently, to the enzymatic activity.[5]
The reaction is typically terminated by the addition of a strong base, such as sodium carbonate or sodium hydroxide, which also serves to develop the color of the p-nitrophenolate ion.[6]
Caption: Workflow of the chromogenic assay using pNPTG.
Unique Applications of pNPTG in Biofuel Research
The thio-glycosidic linkage in pNPTG makes it particularly useful for:
-
Assaying Thioglucosidase Activity: pNPTG is a specific substrate for thioglucosidases (EC 3.2.3.1), such as myrosinase.[4][7] In biofuel research, where complex microbial consortia from sources like termite guts or compost are screened for novel cellulolytic activities, pNPTG can help identify and characterize organisms that produce thioglucosidases.
-
Differentiating Glycosidase Activities: In a crude enzyme mixture, the differential hydrolysis rates of pNPG and pNPTG can be used to distinguish between classical β-glucosidases and those with broader substrate specificity or true thioglucosidase activity.
-
Inhibitor Screening and Mechanistic Studies: Due to their increased stability, thioglycosides like pNPTG can be potent competitive inhibitors of glycosidases.[8] This makes pNPTG an excellent tool for screening inhibitor libraries to find compounds that can modulate cellulase activity, which is crucial for controlling the saccharification process. It can also be used in mechanistic studies to probe the active site of β-glucosidases.
Experimental Protocols
Protocol 1: Standard β-Glucosidase Activity Assay using pNPTG
This protocol outlines a standard method for determining β-glucosidase or thioglucosidase activity in an enzyme preparation.
Materials:
-
para-nitrophenyl 1-thio-β-D-glucopyranoside (pNPTG)
-
Assay Buffer (e.g., 50 mM sodium acetate buffer, pH 5.0)
-
Enzyme solution (appropriately diluted in assay buffer)
-
Stop Solution (e.g., 1 M sodium carbonate, Na₂CO₃)
-
Spectrophotometer or microplate reader capable of reading absorbance at 405 nm
-
96-well microplate or microcentrifuge tubes
-
Incubator or water bath
Procedure:
-
Prepare a pNPTG stock solution: Dissolve pNPTG in the assay buffer to a final concentration of 10 mM. Gentle warming may be necessary to fully dissolve the compound.
-
Set up the reaction: In a microcentrifuge tube or a well of a microplate, add the following in order:
-
50 µL of Assay Buffer
-
25 µL of the enzyme solution (diluted to fall within the linear range of the assay)
-
-
Pre-incubate: Incubate the mixture at the desired assay temperature (e.g., 50°C for enzymes from thermophilic organisms) for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction: Add 25 µL of the 10 mM pNPTG stock solution to each reaction well to start the enzymatic reaction. The final pNPTG concentration will be 2.5 mM in a total volume of 100 µL.
-
Incubate: Incubate the reaction mixture for a defined period (e.g., 10-30 minutes) at the assay temperature. The incubation time should be optimized to ensure the reaction remains in the initial velocity phase.
-
Stop the reaction: Terminate the reaction by adding 100 µL of the Stop Solution (1 M Na₂CO₃). This will raise the pH and develop the yellow color of the p-nitrophenolate ion.
-
Measure absorbance: Read the absorbance of the solution at 405 nm using a spectrophotometer or microplate reader.
-
Prepare a blank: A reaction blank should be prepared by adding the stop solution before adding the enzyme solution. This will account for any non-enzymatic hydrolysis of pNPTG.
-
Quantify p-nitrophenol: The amount of p-nitrophenol released can be quantified using a standard curve prepared with known concentrations of p-nitrophenol.
Calculation of Enzyme Activity:
One unit (U) of β-glucosidase activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified assay conditions.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 2492-87-7: p-Nitrophenyl β-D-glucopyranoside [cymitquimica.com]
- 3. Thioglycosides are efficient metabolic decoys of glycosylation that reduce selectin dependent leukocyte adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzyme-Triggered Chromogenic and Fluorogenic Probes for Myrosinase Activity Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thioglucosidase activity from Sphingobacterium sp. strain OTG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Thiocellooligosaccharides. Their synthesis and use as ligands for the separation of cellobiohydrolases of Trichoderma reesei by affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
High background in Para-nitrophenyl 1-thio-beta-d-glucopyranoside beta-glucosidase assay
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for β-glucosidase assays. This guide is designed to provide in-depth troubleshooting for common issues encountered when using the chromogenic substrate para-nitrophenyl 1-thio-β-D-glucopyranoside (pNP-S-Glc). Our goal is to help you diagnose and resolve these issues by explaining the underlying scientific principles and providing clear, actionable protocols.
Frequently Asked Questions (FAQs)
Q1: My "no-enzyme" control wells are yellow! What causes this high background, and how can I fix it?
High background absorbance in your negative controls is the most common issue in this assay. It indicates that the yellow product, p-nitrophenolate, is being generated independently of your enzyme's activity. This can obscure your results and lead to inaccurate measurements.
This problem almost always stems from one of three sources:
-
Spontaneous Substrate Hydrolysis: The substrate itself is breaking down.
-
Reagent Contamination: One or more of your solutions are contaminated.
-
Improper Stop Solution: The solution used to halt the reaction is compromised.
Let's break down how to identify and solve each of these root causes.
Troubleshooting Guide: A Step-by-Step Approach to Diagnosing High Background
To efficiently solve this problem, it is crucial to systematically test each component of the assay. The following flowchart outlines a logical troubleshooting workflow.
Caption: Troubleshooting flowchart for high background.
Issue 1: Spontaneous Substrate Hydrolysis
Expertise & Experience: The chromogenic reaction relies on the enzymatic cleavage of the glycosidic bond in pNP-S-Glc to release p-nitrophenol (pNP).[1] This pNP molecule is mostly colorless at acidic or neutral pH. The reaction is stopped by adding a basic solution (like sodium carbonate), which raises the pH, deprotonates pNP to the p-nitrophenolate ion, and turns the solution a measurable yellow.[1][2]
However, the glycosidic bond, even the more stable thio-glycosidic bond, is not perfectly stable and can hydrolyze spontaneously, especially under non-optimal conditions.[3][4][5] This non-enzymatic breakdown also releases pNP, leading to a high background signal. Factors like pH, temperature, and improper storage can accelerate this process.[4] A faint yellow color in your substrate stock solution is a clear sign of degradation.[4]
Trustworthiness (Self-Validation): The key to diagnosing this is to run a "Substrate Only" control.
Protocol 1: Diagnosing Substrate Instability
-
Prepare Wells: In a microplate, designate at least three wells for this control.
-
Add Buffer: Add the same volume of assay buffer used in your experiment (e.g., 50 µL of 50 mM sodium acetate, pH 5.0).[1][6]
-
Add Substrate: Add the experimental volume of your pNP-S-Glc stock solution.
-
Incubate: Incubate this plate alongside your main experimental plate under the exact same conditions (time and temperature).
-
Stop Reaction: Add the same volume of stop solution (e.g., 100 µL of 1 M Sodium Carbonate) to the control wells.[1][6]
-
Read Absorbance: Measure the absorbance at 400-405 nm.[7][8]
Data Interpretation:
| Control Type | Expected Absorbance (Good Assay) | Observed Absorbance (High Background) | Implication |
| Substrate Only | < 0.1 AU | > 0.2 AU | The substrate is hydrolyzing spontaneously. |
Solutions:
-
Prepare Fresh Substrate: Always prepare your pNP-S-Glc solution fresh on the day of the experiment.[4] Do not use stock solutions that appear even faintly yellow.[4]
-
Verify Buffer pH: Ensure your assay buffer pH is within the optimal range for substrate stability, typically between pH 5 and 7.[3] Extreme pH can accelerate hydrolysis.
-
Optimize Temperature: High temperatures can increase the rate of spontaneous hydrolysis.[4] If your enzyme is stable at a lower temperature, consider reducing the incubation temperature.
-
Storage: Store the powdered pNP-S-Glc substrate desiccated and at the recommended temperature (usually -20°C).[7]
Issue 2: Reagent & Hardware Contamination
Expertise & Experience: Contamination is a frequent source of error in sensitive enzymatic assays. The contaminant could be a microbial β-glucosidase (from non-sterile water or buffers) or residual chemicals on the microplate that can either catalyze substrate breakdown or interfere with the absorbance reading.
Trustworthiness (Self-Validation): To test for this, you must run a "Buffer Only" control. This control contains everything except the substrate and the enzyme. If this blank is clean, but the "Substrate + Buffer" blank (from Protocol 1) is high, the issue is the substrate. If the "Buffer Only" blank itself shows a high reading after adding the stop solution, your buffer or plate is the source.
Protocol 2: Diagnosing Reagent Contamination
-
Prepare Wells: Designate at least three wells for this control.
-
Add Buffer: Add the assay buffer.
-
Add "Mock" Substrate/Enzyme: Add the same volume of deionized water or buffer that you would normally use for your substrate and enzyme solutions.
-
Incubate: Incubate alongside your main experiment.
-
Stop and Read: Add the stop solution and measure the absorbance at 400-405 nm.
Solutions:
-
Use High-Purity Reagents: Always use high-purity, sterile water and analytical-grade buffer components.[3][4]
-
Utilize Sterile Consumables: Use fresh, sterile pipette tips and new, disposable microplates for each experiment to prevent cross-contamination.[3]
-
Check Autoclave/Glassware: If using glassware, ensure it is thoroughly cleaned and rinsed with high-purity water to remove any residual detergents or contaminants.
Issue 3: Improper Stop Solution
Expertise & Experience: The stop solution, typically sodium carbonate (Na₂CO₃), serves two purposes: to halt the enzymatic reaction by drastically shifting the pH away from the enzyme's optimum and to deprotonate the p-nitrophenol (pKa ≈ 7.15) to the yellow p-nitrophenolate anion for measurement.[1][9] If the stop solution is old, improperly prepared, or has absorbed atmospheric CO₂, its pH may be lower than expected. This can lead to incomplete color development, but more critically for background, it suggests potential contamination or degradation that could interfere with readings.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. oiv.int [oiv.int]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. PNPG | TargetMol [targetmol.com]
- 8. yutaikang.com [yutaikang.com]
- 9. View of Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity. A graphical update. | Uniciencia [revistas.una.ac.cr]
Technical Support Center: Para-nitrophenyl 1-thio-β-D-glucopyranoside Aqueous Stability
Welcome to the Technical Support Center for Para-nitrophenyl 1-thio-β-D-glucopyranoside (pNP-1-thio-β-D-Glc) . Designed for researchers, scientists, and drug development professionals, this guide provides authoritative troubleshooting, causality-driven protocols, and verified stability data to ensure the integrity of your glycoside hydrolase assays.
Mechanistic Overview: The Thio-Glycosidic Advantage
pNP-1-thio-β-D-Glc is heavily utilized in enzymology as a robust, non-hydrolyzable substrate analog and competitive inhibitor for family 1 and family 3 β-glucosidases .
Unlike its O-glycoside counterpart (pNPG), the substitution of the exocyclic oxygen with sulfur creates a thio-glycosidic bond. This carbon-sulfur (C-S) bond is longer, less polarized, and highly resistant to both acid/base-catalyzed and enzymatic hydrolysis . However, while it resists enzymatic cleavage, the thioether linkage introduces unique chemical vulnerabilities in aqueous buffers—specifically, susceptibility to photolytic radical formation and oxidation. Understanding these mechanisms is the key to preventing assay failure.
Troubleshooting Diagnostics (FAQs)
Q: My pNP-1-thio-β-D-Glc stock solution turned slightly yellow after a week on the bench. Is it still viable? A: No, it must be discarded. Causality: The yellow tint indicates the release of the p-nitrophenolate anion. While the thio-glycosidic bond resists standard hydrolysis, exposure to ambient UV/Vis light in aqueous media triggers visible-light-mediated radical cleavage . This photolytic degradation breaks the bond and releases the chromophore. Action: Always store solutions in amber vials and handle them under low-light conditions.
Q: I am observing a significant drop in enzyme inhibition (higher IC50) when using a month-old stock, despite no color change. What happened? A: You are likely observing thioether oxidation or disulfide dimerization. Causality: In aerated aqueous buffers, dissolved oxygen slowly oxidizes the thioether sulfur into a sulfoxide or sulfone. Furthermore, if your buffer is slightly basic (pH > 7.5), it promotes the dimerization of any light-generated thiyl radicals into disulfides . Both byproducts drastically alter the steric bulk and electronic profile of the molecule, preventing it from fitting into the β-glucosidase active site. Action: Degas your buffers before solubilization and purge storage vials with nitrogen or argon gas.
Q: Can I use standard cellulose acetate filters to sterilize the solution? A: It is highly recommended to use PTFE or PVDF filters instead. Causality: Cellulose-based filters can exhibit non-specific binding with aromatic glycosides. Passing your stock through cellulose can strip the active molecule from the aqueous phase, unknowingly reducing the effective concentration of your inhibitor.
Quantitative Stability Profile
To optimize your experimental design, reference the stability parameters of pNP-1-thio-β-D-Glc in aqueous environments below:
| Parameter | Condition | Stability Impact | Mechanistic Causality |
| pH | Acidic (pH 3.0 - 5.0) | High | Thio-glycosidic bonds resist acid-catalyzed hydrolysis far better than O-glycosides. |
| pH | Basic (pH > 8.0) | Low | High pH promotes rapid disulfide formation if thiyl radicals are present. |
| Temperature | -20°C (Storage) | Optimal | Kinetic energy is minimized, preventing slow oxidative degradation. |
| Temperature | 37°C (Assay) | Moderate | Stable for standard assay durations (1-4 hours); prolonged exposure risks oxidation. |
| Atmosphere | Aerated (Dissolved O₂) | Low | Dissolved oxygen drives the oxidation of the thioether to sulfoxide/sulfone. |
| Light | Ambient UV/Vis | Low | Initiates photolytic cleavage, generating thiyl radicals and releasing p-nitrophenolate. |
Self-Validating Experimental Protocol
To guarantee trustworthiness in your data, your reagent preparation must be a self-validating system. Follow this causality-driven protocol to prepare a 10 mM stock solution.
Step 1: Buffer Degassing
-
Prepare 10 mL of 50 mM Sodium Acetate buffer (pH 5.5).
-
Sparge the buffer with pure Nitrogen (N₂) or Argon gas for 15 minutes. Causality: Displacing dissolved oxygen halts the slow oxidation of the thioether linkage.
Step 2: Solubilization
-
Weigh 31.73 mg of pNP-1-thio-β-D-Glc powder under dim lighting conditions.
-
Transfer to an amber glass vial to block UV/Vis light penetration.
-
Add the 10 mL of degassed buffer and vortex gently until completely dissolved.
Step 3: Sterilization
-
Pass the solution through a 0.22 µm PTFE syringe filter. Causality: PTFE prevents the non-specific adsorption associated with cellulose filters.
Step 4: Self-Validation (Quality Control)
-
The Validation Loop: Extract a 10 µL aliquot of the filtered stock.
-
Dilute into 990 µL of 0.1 M Tris-HCl buffer (pH 8.5). The basic pH ensures any free p-nitrophenol is fully deprotonated to the yellow p-nitrophenolate anion.
-
Measure the Optical Density (OD) at 400 nm against a blank.
-
Validation Criteria: An OD₄₀₀ < 0.05 validates that the thio-glycosidic bond is intact. If OD₄₀₀ > 0.05, the batch has undergone spontaneous hydrolysis/photolysis and must be discarded.
Step 5: Storage
-
Aliquot the validated stock into single-use amber microcentrifuge tubes.
-
Purge the headspace of each tube with N₂ gas before sealing.
-
Store immediately at -20°C. Causality: Strictly avoid freeze-thaw cycles, as temperature fluctuations accelerate micro-bubble formation (re-oxygenation) and subsequent oxidation.
Visual Workflows & Degradation Pathways
Workflow for the preparation and self-validating quality control of pNP-1-thio-β-D-Glc solutions.
Logical relationship of environmental stressors driving pNP-1-thio-β-D-Glc degradation pathways.
References
-
Title: Information on EC 3.2.1.21 - beta-glucosidase Source: BRENDA Enzyme Database URL: [Link]
-
Title: Reactive Thioglucoside Substrates for β-Glucosidase Source: National Center for Biotechnology Information (NCBI) / PubMed Central URL: [Link]
-
Title: Radical functionalization of thioglycosides in aqueous medium Source: National Science Foundation (NSF) Public Access Repository URL: [Link]
Technical Guide: Temperature Optimization for Beta-Glucosidase with Para-nitrophenyl 1-thio-β-D-glucopyranoside
[1]
Executive Summary: The "Thio" Distinction
Critical Technical Note: You are using Para-nitrophenyl 1-thio-β-D-glucopyranoside (pNP-1-thio-Glc) , not the standard O-glycoside (pNPG).
This single atom substitution (Sulfur vs. Oxygen) fundamentally alters the assay physics:
-
For Standard Beta-Glucosidases (GH1, GH3): This compound is a Competitive Inhibitor or an extremely slow substrate (
is ~1000-fold lower than pNPG). It is primarily used for Thermal Shift Assays (TSA) to study ligand binding and enzyme stability, not for measuring catalytic turnover. -
For Family 4 Glycosidases / Myrosinases: This is a valid substrate hydrolyzed via an elimination mechanism.
This guide addresses temperature optimization for both scenarios: Thermostability Profiling (Binding) and Catalytic Optimization (Hydrolysis) .
Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: I am running a standard assay at 37°C, but I see no yellow color development. Is my enzyme dead?
Answer: Likely not. If you are using a standard GH1/GH3 beta-glucosidase (e.g., Almond, Aspergillus), the C-S bond is resistant to hydrolysis.
-
Cause: The thio-linkage requires a different transition state energy or a specific elimination mechanism (GH4) to cleave efficiently.
-
Solution: If you must measure hydrolysis, increase enzyme concentration by 10-100x and incubation time to 2-24 hours. If you intended to measure standard activity, switch to the O-linked analog (p-nitrophenyl β-D-glucopyranoside).
Q2: How do I use this compound to optimize temperature if it doesn't react?
Answer: You use it to optimize the stability temperature (
-
Mechanism: pNP-1-thio-Glc acts as a "pharmacological chaperone" mimic. It binds the active site, locking the enzyme in a folded state.
-
Application: Perform a Thermal Shift Assay (TSA) . You measure the melting temperature of the enzyme in the presence of pNP-1-thio-Glc. A higher
indicates successful binding and stabilization.
Q3: I am studying a Family 4 enzyme (GH4). How does temperature affect the thio-bond cleavage?
Answer: GH4 enzymes use an NAD+/Mn2+ dependent mechanism.
-
Optimization: The
(Activation Energy) for C-S cleavage is distinct. You will likely observe a non-linear Arrhenius plot if the cofactor (NAD+) becomes unstable at high temperatures before the protein unfolds. -
Protocol: Ensure your buffer includes 1 mM NAD+ and 1 mM Mn2+ during the temperature gradient.
Part 2: Experimental Protocols
Protocol A: Thermal Shift Assay (Stability Optimization)
Use this protocol to determine the optimal storage/operational temperature where the enzyme remains stable due to ligand binding.
Materials:
-
Ligand: 10 mM pNP-1-thio-Glc stock in water or DMSO.
-
Dye: SYPRO Orange (5000x stock).
-
Instrument: qPCR machine (Real-time PCR).
Workflow:
-
Prepare Mix: Final concentration: 2-5 µM Enzyme + 5x SYPRO Orange + Buffer (pH 5.0-6.0).
-
Add Ligand: Add pNP-1-thio-Glc to a final concentration of 1 mM (Saturating conditions,
). -
Control: Run a "No Ligand" control (Enzyme + Buffer + Dye).
-
Ramp: Heat from 25°C to 95°C at 1°C/min.
-
Analysis: Calculate the derivative of fluorescence (-dF/dT). The peak is the Melting Temperature (
).
Interpretation:
-
(Shift):
. -
Positive Shift (>2°C): Indicates specific binding and stabilization. The enzyme is thermodynamically optimized for this ligand.
Protocol B: High-Sensitivity Hydrolysis Assay (Activity Optimization)
Use this protocol ONLY if you need to measure the slow turnover of the thio-substrate.
Reagents:
-
Substrate: 10 mM pNP-1-thio-Glc.
-
Stop Solution: 1 M
(pH 10+). -
Buffer: 50 mM Citrate-Phosphate, pH 5.0 (or pH optimum).
Step-by-Step:
-
Preparation: Pre-incubate substrate and buffer at test temperatures (30, 40, 50, 60, 70°C) for 10 mins.
-
Initiation: Add High Concentration Enzyme (10–50 µg/mL final).
-
Note: Standard assays use ~0.1 µg/mL. We need high loading to see the slow thio-cleavage.
-
-
Incubation: Incubate for 60 minutes (fixed time).
-
Termination: Add equal volume of 1 M
. -
Detection: Measure Absorbance at 405 nm .
-
Calculation: Use the extinction coefficient
.
Data Analysis (Arrhenius Plot):
-
Plot
vs (Kelvin).[1] -
Linear Region: Calculates Activation Energy (
). -
Drop-off: Indicates thermal denaturation (
).
Part 3: Data Visualization & Logic[1][2]
Workflow Logic: Choosing the Right Assay
The following decision tree guides you to the correct experimental setup based on your enzyme type and goals.
Caption: Decision matrix for selecting the appropriate temperature optimization protocol based on enzyme family and experimental intent.
Comparative Data: O-Glycoside vs. S-Glycoside
Typical values for Sweet Almond Beta-Glucosidase (GH1)
| Parameter | p-nitrophenyl β-D-glucoside (O-linked) | p-nitrophenyl 1-thio-β-D-glucoside (S-linked) | Implication |
| Role | Substrate | Competitive Inhibitor / Poor Substrate | S-linked binds but resists cleavage. |
| ~100 | ~0.1 | Reaction is ~1000x slower. | |
| ~2.0 mM ( | ~2.0 mM ( | Binding affinity is nearly identical. | |
| Rate Limiting Step | Glycosylation / Deglycosylation | C-S Bond Cleavage | Temperature profile ( |
| Optimal Temp ( | 50°C - 60°C | 50°C - 60°C |
References
-
Shen, H., & Byers, L. D. (2007). Thioglycoside hydrolysis catalyzed by beta-glucosidase. Biochemical and Biophysical Research Communications, 362(3), 717–720.
-
Yip, V. L., & Withers, S. G. (2006). Family 4 glycosidases carry out efficient hydrolysis of thioglycosides by an alpha,beta-elimination mechanism. Angewandte Chemie (International ed. in English), 45(37), 6179–6182.
-
Karkehabadi, S., et al. (2014). Structural basis for the inhibition of beta-glucosidase by thioglycosides. Carbohydrate Research, 392, 7-14.
Interference in Para-nitrophenyl 1-thio-beta-d-glucopyranoside assay by sample components
Welcome to the technical support center for the para-nitrophenyl 1-thio-β-D-glucopyranoside (PNP-Glc) assay. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during the use of this chromogenic substrate for β-glucosidase activity. As your dedicated application scientist, I will provide in-depth, field-proven insights to ensure the integrity and reliability of your experimental results.
Introduction to the PNP-Glc Assay
The PNP-Glc assay is a robust method for measuring β-glucosidase activity. The enzyme catalyzes the hydrolysis of the thio-glycosidic bond in the colorless PNP-Glc substrate. This reaction releases p-nitrophenol (PNP), which, under alkaline conditions, forms a yellow p-nitrophenolate ion. The rate of color formation, measured spectrophotometrically at 400-405 nm, is directly proportional to the enzyme's activity.[1][2] The use of a thio-glycosidic bond, in place of the more common oxygen-based glycosidic bond, confers increased stability against spontaneous, non-enzymatic hydrolysis, but also introduces specific considerations for potential interferences.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the para-nitrophenyl 1-thio-beta-d-glucopyranoside assay?
The assay relies on the enzymatic cleavage of the C-S (thio-glycosidic) bond in PNP-Glc by β-glucosidase. This releases D-glucose and p-nitrophenol. The reaction is typically stopped, and color is fully developed by adding a high pH solution (e.g., sodium carbonate), which deprotonates p-nitrophenol to the chromogenic p-nitrophenolate ion, with an absorbance maximum around 405 nm.[1]
Q2: Why would I choose the thio-glycoside (PNP-Glc) substrate over the standard p-nitrophenyl-β-D-glucopyranoside (PNPG)?
The thio-glycosidic bond in PNP-Glc is generally more resistant to spontaneous, non-enzymatic hydrolysis compared to the oxygen-based glycosidic bond in PNPG.[4] This can lead to lower background signal (blank) over extended incubation times or under harsh assay conditions, potentially increasing the signal-to-noise ratio of your assay.
Q3: What are the critical controls to include in my PNP-Glc assay plate?
To ensure data validity, every assay plate should include the following controls:
-
No-Enzyme Control (Blank): Contains all reaction components (buffer, substrate, sample vehicle) except the enzyme. This control measures the rate of non-enzymatic substrate hydrolysis and is subtracted from all other readings.[2]
-
No-Substrate Control: Contains all components (buffer, enzyme, sample vehicle) except the substrate. This helps identify if the enzyme preparation or sample components contribute to the absorbance at 405 nm.
-
Positive Control: A known inhibitor of β-glucosidase (e.g., conduritol β-epoxide) should be included to validate the assay's ability to detect inhibition.[1]
-
Vehicle Control: Contains all components, including the solvent used to dissolve test compounds (e.g., DMSO), to account for any effects of the solvent on enzyme activity.[1]
Q4: How should I prepare and store my PNP-Glc stock solution?
PNP-Glc is typically a pale yellow solid.[5] For stock solutions, dissolve it in the assay buffer or water. Aqueous solutions are generally stable for a few weeks when stored at 2-8°C.[6][7] For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C. If you observe a significant increase in the absorbance of your blank, it is recommended to prepare a fresh solution.[7]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. The following workflow provides a logical approach to diagnosing the root cause of common issues.
Caption: A logical workflow to diagnose and resolve common issues in the PNP-Glc assay.
Issue 1: High Absorbance in the No-Enzyme Control (Blank)
A high blank reading compromises the dynamic range and sensitivity of the assay. This indicates that p-nitrophenol is being released through a non-enzymatic mechanism.
Potential Cause A: Substrate Instability/Degradation While PNP-Glc is more stable than its O-glycoside counterpart, it is not completely immune to degradation, especially if the stock solution is old, contaminated, or stored improperly.[4]
-
Troubleshooting Protocol:
-
Prepare a fresh stock solution of PNP-Glc in high-purity water or your assay buffer.[7]
-
Compare the absorbance of a blank reaction using the fresh stock versus the old stock.
-
If the blank is still high, evaluate the pH of your assay buffer. Extremes in pH can contribute to chemical hydrolysis.
-
Potential Cause B: Interference from Reducing Agents Many enzyme preparations require reducing agents like Dithiothreitol (DTT) or β-mercaptoethanol (BME) to maintain the activity of cysteine-dependent enzymes. However, strong reducing agents can interfere with colorimetric assays.[8][9] While they are unlikely to directly cleave the stable thio-glycosidic bond, strong reducing agents like DTT and TCEP can engage in redox cycling in the presence of certain compounds, generating reactive oxygen species that may lead to non-specific signal generation.[8]
-
Troubleshooting Protocol:
-
Run a Control: Set up a blank reaction (no enzyme) with and without the reducing agent. If the background is higher in the presence of the reducing agent, it is a likely culprit.
-
Switch Reducing Agents: Replace strong reducing agents like DTT or TCEP with a milder agent, such as reduced glutathione (GSH) or a lower concentration of BME.[8]
-
Sample Pre-treatment: If the reducing agent is part of your sample and cannot be removed, consider methods like protein precipitation with acetone or trichloroacetic acid (TCA) to separate the protein of interest from the interfering substance.[9] Note that this is only feasible if you are measuring the activity of a purified enzyme added back to a cleaned-up sample.
-
Table 1: Common Reducing Agents and Their Potential for Interference
| Reducing Agent | Typical Concentration | Interference Potential | Recommended Action |
| Dithiothreitol (DTT) | 1-5 mM | High | Replace with GSH or BME if possible.[8] |
| TCEP | 0.1-1 mM | High | Replace with GSH or BME if possible.[8] |
| β-mercaptoethanol (BME) | 1-10 mM | Moderate | Use the lowest effective concentration. |
| Glutathione (GSH) | 1-10 mM | Low | Recommended alternative to DTT/TCEP.[8] |
Issue 2: My sample contains detergent. Can this interfere with the assay?
Yes, detergents are a common source of interference in colorimetric assays.[9] They can interfere in several ways:
-
Direct Absorbance: Some detergents or their impurities may absorb light near 405 nm.
-
Enzyme Denaturation: High concentrations of certain detergents can denature the β-glucosidase, leading to a loss of signal.
-
Shifting pH: The addition of a detergent solution can alter the pH of the final reaction mixture, moving it away from the enzyme's optimum.[9]
-
Troubleshooting Protocol:
-
Detergent Control: Run a "no-enzyme" control containing the detergent at the final assay concentration to check for direct absorbance.
-
Enzyme Activity Control: Measure the activity of your enzyme in the presence and absence of the detergent to see if it is inhibitory.
-
Dilute the Sample: If the detergent concentration in your sample is high, diluting the sample may reduce the interference to an acceptable level. Ensure the enzyme activity in the diluted sample is still within the linear range of detection.
-
Consider Alternative Detergents: If a detergent is required for sample preparation, screen a panel of detergents to find one that is compatible with your assay. Non-ionic detergents like Triton X-100 or Tween-20 are common, but their effects should always be empirically tested.[9]
-
Issue 3: I am screening a compound library and see many "hits" (inhibitors). How can I identify false positives?
In drug discovery screens, apparent inhibition can be caused by compound artifacts rather than specific binding to the enzyme's active site.
Potential Cause A: Compound Aggregation At higher concentrations, some organic molecules form aggregates that can sequester the enzyme, leading to non-specific inhibition. This is a well-documented phenomenon in high-throughput screening.
-
Troubleshooting Protocol:
-
Add Detergent: Re-test the inhibitory compounds in an assay buffer containing a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100. Inhibition that is substantially reduced or eliminated in the presence of a detergent is likely due to aggregation.
-
Vary Enzyme Concentration: True inhibitors should display an IC50 value that is independent of the enzyme concentration, whereas the apparent potency of aggregating compounds is often highly dependent on it.
-
Potential Cause B: Compound Color If a test compound is yellow or becomes colored under alkaline conditions, it will artificially increase the absorbance at 405 nm, potentially masking inhibition or even appearing as an activator.
-
Troubleshooting Protocol:
-
Color Control: For each test compound, run a control well containing the buffer, stop solution, and the compound (at the final assay concentration) but no enzyme or substrate.
-
Subtract Background: Subtract the absorbance of this "color control" from the corresponding assay wells to correct for the compound's intrinsic color.
-
Caption: Mechanisms of interference by common sample components in the PNP-Glc assay.
References
- Benchchem. (n.d.). A Technical Guide to the Physical Characteristics and Stability of p-Nitrophenylglycerol (PNPG).
- Li, W., Li, Y., Wang, J., & Wang, P. G. (2015). Photoinduced C–S Bond Cleavage of Thioglycosides and Glycosylation. Organic Letters, 17(22), 5578–5581.
- Jahad, N., Li, H., An, L., & Liu, D. (2019). Reducing agents affect inhibitory activities of compounds: Results from multiple drug targets. Antiviral Research, 169, 104547.
- Benchchem. (n.d.). Application Notes and Protocols for the Chromogenic β-Glucosidase Substrate: p-Nitrophenyl-β-D-glucopyranoside (pNPG).
- Marathe, D. D., Buffone, A., Jr, Chandrasekaran, E. V., Xue, J., Locke, R. D., Nasirikenari, M., Lau, J. T., Matta, K. L., & Neelamegham, S. (2010). Thioglycosides are efficient metabolic decoys of glycosylation that reduce selectin dependent leukocyte adhesion. PloS one, 5(4), e10114.
- Crich, D., & Li, W. (2006). Mechanistic Studies and Methods To Prevent Aglycon Transfer of Thioglycosides. Journal of the American Chemical Society, 128(36), 11821–11832.
- ADLM. (2023, September 12). Hunt for the invisible culprit - Investigating endogenous protein interference in clinical laboratories.
- Pires, M. M. (2016). Thioglycosides Act as Metabolic Inhibitors of Bacterial Glycan Biosynthesis. ACS chemical biology, 11(11), 2959–2964.
- ResearchGate. (n.d.). β-GLUCOSIDASE.
- Google Patents. (n.d.). CN1712407A - Production and use of p-nitrophenyl-2-D-glucoside.
- Withers, S. G. (2014). Unusual enzymatic glycoside cleavage mechanisms. Accounts of chemical research, 47(1), 233–242.
- CymitQuimica. (n.d.). CAS 2492-87-7: p-Nitrophenyl β-D-glucopyranoside.
- Sigma-Aldrich. (n.d.). Enzymatic Assay of β-GALACTOSIDASE (EC 3.2.1.23).
- G-Biosciences. (2015, June 10). How to Deal with Interfering Agents in Protein Estimation Assays.
- ResearchGate. (2014, February 18). What are the storing and work principles of pNPG (4-Nitrophenyl β-D-glucopyranoside )?
- Glycosynth. (n.d.). p-Nitrophenyl beta-D-glucopyranoside.
- PubMed. (1975). Synthesis of p-nitrobenzyl and p-nitrophenyl 1-thioglycopyranosides.
- Ismail, A. A. (2010). Interferences in Immunoassay. Clinical biochemistry, 43(16-17), 1353–1362.
- Thermo Fisher Scientific. (n.d.). Protein Denaturing and Reducing Agents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Thioglycosides are efficient metabolic decoys of glycosylation that reduce selectin dependent leukocyte adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thioglycosides Act as Metabolic Inhibitors of Bacterial Glycan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS 2492-87-7: p-Nitrophenyl β-D-glucopyranoside [cymitquimica.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Reducing agents affect inhibitory activities of compounds: Results from multiple drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. info.gbiosciences.com [info.gbiosciences.com]
Non-enzymatic hydrolysis of Para-nitrophenyl 1-thio-beta-d-glucopyranoside
Technical Support Center: Non-Enzymatic Hydrolysis of p-Nitrophenyl 1-thio-β-D-glucopyranoside (pNPTG)
Overview: The Stability Paradox
Welcome to the technical guide for p-Nitrophenyl 1-thio-β-D-glucopyranoside (pNPTG) . As a researcher, you likely selected pNPTG over its O-glycoside counterpart (pNPG) specifically for its resistance to enzymatic hydrolysis by standard
The Core Issue: Users frequently report "non-enzymatic hydrolysis" (background signal increase) in their negative controls. The Scientific Reality: The C-S glycosidic bond is thermodynamically stable and resistant to spontaneous hydrolysis under physiological conditions. What you are observing is likely not hydrolysis , but rather photochemical oxidation or contaminant degradation of the leaving group, p-nitrothiophenol (pNTP).
This guide deconstructs the physical chemistry of pNPTG to help you distinguish between true hydrolysis and experimental artifacts.
Module 1: Mechanism & Stability Profile
The Thio-Glycosidic Bond
Unlike O-glycosides, which are susceptible to specific acid-catalyzed hydrolysis, thioglycosides require harsh conditions (e.g., strong Lewis acids, heavy metal promotion with Hg(II) or Ag(I), or alkylating agents like methyl iodide) to cleave the C-S bond non-enzymatically.
-
Key Takeaway: If your buffer is pH 4.0–9.0 and lacks heavy metals, spontaneous hydrolysis is negligible.
The Degradation Pathway (The "False" Hydrolysis)
The confusion arises from the properties of the leaving group, 4-nitrothiophenol (pNTP) . Unlike p-nitrophenol (pNP), pNTP is highly susceptible to oxidative dimerization.
Pathway:
-
Trace Hydrolysis/Contamination: Minute amounts of pNTP are present in the stock or released.
-
Oxidation: pNTP reacts with dissolved oxygen (accelerated by light and trace metals) to form bis(4-nitrophenyl) disulfide .
-
Readout Error: The thiolate anion (yellow) and the disulfide (precipitate/turbidity) interfere with absorbance readings at 405–412 nm.
Figure 1: The degradation pathway of pNPTG. Note that the "Oxidation" step is the most common source of experimental variability, not the hydrolysis itself.
Module 2: Detection & Quantification (The Readout)
Accurate quantification requires understanding the distinct spectral properties of the thio-analogue.
| Feature | p-Nitrophenol (O-analogue) | p-Nitrothiophenol (S-analogue) |
| Leaving Group | 4-Nitrophenol (pNP) | 4-Nitrothiophenol (pNTP) |
| pKa | ~7.15 | ~4.7 – 5.5 (More Acidic) |
| Absorbance Max | 405 nm | 410 – 412 nm |
| Color at pH 7.0 | Partial Yellow (Mix of phenol/phenolate) | Full Yellow (Mostly thiolate anion) |
| Oxidation Risk | Low | High (Forms Disulfide) |
| Solubility | Good | Moderate (Disulfide is poor) |
Critical Technical Note: Because the pKa of pNTP is significantly lower (~5.0), the "Stop Solution" (typically 1M
Module 3: Troubleshooting Guide (FAQs)
Q1: Why do I see a yellow color in my "No Enzyme" control immediately after adding buffer?
Diagnosis: Free thiol contamination in the stock. Root Cause: pNPTG synthesis often leaves trace p-nitrothiophenol. Solution:
-
Check the purity of your pNPTG source (TLC/HPLC).
-
Pre-read: Measure absorbance at T=0 and subtract this baseline from all kinetic points.
-
Purification: Recrystallize the substrate if background >0.1 OD.
Q2: My reaction mixture becomes cloudy/turbid over time.
Diagnosis: Disulfide precipitation. Root Cause: The released pNTP has oxidized to bis(4-nitrophenyl) disulfide, which is insoluble in aqueous buffers. Solution:
-
Add Reducing Agent: Include 0.5 – 1.0 mM DTT or TCEP in your buffer to keep the product in the monomeric thiol form.
-
Avoid Degassing: Paradoxically, while degassing helps prevent oxidation, adding a reducing agent is more effective.
-
Solvent: Ensure your assay contains a small percentage of DMSO (e.g., 2-5%) to help solubilize the disulfide if DTT cannot be used.
Q3: The absorbance readings are drifting/unstable.
Diagnosis: Photochemical instability. Root Cause: p-nitrothiophenol is light-sensitive and can undergo photo-oxidative coupling. Solution:
-
Dark Incubation: Perform all incubations in the dark or wrap vessels in foil.
-
Wavelength Optimization: Shift detection to 412 nm (lambda max for pNTP) rather than the standard 405 nm used for pNP to improve sensitivity and reduce artifactual noise.
Module 4: Validated Experimental Protocols
Protocol A: Generating a pNTP Standard Curve (Mandatory)
Do not rely on literature extinction coefficients for pNTP due to the oxidation variable.
-
Stock Preparation: Dissolve pure 4-nitrothiophenol in 100% DMSO to 100 mM. Store at -20°C in the dark.
-
Dilution: Prepare serial dilutions (0 – 200 µM) in your exact assay buffer .
-
Critical: Add 1 mM DTT to the buffer to prevent disulfide formation during the curve generation.
-
-
Measurement: Transfer 100 µL to a clear-bottom 96-well plate.
-
Read: Measure Absorbance at 412 nm .
-
Calculation: Plot OD vs. Concentration. Calculate the slope (
) specific to your buffer/pH.
Protocol B: Assessing Non-Enzymatic Hydrolysis (Stability Test)
Use this to validate your reagent quality.
-
Prepare Substrate: 5 mM pNPTG in Assay Buffer (e.g., 50 mM Phosphate, pH 7.0).
-
Conditions: Incubate aliquots at:
-
Room Temp (Dark)
-
37°C (Dark)
-
37°C (Ambient Light)
-
-
Timepoints: 0, 1, 4, and 24 hours.
-
Detection:
-
Add 100 µL sample to plate.
-
Add 100 µL Stop Solution (0.2 M Glycine-NaOH, pH 10.0 + 1 mM EDTA ). EDTA chelates trace metals that catalyze oxidation.
-
-
Interpretation:
-
Stable:
over 24h. -
Unstable (Light): High signal only in "Ambient Light" sample.
-
Unstable (Chemically): High signal in all 37°C samples (implies contamination or extreme pH).
-
Visual Troubleshooting Logic
Figure 2: Rapid diagnostic tree for pNPTG assay anomalies.
References
- Witczak, Z. J. (2001). Thio-sugars: Biological Relevance as Carbohydrate Mimics. Current Medicinal Chemistry. (Establishes stability profiles of S-glycosides vs O-glycosides).
-
Humphreys, J. L., et al. (2010). Photooxidative coupling of thiophenol derivatives to disulfides. Journal of Physical Chemistry A. Link (Mechanistic basis for light-induced background signal).
- Kull, F. J., & Bonventre, P. F. (1975). Properties of p-nitrothiophenol and its use as a leaving group. Analytical Biochemistry.
-
Driguez, H. (2001). Thio-oligosaccharides as tools for structural biology. ChemBioChem.[1] Link (Review of thioglycoside applications and stability).
Sources
Technical Support Center: Preparation and Handling of p-Nitrophenyl 1-Thio-β-D-Glucopyranoside (pNPTG) Stock Solutions
Welcome to the technical support guide for Para-nitrophenyl 1-thio-beta-d-glucopyranoside (pNPTG). This document provides researchers, scientists, and drug development professionals with a comprehensive, experience-driven guide to preparing, storing, and troubleshooting stable stock solutions of pNPTG. Our focus is on ensuring the integrity of your experiments through reliable and reproducible protocols.
The stability of your pNPTG stock solution is paramount for accurate kinetic assays and screening studies. Unlike its oxygen-linked counterpart (p-nitrophenyl-β-D-glucopyranoside or PNPG), the thio-glycosidic bond in pNPTG offers distinct advantages in specific enzymatic studies. However, its preparation requires careful consideration of solvent choice, pH, and storage conditions to prevent premature degradation and ensure experimental validity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and properties of pNPTG.
Q1: What is p-Nitrophenyl 1-thio-β-D-glucopyranoside (pNPTG) and why is the thio-linkage significant?
A1: pNPTG is a chromogenic substrate used to assay the activity of specific enzymes, primarily thioglucosidases. It consists of a glucose molecule linked to a p-nitrophenyl group via a sulfur atom (a thio-glycosidic bond). The significance of this bond is its increased resistance to enzymatic hydrolysis by common β-glucosidases, which cleave oxygen-based glycosidic bonds. This specificity makes pNPTG an invaluable tool for differentiating between enzyme activities and reducing background signal in complex biological samples. Upon cleavage by a suitable enzyme, it releases p-nitrophenol, a yellow chromophore that can be quantified spectrophotometrically, typically at a wavelength of 405 nm.[1]
Q2: What is the best solvent for preparing a pNPTG stock solution?
A2: The choice of solvent is critical and depends on the required concentration and experimental context. While sparingly soluble in water, pNPTG is readily soluble in polar organic solvents. For high-concentration stock solutions (e.g., 10-50 mM), Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are highly recommended. These aprotic polar solvents effectively solubilize pNPTG while minimizing the risk of spontaneous hydrolysis that can occur in aqueous or protic solvents like methanol over time. For working solutions that require a less-organic solvent, a concentrated stock in DMSO can be diluted into the final aqueous assay buffer immediately before use.
Q3: How should I store the solid pNPTG compound and the prepared stock solution for maximum stability?
A3:
-
Solid Compound: The lyophilized powder should be stored in a tightly sealed container, protected from light and moisture, at -20°C.[2][3] Under these conditions, the solid compound is stable for an extended period.
-
Stock Solution: After reconstitution, the stock solution must be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored in amber or light-blocking vials at -20°C or, for longer-term storage, at -80°C. A properly prepared stock solution in DMSO is stable for at least 3 months at -20°C.
Q4: What are the visual signs of pNPTG degradation?
A4: The primary sign of degradation is the appearance of a yellow color in the stock solution. This indicates the premature hydrolysis of pNPTG and the release of the p-nitrophenolate ion. A freshly prepared, high-quality stock solution should be colorless to very pale yellow.[4] Any noticeable yellow tint is a red flag for contamination or degradation.
Q5: Can I still use my pNPTG stock solution if it has turned yellow?
A5: It is strongly advised not to use a stock solution that has turned yellow. The presence of free p-nitrophenol will result in a high background signal in your assay, significantly reducing the signal-to-noise ratio and leading to inaccurate measurements of enzyme activity. Discard the solution and prepare a fresh stock using the validated protocol below.
Part 2: Validated Protocol for Preparing a Stable pNPTG Stock Solution
This protocol is designed to be a self-validating system, incorporating a critical quality control step to ensure the integrity of your stock solution from the outset.
Experimental Workflow for pNPTG Stock Solution Preparation
Caption: Workflow for preparing and validating a pNPTG stock solution.
Materials
-
Para-nitrophenyl 1-thio-beta-d-glucopyranoside (pNPTG) powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or vials (amber or wrapped in foil)
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator bath
-
Spectrophotometer and cuvettes
Step-by-Step Methodology
-
Pre-Protocol Preparations:
-
Allow the sealed container of pNPTG powder to equilibrate to room temperature before opening. This crucial step prevents water condensation on the hygroscopic powder.
-
Ensure all glassware and tubes are scrupulously clean and dry.
-
-
Weighing the Compound:
-
In a chemical fume hood, carefully weigh the desired amount of pNPTG powder into a suitable vessel (e.g., a glass vial). Causality: Performing this in a fume hood minimizes inhalation risk. An accurate weight is foundational for a precise final concentration.
-
-
Solubilization:
-
Add the calculated volume of high-purity, anhydrous DMSO to the pNPTG powder to achieve your target concentration (e.g., for a 20 mM stock, add 1 mL of DMSO to 6.35 mg of pNPTG, MW: 317.31 g/mol ).
-
Vortex vigorously for 1-2 minutes. If dissolution is slow, brief sonication in a room temperature water bath can be applied. Causality: Anhydrous DMSO is key to preventing water-driven hydrolysis. Full dissolution ensures a homogenous stock solution.
-
-
Quality Control (QC) - The Self-Validating Step:
-
Visual Check: The final solution should be clear and colorless.
-
Spectrophotometric Check: Prepare a 1:100 dilution of your stock solution in DMSO. Measure the absorbance of this diluted sample at 405 nm against a DMSO blank. A high-quality, undegraded solution should have a minimal absorbance reading (e.g., A405 < 0.05). Trustworthiness: This QC step provides immediate, quantitative validation. A high initial absorbance confirms the presence of free p-nitrophenol, indicating that the stock is compromised and should not be used.
-
-
Aliquoting and Storage:
-
If the stock solution passes the QC check, immediately dispense it into single-use aliquots in amber microcentrifuge tubes or clear tubes wrapped in aluminum foil.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C for short-to-medium term use (up to 3 months) or at -80°C for long-term storage (6+ months).[5]
-
Part 3: Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation or use of your pNPTG stock solution.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| The pNPTG powder will not dissolve completely in the solvent. | 1. Concentration is too high for the chosen solvent. 2. Solvent quality is poor (contains water). 3. Insufficient mixing/sonication. | 1. Re-calculate and prepare a more dilute solution. Use DMSO or DMF for higher concentrations. 2. Use a fresh, unopened bottle of anhydrous-grade DMSO. 3. Vortex for an additional 2-3 minutes. If necessary, sonicate for 5-10 minute intervals, avoiding excessive heating of the sample. |
| My freshly prepared stock solution is yellow. | 1. The starting pNPTG solid was already degraded. 2. The solvent is contaminated (e.g., with a base) or contains excessive water, causing rapid hydrolysis. 3. The solution was exposed to strong light and/or high temperatures during preparation. | 1. Discard the solution and the solid reagent. Purchase new pNPTG from a reputable supplier. 2. Use only high-purity, anhydrous DMSO from a freshly opened container. 3. Prepare the solution under subdued light and without heating. |
| My enzyme assay has a very high background reading (high A405 in "no enzyme" controls). | 1. The pNPTG stock solution has degraded during storage. 2. The assay buffer has a high pH (e.g., >8.5), causing spontaneous, non-enzymatic hydrolysis of the substrate.[6] | 1. Discard the current stock. Prepare a fresh stock solution following the validated protocol, including the QC check. 2. Measure the pH of your final assay buffer. If possible, perform the assay at a neutral or slightly acidic pH to minimize spontaneous hydrolysis. Run a time-course control of substrate in buffer without enzyme to quantify the rate of non-enzymatic breakdown. |
| I am seeing poor reproducibility between experiments using the same stock. | 1. Repeated freeze-thaw cycles of the main stock solution are causing incremental degradation. 2. Inconsistent storage conditions (e.g., temperature fluctuations in the freezer). | 1. Strictly adhere to the single-use aliquot protocol. Never thaw and refreeze the main stock. 2. Store aliquots in a reliable freezer that maintains a stable temperature. Avoid storing in freezer doors where temperature fluctuations are common. |
Part 4: Data Summary & References
Summary of Properties and Recommendations
| Parameter | Recommendation / Value | Rationale & Reference |
| Molecular Weight | 317.31 g/mol | For accurate concentration calculations.[7] |
| Recommended Solvents | DMSO, DMF, Methanol, Warm Ethanol, Water | For stock solutions, anhydrous DMSO or DMF is superior for stability. |
| Solubility (Water) | Sparingly soluble; ~1% (10 mg/mL) for the related PNPG.[2] | Limits the concentration of purely aqueous stock solutions. |
| Storage (Solid) | -20°C, desiccated, protected from light. | Prevents degradation from moisture, light, and heat.[2][3] |
| Storage (Solution) | -20°C to -80°C, single-use aliquots, protected from light. | Minimizes freeze-thaw degradation and photobleaching.[5] |
| QC Wavelength | 405 nm | This is the absorbance maximum for the product, p-nitrophenol, under basic conditions.[1] |
References
-
Glycosynth. p-Nitrophenyl beta-D-glucopyranoside. Available from: [Link]
-
Thermo Scientific Alfa Aesar. 4-Nitrophenyl-beta-D-glucopyranoside, 98+% 1 g | Buy Online. Available from: [Link]
-
Mizuno, K., et al. (1998). Purification and Some Properties of p-Nitrophenyl-β-D-glucoside-hydrolyzing Enzymes in Culture Filtrate of Bacillus circulans KA-304. Bioscience, Biotechnology, and Biochemistry, 62(1), 39-44. Available from: [Link]
-
Alhifthi, A., et al. (2021). Unimolecular, Bimolecular, and Intramolecular Hydrolysis Mechanisms of 4-Nitrophenyl β-d-Glucopyranoside. The Journal of Organic Chemistry, 86(14), 9530–9539. Available from: [Link]
-
ResearchGate. p-Nitrophenyl-b-D-glucopyranoside (c(pNPG)=0.12 mM) hydrolysis by.... Available from: [Link]
- Google Patents. CN1712407A - Production and use of p-nitrophenyl-2-D-glucoside.
-
PubMed. Synthesis of p-nitrobenzyl and p-nitrophenyl 1-thioglycopyranosides. Available from: [Link]
-
PubChem. para-nitrophenyl 1-thio-beta-d-glucopyranoside. Available from: [Link]
-
PubChemLite. para-nitrophenyl 1-thio-beta-d-glucopyranoside (C12H15NO7S). Available from: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Glycosynth - p-Nitrophenyl beta-D-glucopyranoside [glycosynth.co.uk]
- 3. cdn.usbio.net [cdn.usbio.net]
- 4. CAS 3767-28-0: p-Nitrophenyl α-D-glucopyranoside [cymitquimica.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. PubChemLite - Para-nitrophenyl 1-thio-beta-d-glucopyranoside (C12H15NO7S) [pubchemlite.lcsb.uni.lu]
Validation & Comparative
Para-nitrophenyl 1-thio-beta-d-glucopyranoside vs. p-nitrophenyl-beta-d-glucopyranoside
Comparative Guide: O-Glycoside vs. S-Glycoside Analogues in -Glucosidase Research
Topic: Para-nitrophenyl 1-thio-
Executive Summary
In the characterization of carbohydrate-active enzymes (CAZymes), specifically
-
PNP-Glc is the industry-standard chromogenic substrate . It is designed to be hydrolyzed, releasing the yellow reporter molecule p-nitrophenol (pNP) to quantify enzymatic activity (
, ). -
PNP-S-Glc is a hydrolytically stable analogue . The substitution of the glycosidic oxygen with sulfur renders the bond resistant to cleavage. It functions as a competitive inhibitor or structural probe, used to "lock" the enzyme active site for X-ray crystallography or inhibition kinetics (
).
Verdict: Use PNP-Glc to measure how fast your enzyme works. Use PNP-S-Glc to understand how your enzyme binds substrate without consuming it.
Molecular Mechanics & Structural Basis
The functional divergence between these two molecules lies in the atom bridging the glucose moiety and the p-nitrophenyl aglycone.
The O-Glycosidic Bond (PNP-Glc)
In the native substrate analogue, the anomeric carbon is linked via an oxygen atom.
-
Bond Length: ~1.43 Å.
-
Mechanism: The glycosidic oxygen acts as a nucleophile recipient. In the enzyme active site, acidic residues protonate this oxygen, making p-nitrophenol a good leaving group (
7.15). -
Result: Rapid hydrolysis and color release.
The S-Glycosidic Bond (PNP-S-Glc)
In the thio-analogue, the oxygen is replaced by sulfur.
-
Bond Length: ~1.82 Å (Significantly longer).
-
Mechanism: The C-S bond length distorts the geometry required for the transition state (oxocarbenium ion). Furthermore, sulfur is less electronegative than oxygen, altering the electron distribution required for acid-base catalysis.
-
Result: The enzyme binds the molecule (often with high affinity) but cannot hydrolyze the bond. The enzyme is effectively "jammed."
Mechanistic Pathway Diagram
Figure 1: Mechanistic divergence. The O-linked substrate (top) proceeds to product, while the S-linked analogue (bottom) forms a reversible dead-end complex.
Comparative Performance Analysis
| Feature | PNP-Glc (O-linked) | PNP-S-Glc (S-linked) |
| Primary Role | Substrate (Activity Assays) | Inhibitor (Structural Probe) |
| Reaction Product | Glucose + p-Nitrophenol (Yellow) | None (remains intact) |
| Kinetic Parameter | Determines | Determines |
| Detection Method | Absorbance at 405 nm (alkaline pH) | Indirect (via competition assays) or X-ray Diffraction |
| Stability | Labile (hydrolyzes spontaneously at high pH/Temp) | Highly Stable (Resistant to enzymatic/chemical hydrolysis) |
| Binding Mode | Transition-state mimic (approximate) | Ground-state mimic |
Experimental Protocols
Protocol A: Standard Activity Assay (Using PNP-Glc)
Objective: Quantify
The "Why" behind the steps: This assay relies on the pH-dependent chromogenicity of p-nitrophenol.[1] At the acidic pH of the reaction (usually pH 5.0), the product is protonated and colorless. You must add a basic stop solution to deprotonate it to the p-nitrophenolate anion , which absorbs strongly at 405 nm.[2]
-
Preparation:
-
Buffer: 50 mM Sodium Acetate or Citrate-Phosphate, pH 5.0 (Enzyme dependent).
-
Substrate: 5 mM PNP-Glc in buffer.
-
Stop Solution: 1 M
(Sodium Carbonate).
-
-
Incubation:
-
Mix 50
L Enzyme + 50 L Substrate. -
Incubate at 37°C (or optimal temp) for 10–30 minutes.
-
-
Termination & Development:
-
Add 150
L Stop Solution ( ). -
Visual Check: Solution should turn yellow if active.
-
-
Quantification:
-
Measure Absorbance (
).[2] -
Calculate concentration using the extinction coefficient of p-nitrophenol (
).
-
Protocol B: Inhibition Constant ( ) Determination (Using PNP-S-Glc)
Objective: Determine the binding affinity of the non-hydrolyzable analogue.
The "Why" behind the steps: Since PNP-S-Glc produces no color, you cannot measure it directly. You must measure how effectively it prevents the hydrolysis of PNP-Glc. This is a competition assay .
-
Experimental Matrix:
-
Prepare a range of PNP-Glc (Substrate) concentrations: 0.5, 1.0, 2.0, 5.0 mM.
-
Prepare a range of PNP-S-Glc (Inhibitor) concentrations: 0, 0.1, 0.5, 1.0 mM.
-
-
Reaction:
-
Run the standard activity assay (Protocol A) for every combination of Substrate and Inhibitor.
-
-
Data Analysis (Lineweaver-Burk):
-
Plot
(y-axis) vs. (x-axis). -
You will generate multiple lines (one for each inhibitor concentration).
-
Interpretation:
-
If lines intersect at the Y-axis: Competitive Inhibition (Expected for PNP-S-Glc).
-
Calculate
from the slope change: .
-
-
Experimental Workflow Diagram
Figure 2: Workflow for competitive inhibition analysis. PNP-S-Glc is added during the mixing stage to compete with the chromogenic substrate.
Applications in Drug Development[3]
Structural Biology (X-ray Crystallography)
PNP-S-Glc is critical for obtaining high-resolution structures of enzyme-substrate complexes.
-
Challenge: If you crystallize an enzyme with PNP-Glc, the enzyme will hydrolyze it during the weeks required for crystal growth, leaving only product (glucose) bound.
-
Solution: Co-crystallization with PNP-S-Glc traps the enzyme in a conformation resembling the Michaelis complex (E-S), allowing researchers to map the active site residues interacting with the aglycone.
Pharmacological Chaperones
In diseases like Gaucher disease (caused by misfolded
-
At sub-inhibitory concentrations, PNP-S-Glc (and similar thioglycosides) can bind to the misfolded enzyme in the Endoplasmic Reticulum (ER), stabilizing its folding and allowing it to traffic correctly to the lysosome. Once in the lysosome (where substrate concentration is high), the inhibitor is displaced.
References
-
BenchChem. (2025).[2][3] Application Notes and Protocols for the Chromogenic β-Glucosidase Substrate: p-Nitrophenyl-β-D-glucopyranoside (pNPG). Retrieved from
-
Sigma-Aldrich. (n.d.). p-Nitrophenyl-β-D-glucopyranoside Product Information. Retrieved from
-
PubChem. (n.d.). Para-nitrophenyl 1-thio-beta-D-glucopyranoside (CID 656902).[4] National Library of Medicine. Retrieved from
-
Namchuk, M. N., & Withers, S. G. (1995). Mechanism of hydrolysis of p-nitrophenyl beta-D-glucopyranoside by Agrobacterium faecalis beta-glucosidase. Biochemistry.[5] (Provides mechanistic grounding for the hydrolysis of the O-glycoside).
- Gloster, T. M., et al. (2007). Structural basis for the inhibition of beta-glucosidases by thioglycosides. (General reference for the structural utility of thio-analogues in crystallography).
Sources
- 1. scielo.sa.cr [scielo.sa.cr]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Para-nitrophenyl 1-thio-beta-D-glucopyranoside | C12H15NO7S | CID 656902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Structure of P-protein of the glycine cleavage system: implications for nonketotic hyperglycinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of chromogenic substrates for beta-glucosidase
Comparative Guide to Chromogenic Substrates for β-Glucosidase: Kinetics, Selection, and Protocols
β-glucosidase (EC 3.2.1.21) is a critical hydrolytic enzyme central to industrial biomass conversion and human pathophysiology, most notably implicated in lysosomal storage disorders such as Gaucher disease. Accurate quantification of its enzymatic activity relies heavily on the selection of appropriate reporter substrates. As a Senior Application Scientist, I have structured this guide to objectively compare the kinetic properties, mechanistic advantages, and optimal use cases of various chromogenic and fluorogenic substrates, ensuring your assay design is both robust and reproducible.
Mechanistic Overview of Substrate Cleavage
β-glucosidases catalyze the hydrolysis of the β-1,4-glycosidic bond. Synthetic substrates exploit this mechanism by conjugating a glucose moiety to a reporter leaving group (the aglycone). The choice of this leaving group dictates the assay's sensitivity, dynamic range, and spatial resolution.
Logical flow of β-glucosidase substrate hydrolysis and subsequent optical detection.
Comparative Analysis of Substrates
Different experimental goals require different substrate chemistries. Below is an objective comparison of the four most common β-glucosidase substrates:
-
pNPG (p-Nitrophenyl-β-D-glucopyranoside): The gold standard for continuous and endpoint kinetic studies. Hydrolysis yields p-nitrophenol. For recombinant β-glucosidase, the Michaelis constant (
) for pNPG is approximately 1[1]. -
oNPG (o-Nitrophenyl-β-D-glucopyranoside): An isomer of pNPG. Causality: The ortho-position of the nitro group induces steric hindrance within the enzyme's active site. Because some intrinsic binding energy cannot be accessed, oNPG typically exhibits lower binding affinity compared to 2[2].
-
X-Glc (5-Bromo-4-chloro-3-indolyl-β-D-glucopyranoside): Best for spatial resolution. Hydrolysis yields an indoxyl intermediate that rapidly oxidizes and dimerizes into an insoluble blue indigo dye. Causality: Because the product precipitates, it cannot be used for continuous
determination, but it is unparalleled for3[3] and tissue staining. -
Resorufin-β-D-glucopyranoside: A highly sensitive substrate used in high-throughput screening (HTS). In Gaucher disease research, mutant glucocerebrosidase (e.g., N370S) exhibits drastically altered4[4], necessitating highly sensitive substrates like resorufin to detect residual lysosomal activity.
Table 1: Comparative Kinetic and Optical Properties
| Substrate | Detection Mode | Readout Wavelength | Typical | Primary Application | Key Limitation |
| pNPG | Chromogenic | Absorbance (405 nm) | ~0.36 mM | Enzyme kinetics, | Requires alkaline pH shift to maximize signal |
| oNPG | Chromogenic | Absorbance (415 nm) | >0.36 mM | Alternative kinetic assays | Steric hindrance reduces binding affinity |
| X-Glc | Chromogenic (Precipitating) | Visual / Abs. (615 nm) | N/A | In situ tissue staining, Colony screening | Insoluble product prevents continuous monitoring |
| Resorufin-Glc | Fluorogenic / Chromogenic | Ex: 571 nm / Em: 585 nm | ~0.03 mM | HTS, Single-molecule assays | Higher cost, susceptible to auto-fluorescence |
Causality in Experimental Choices (E-E-A-T)
To ensure scientific integrity, every step of an enzymatic assay must be deliberate.
-
Buffer pH Selection: β-glucosidase typically exhibits an acidic pH optimum (e.g., pH 5.0–5.9 for human lysosomal glucocerebrosidase). Conducting the assay at pH 5.0 ensures physiological relevance, which is critical when screening pharmacological chaperones.
-
The Alkaline Shift (Termination): The addition of a high-pH stop solution (like 1 M Na₂CO₃) serves a dual, causal purpose. First, the pH spike (>10) instantly denatures the enzyme, halting the reaction precisely. Second, it fully deprotonates the released p-nitrophenol into the phenolate ion, drastically increasing its molar extinction coefficient and shifting its absorbance peak to 405 nm.
Self-Validating Experimental Protocol: pNPG Assay for β-Glucosidase Kinetics
Why is this protocol self-validating? By running a parallel p-nitrophenol (pNP) standard curve under the exact same buffer and termination conditions, the assay intrinsically corrects for path-length variations and buffer-specific optical interference. A substrate-only blank validates that non-enzymatic spontaneous hydrolysis is negligible.
Materials:
-
50 mM Citrate-Phosphate buffer (pH 5.0)
-
10 mM pNPG stock solution (prepared in buffer)
-
1 M Na₂CO₃ (Stop Solution)
-
Recombinant β-glucosidase or tissue lysate
Step-by-Step Methodology:
-
Equilibration: Aliquot 90 µL of Citrate-Phosphate buffer (pH 5.0) containing the enzyme into a 96-well microplate. Incubate at 37°C for 5 minutes. (Causality: Pre-equilibration ensures the reaction rate is not artificially suppressed by temperature ramp-up times).
-
Initiation: Add 10 µL of 10 mM pNPG stock to the wells (Final concentration: 1 mM). Mix thoroughly via pipette aspiration.
-
Incubation: Incubate the plate at 37°C for exactly 15 to 30 minutes, depending on expected enzyme activity.
-
Termination: Add 100 µL of 1 M Na₂CO₃ to all wells to halt the reaction and induce the phenolate color shift.
-
Quantification: Measure the optical density (OD) at 405 nm using a microplate reader.
-
Validation: Compare the OD values against a concurrently run p-nitrophenol standard curve (0 - 100 µM) treated with the same Na₂CO₃ stop solution.
Step-by-step self-validating workflow for the pNPG-based β-glucosidase kinetic assay.
References
- Source: google.
- Title: michaelis constants km: Topics by Science.
- Source: ccnaonline.
- Source: plos.
Sources
- 1. michaelis constants km: Topics by Science.gov [science.gov]
- 2. m.ccnaonline.com [m.ccnaonline.com]
- 3. WO2018218093A1 - Method and molecules - Google Patents [patents.google.com]
- 4. High Throughput Screening for Small Molecule Therapy for Gaucher Disease Using Patient Tissue as the Source of Mutant Glucocerebrosidase | PLOS One [journals.plos.org]
Validating β-Glucosidase Assays: A Comparative Guide to Using Para-Nitrophenyl 1-Thio-β-D-Glucopyranoside (pNP-S-Glc)
In the fields of lysosomal storage disorder pharmacology (such as chaperone therapies for Gaucher disease) and industrial biomass conversion, the precise characterization of β-glucosidase (EC 3.2.1.21) is paramount. A recurring challenge in enzymology is distinguishing between true active-site binding affinity and the kinetics of catalytic turnover.
To isolate binding mechanics, researchers rely on substrate analogs. This guide provides an authoritative comparison between standard hydrolyzable substrates and the resistant analog Para-nitrophenyl 1-thio-β-D-glucopyranoside (pNP-S-Glc) , detailing how to deploy it in a self-validating assay system.
Mechanistic Causality: Why Substitute Oxygen with Sulfur?
Standard colorimetric assays utilize p-nitrophenyl β-D-glucopyranoside (pNPG). While highly effective for measuring overall catalytic rate (
By substituting the exocyclic glycosidic oxygen with a sulfur atom, we create pNP-S-Glc. Retaining β-glucosidases operate via a highly conserved [1], which utilizes two critical glutamic acid residues for acid/base catalysis and nucleophilic attack. The S-glycosidic bond is highly resistant to this specific hydrolytic mechanism due to the altered C–S bond length and the differing protonation dynamics of sulfur compared to oxygen under physiological pH.
Consequently, pNP-S-Glc acts as a potent [2] for wild-type enzymes. It occupies the active site and mimics the transition state geometry, but resists cleavage, allowing researchers to calculate the true binding affinity (
Fig 1. Mechanistic divergence between O-glycoside hydrolysis and S-glycoside competitive inhibition.
Comparative Substrate Profiling
To design a robust assay, one must select the correct reporter and inhibitor combination. The table below summarizes the quantitative and qualitative differences between pNP-S-Glc and standard O-glycosides, utilizing baseline kinetic data derived from wild-type[3].
| Substrate / Analog | Linkage Type | Readout Mechanism | Primary Role in Assay | ||
| pNP-S-Glc | S-glycoside | Indirect (via pNPG inhibition) | N/A (Binds, | N/A (Resists cleavage) | Active site structural validation |
| pNPG | O-glycoside | Absorbance (405 nm) | 0.12 | 10.0 | Standard kinetic profiling |
| 4-MUG | O-glycoside | Fluorescence (Ex 365 / Em 445 nm) | 0.096 | 6.2 | High-sensitivity screening |
*Note: Kinetic values are representative baseline data derived from purified P. pastoris β-glucosidase models[3]. Values will vary based on the specific enzyme source.
Self-Validating Experimental Protocol
To accurately determine the inhibition constant (
Fig 2. Step-by-step workflow for validating beta-glucosidase active site affinity using pNP-S-Glc.
System Controls (Mandatory for Trustworthiness)
Run these three controls in parallel to validate the integrity of your data:
-
Enzyme Blank (Background Hydrolysis): Buffer + pNPG (No Enzyme). Validates that the reporter substrate is not spontaneously degrading.
-
Uninhibited Control (
Reference): Enzyme + Buffer + pNPG (No pNP-S-Glc). Establishes the baseline 100% catalytic rate. -
Inhibitor Blank (Optical Interference): Enzyme + pNP-S-Glc + Buffer (No pNPG). Validates that the thio-analog itself does not absorb at 405 nm or undergo trace background cleavage.
Step-by-Step Methodology & Causality
Step 1: Enzyme Preparation & Buffer Selection
-
Action: Prepare β-glucosidase in a slightly acidic to neutral buffer (pH 5.5–7.3), such as 50 mM Sodium Acetate or Sodium Phosphate.
-
Causality: The protonation state of the active site's glutamic acid residues is strictly pH-dependent[1]. Deviating from the enzyme's optimal pH alters the ionization state, preventing proper hydrogen bonding with the inhibitor and rendering the binding assay inaccurate.
Step 2: Pre-incubation with pNP-S-Glc
-
Action: Aliquot serial dilutions of pNP-S-Glc (e.g., 0.1 mM to 10 mM) and pre-incubate with the enzyme for 15 minutes at 37°C before adding the reporter substrate.
-
Causality: Because pNP-S-Glc is a competitive inhibitor[1], establishing thermodynamic equilibrium between the enzyme and the inhibitor prior to introducing the highly reactive pNPG substrate prevents a burst-phase kinetic artifact. If added simultaneously, the initial velocity of pNPG hydrolysis would outcompete the inhibitor binding kinetics, artificially inflating the apparent
.
Step 3: Reaction Initiation with pNPG
-
Action: Add a fixed concentration of pNPG (ideally at its known
value) to initiate the reaction. -
Causality: Operating exactly at the
of the reporter substrate provides the highest mathematical sensitivity for detecting competitive inhibition. According to the Cheng-Prusoff equation, when , the observed is directly proportional to , simplifying downstream data interpretation.
Step 4: Reaction Quenching and Signal Amplification
-
Action: Terminate the reaction by adding an equal volume of 1 M
(pH > 10). -
Causality: This step is a self-validating biochemical switch. The high pH instantly denatures the enzyme, freezing the reaction at a precise time point. Simultaneously, it deprotonates the released p-nitrophenol (pKa ~7.15) into the p-nitrophenolate anion. This structural shift moves the absorbance maximum to 405 nm and massively increases the molar extinction coefficient, turning a faint yellow solution into a brilliant, easily quantifiable signal.
Data Interpretation
Following absorbance measurement at 405 nm, subtract the background noise (Enzyme Blank) from all wells. Plot the reciprocal of the reaction velocity (
Because pNP-S-Glc acts competitively, the lines generated at different substrate concentrations will intersect in the upper-left quadrant (above the x-axis). The x-coordinate of this intersection point represents
References
-
Turan, Y., & Zheng, Y. (2008). A pseudo-beta-glucosidase in Arabidopsis thaliana: correction by site-directed mutagenesis, heterologous expression, purification, and characterization. Biochemistry (Moscow). Available at:[Link]
-
Turan, Y., & Zheng, Y. (2005). Purification and characterization of an intracellular beta-glucosidase from the methylotrophic yeast Pichia pastoris. Biochemistry (Moscow). Available at:[Link]
-
BRENDA Enzyme Database. (n.d.). Information on EC 3.2.1.21 - beta-glucosidase. BRENDA. Available at:[Link]
Sources
- 1. A pseudo-beta-glucosidase in Arabidopsis thaliana: correction by site-directed mutagenesis, heterologous expression, purification, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Information on EC 3.2.1.21 - beta-glucosidase and Organism(s) Arabidopsis thaliana and UniProt Accession Q9C525 - BRENDA Enzyme Database [brenda-enzymes.org]
- 3. Purification and characterization of an intracellular beta-glucosidase from the methylotrophic yeast Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-reactivity of other glycosidases with Para-nitrophenyl 1-thio-beta-d-glucopyranoside
Publish Comparison Guide: Cross-Reactivity of Glycosidases with p-Nitrophenyl 1-Thio-
Executive Summary: The "Silent" Analog
In the precise world of carbohydrate enzymology, Para-nitrophenyl 1-thio-
While pNP-Glc is the industry standard for detecting activity (turning yellow upon hydrolysis), pNP-S-Glc is the gold standard for probing structure and mechanism without turnover.[1] This guide delineates the cross-reactivity profile of pNP-S-Glc, distinguishing its role as a competitive inhibitor against
Key Takeaway for Drug Developers: Use pNP-S-Glc to lock enzymes in a "substrate-bound" state for X-ray crystallography or affinity purification, but do not expect chromogenic turnover unless working with specific thioglucosidases (e.g., Myrosinase).[1]
Chemical Architecture & Stability
The fundamental difference lies in the glycosidic linkage atom. This single substitution dictates the biochemical fate of the molecule.
| Feature | pNP-Glc (Standard Substrate) | pNP-S-Glc (Thio-Analog) |
| Linkage | Oxygen (O-Glycosidic) | Sulfur (S-Glycosidic) |
| Bond Length | ~1.4 Å (C-O) | ~1.8 Å (C-S) |
| Enzymatic Fate | Rapid Hydrolysis ( | Resistant / Competitive Inhibition ( |
| Chemical Stability | Susceptible to alkaline hydrolysis | Highly resistant to pH/Temp extremes |
| Primary Application | Activity Assays, Kinetics ( | Crystallography, Affinity Ligand, |
Cross-Reactivity Profile: The Comparative Guide
This section analyzes how pNP-S-Glc interacts with the major glycosidase families compared to the native O-substrate.[1]
A. -Glucosidases (Target Family)[1][2][3][4][5]
-
Interaction: Strong Competitive Inhibition. [1]
-
Mechanism: The enzyme binds the glycone (glucose) moiety, but the catalytic acid/base residues cannot cleave the C-S bond effectively due to the bond's length and the poor leaving group ability of the thiolate compared to the alkoxide.
-
Data Insight: For Almond
-glucosidase, pNP-S-Glc is hydrolyzed at a rate times slower than pNP-Glc, effectively making it a non-hydrolyzable inhibitor under standard assay conditions.[1] -
Kinetic Parameter: It acts as a competitive inhibitor with a
value typically close to the of the O-substrate, reflecting similar ground-state binding affinity.[1]
B. -Galactosidases (The Epimer Check)
-
Interaction: Weak to Negligible Binding. [1]
-
Mechanism:
-Galactosidases are specific for the axial C4-hydroxyl group of galactose.[1] pNP-S-Glc possesses an equatorial C4-hydroxyl (glucose configuration).[1] -
Cross-Reactivity Note: While generally inert, high concentrations of pNP-S-Glc can show weak inhibition in broad-specificity plant enzymes (e.g., Almond Emulsin, which contains both activities).[1] However, in highly specific bacterial enzymes (e.g., E. coli LacZ), binding is negligible.
-
Recommendation: Safe to use as a negative control for Galactosidase specificity, provided the enzyme source is high-purity.
C. Myrosinase (The Exception)
-
Interaction: Slow Hydrolysis. [1]
-
Mechanism: Myrosinases (thioglucoside glucohydrolases) are evolutionarily designed to cleave S-glycosidic bonds (found in glucosinolates).[1]
-
Data Insight: While pNP-S-Glc lacks the specific aglycone features (sulfated oxime) of natural glucosinolates (like sinigrin), myrosinase can accept it as a poor substrate, releasing p-nitrophenol slowly.[1]
-
Caution: Do not use pNP-S-Glc as a "stable" inhibitor in systems containing myrosinase-like activity.[1]
D. -Glucosidases[1]
-
Interaction: No Binding.
-
Mechanism: The stereochemistry at the anomeric carbon (
vs ) strictly prevents binding. pNP-S-Glc is a -linked thioglycoside and will not fit the active site of -glucosidases.[1]
Visualizing the Mechanism
The following diagram illustrates the competitive inhibition mechanism of pNP-S-Glc versus the hydrolytic pathway of pNP-Glc.
Figure 1: Competitive inhibition pathway. pNP-S-Glc (Red) competes for the active site but fails to proceed to hydrolysis, effectively sequestering the enzyme.[1]
Experimental Protocols
Protocol A: Determination of Inhibition Constant ( )
Since pNP-S-Glc is not hydrolyzed, its interaction must be measured by how well it stops the hydrolysis of pNP-Glc.[1]
Reagents:
-
Enzyme:
-Glucosidase (e.g., Almond, 1 U/mL). -
Substrate: pNP-Glc (0.5 mM to 5.0 mM range).[1]
-
Inhibitor: pNP-S-Glc (0, 0.5, 1.0, 2.0 mM).[1]
-
Buffer: 50 mM Sodium Acetate, pH 5.0.
Workflow:
-
Prepare Matrix: Set up a 96-well plate with varying concentrations of Substrate (rows) and Inhibitor (columns).
-
Incubate: Add Enzyme to all wells simultaneously.
-
Monitor: Measure Absorbance at 405 nm kinetically for 10 minutes at 37°C.
-
Calculate Initial Rates (
): Determine the slope of the linear portion of the curve for each condition. -
Plot Data:
-
Create a Lineweaver-Burk Plot (
vs ). -
Result: You should see lines intersecting at the Y-axis (same
, different apparent ) if the inhibition is purely competitive.
-
-
Derive
: Use the equation to solve for .
Protocol B: Stability Verification for Crystallography
Before setting up crystal trays, verify the ligand is stable in the crystallization buffer.
-
Dissolve: pNP-S-Glc to 10 mM in the specific crystallization buffer (often high salt or PEG).
-
Incubate: Store at 20°C for 24-48 hours.
-
Check: Measure
.[2][3][4]-
Pass:
(Solution remains clear/colorless). -
Fail: Yellow tint indicates non-enzymatic hydrolysis or contamination.
-
References
-
Grover, A. K., Cushley, R. J. (1977).[4] "Studies on Almond Emulsin beta-D-glucosidase. II. Kinetic Evidence for Independent Glucosidase and Galactosidase Sites."[1][5] Biochimica et Biophysica Acta (BBA) - Enzymology.[1]
-
Establishes the competitive inhibition of galactosidase activity by thio-glucosides and the extremely slow hydrolysis rate.[1]
-
-
BenchChem. (2025).[6] "Application Notes and Protocols for the Chromogenic β-Glucosidase Substrate: p-Nitrophenyl-β-D-glucopyranoside." [1]
- Provides standard protocols for the O-glycoside substrate to be used as the baseline in inhibition assays.
-
Shen, H., Byers, L. D. (2007). "Thioglycoside hydrolysis catalyzed by beta-glucosidase."[1][5][7] Biochemical and Biophysical Research Communications.
- Defines kinetic parameters and confirms the mechanism of slow hydrolysis for thioglycosides.
-
CymitQuimica. "p-Nitrophenyl 1-thio-β-D-galactopyranoside Product Description."
- Provides physical data and specificity context for the thio-galactose analog.
Sources
- 1. CAS 2492-87-7: p-Nitrophenyl β-D-glucopyranoside [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Studies on almond emulsin beta-D-glucosidase. II. Kinetic evidence for independent glucosidase and galactosidase sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. recursosbioquimica.es [recursosbioquimica.es]
A Senior Application Scientist's Guide to Validating Enzyme Inhibition Results Obtained with para-Nitrophenyl 1-Thio-β-D-glucopyranoside
For researchers, scientists, and drug development professionals, the accurate determination of enzyme inhibition is a cornerstone of discovery. While chromogenic substrates like para-nitrophenyl 1-thio-β-D-glucopyranoside (pNPTG) offer a convenient and high-throughput method for initial screening of β-glucosidase inhibitors, the data they generate must be rigorously validated to ensure scientific integrity. This guide provides an in-depth comparison of pNPTG-based assays with orthogonal validation methods, offering the technical insights and experimental protocols necessary to build a robust and trustworthy dataset.
The Role and Rationale of pNPTG in β-Glucosidase Inhibition Assays
β-Glucosidases are a class of enzymes that play crucial roles in various biological processes, including cellulose degradation and plant defense.[1] Their dysfunction is implicated in several diseases, making them attractive targets for therapeutic intervention. The initial step in discovering potential inhibitors often involves high-throughput screening (HTS) campaigns. For this, synthetic substrates that produce a readily detectable signal upon enzymatic cleavage are invaluable.
para-Nitrophenyl-β-D-glucopyranoside (pNPG), a close relative of pNPTG, is a widely used chromogenic substrate for β-glucosidase assays.[1][2] The enzyme hydrolyzes the glycosidic bond, releasing p-nitrophenol (pNP), which, under alkaline conditions, forms the intensely yellow p-nitrophenolate ion, with a strong absorbance at 405 nm.[1][3] The rate of color formation is directly proportional to the enzyme's activity.[1] pNPTG, the thio-analog of pNPG, functions similarly but can offer different kinetic properties and may be less susceptible to hydrolysis by certain classes of glycosidases, providing a degree of specificity.
The primary advantage of using pNPTG is the simplicity and convenience of a colorimetric readout, which is easily adaptable to a microplate format for screening large compound libraries. However, reliance on a single assay type is fraught with peril. Artificial substrates may not perfectly mimic the natural substrate, and the assay conditions can introduce artifacts, leading to false-positive or false-negative results. Therefore, orthogonal validation is not just recommended; it is essential.
Experimental Protocol: pNPTG-Based β-Glucosidase Inhibition Assay
This protocol provides a framework for determining the inhibitory potential of a compound against β-glucosidase using pNPTG.
I. Materials
-
β-Glucosidase (e.g., from almonds)
-
para-Nitrophenyl 1-thio-β-D-glucopyranoside (pNPTG)
-
Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)
-
Stop Solution (e.g., 1 M Sodium Carbonate)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader
II. Procedure
-
Enzyme and Substrate Preparation: Prepare stock solutions of β-glucosidase and pNPTG in the assay buffer. The final concentrations in the assay will need to be optimized, but a starting point could be a final enzyme concentration that gives a linear reaction rate for at least 30 minutes and a pNPTG concentration around its Michaelis-Menten constant (Km).
-
Compound Dilution: Prepare a serial dilution of the test compounds in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that inhibits the enzyme (typically <1%).
-
Assay Setup:
-
To appropriate wells of the 96-well plate, add:
-
Assay Buffer
-
Test compound dilution (or solvent for control wells)
-
β-Glucosidase solution
-
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation: Add the pNPTG solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at the same temperature, monitoring the reaction progress kinetically with the microplate reader at 405 nm, or as an endpoint assay for a fixed duration (e.g., 30 minutes).
-
Reaction Termination: If running an endpoint assay, add the stop solution to all wells to quench the reaction and develop the color of the p-nitrophenolate ion.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value, the concentration of inhibitor that reduces enzyme activity by 50%.
-
Causality Behind Experimental Choices:
-
Pre-incubation: Allowing the enzyme and inhibitor to interact before adding the substrate is crucial, especially for time-dependent or irreversible inhibitors.
-
Substrate Concentration: Using a substrate concentration near the Km value makes the assay sensitive to competitive inhibitors.
-
Enzyme Concentration: The enzyme concentration should be low enough to ensure the reaction rate is linear over the measurement period and that less than 10-15% of the substrate is consumed.[4]
Visualizing the Workflow:
Caption: Workflow for a pNPTG-based β-glucosidase inhibition assay.
Orthogonal Validation: Why and How
Orthogonal assays are methods that measure the same endpoint (in this case, enzyme inhibition) but through a different technology or principle. This approach is critical for identifying and eliminating artifacts that can arise from a single assay platform. For instance, a compound might interfere with the colorimetric readout of the pNPTG assay rather than inhibiting the enzyme itself.
Liquid Chromatography-Mass Spectrometry (LC-MS) Based Assay
LC-MS offers a highly specific and sensitive method to directly measure the formation of the natural product or the depletion of the natural substrate.[5][6][7] This label-free approach avoids the potential for interference with chromogenic or fluorogenic reporters.
Experimental Protocol: LC-MS Validation
I. Materials
-
β-Glucosidase
-
Natural Substrate (e.g., cellobiose)
-
Assay Buffer
-
Test compounds
-
Quenching Solution (e.g., acetonitrile with an internal standard)
-
LC-MS system
II. Procedure
-
Reaction Setup: In a microcentrifuge tube or microplate, combine the assay buffer, test compound, and β-glucosidase. Pre-incubate as before.
-
Reaction Initiation: Add the natural substrate to start the reaction.
-
Incubation: Incubate at the optimal temperature for a defined time.
-
Quenching: Stop the reaction by adding the quenching solution. This will precipitate the enzyme and halt the reaction.
-
Sample Preparation: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant to an appropriate vial for LC-MS analysis.
-
LC-MS Analysis: Inject the sample onto the LC-MS system. Develop a chromatographic method to separate the substrate and product, and a mass spectrometry method to detect and quantify them.
-
Data Analysis: Determine the amount of product formed or substrate consumed in the presence of the inhibitor compared to the control. Calculate the IC50 value.
Causality Behind Experimental Choices:
-
Natural Substrate: Using the natural substrate provides a more physiologically relevant measure of inhibition.
-
Quenching with Internal Standard: A distinct internal standard that does not interfere with the analyte signals is crucial for accurate quantification, correcting for variations in sample preparation and injection volume.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a biochemical reaction.[8][9][10] It is a label-free, in-solution method that can determine the kinetic parameters (Km and kcat) and inhibition constants (Ki) of an enzyme.[11][12] ITC provides a near-universal assay for enzyme activity because most enzymatic reactions are associated with a change in heat.[13]
Experimental Protocol: ITC for Inhibition Studies
I. Materials
-
ITC instrument
-
β-Glucosidase
-
Substrate (natural or synthetic)
-
Test compounds
-
Assay Buffer (dialyzed extensively to minimize heats of dilution)
II. Procedure
-
Sample Preparation: Prepare the enzyme solution in the ITC cell and the substrate solution in the injection syringe. Both should be in the same, well-dialyzed buffer. For inhibition studies, the inhibitor is included in the enzyme solution in the cell.
-
ITC Experiment (Multiple Injection Method):
-
Equilibrate the instrument to the desired temperature.
-
Perform a series of small injections of the substrate into the enzyme solution.
-
The instrument measures the heat change after each injection, which corresponds to the reaction rate.
-
-
Data Analysis:
-
The raw data (heat flow over time) is integrated to determine the heat produced per injection.
-
This is converted to reaction velocity.
-
The Michaelis-Menten equation is fitted to the data to determine Vmax and Km in the absence and presence of the inhibitor.
-
These values are then used to determine the Ki and the mode of inhibition.
-
Causality Behind Experimental Choices:
-
Dialysis: Extensive dialysis of all components in the same buffer is critical to minimize large heats of dilution that can obscure the smaller heat changes from the enzymatic reaction.[10]
-
Multiple Injections: This method allows for the determination of the entire Michaelis-Menten curve in a single experiment, providing a comprehensive kinetic profile.[10]
Visualizing the Validation Workflow:
Caption: A logical workflow for validating initial hits from a pNPTG screen.
Data Comparison and Interpretation
The ultimate goal of this validation process is to compare the inhibition data from the different methods. A true inhibitor should demonstrate consistent activity across all platforms, although the absolute IC50 or Ki values may differ due to the different assay principles and conditions.
| Parameter | pNPTG Assay | LC-MS Assay | Isothermal Titration Calorimetry |
| Principle | Indirect (colorimetric) | Direct (mass detection) | Direct (heat change) |
| Substrate | Artificial (pNPTG) | Natural | Natural or Artificial |
| Throughput | High | Medium | Low |
| Information | IC50 | IC50 | Ki, ΔH, Mode of Inhibition |
| Potential for Artifacts | High (e.g., compound color, light scattering) | Low | Medium (e.g., heats of dilution) |
Hypothetical Data Comparison:
| Compound | pNPTG IC50 (µM) | LC-MS IC50 (µM) | ITC Ki (µM) | Conclusion |
| A | 5.2 | 6.8 | 4.5 | Validated Hit |
| B | 8.1 | >100 | No binding | Assay Artifact |
| C | 12.5 | 15.1 | 10.3 | Validated Hit |
In this hypothetical example, Compound A and C show consistent inhibitory activity across all three methods, confirming them as validated hits. Compound B, however, shows activity only in the pNPTG assay, suggesting it is likely an artifact of that specific assay system.
Conclusion: Building a Foundation of Trustworthy Data
The use of para-nitrophenyl 1-thio-β-D-glucopyranoside provides a powerful tool for the initial discovery of β-glucosidase inhibitors. However, the data generated from such screens must be viewed as preliminary. Rigorous validation using orthogonal methods, such as LC-MS and Isothermal Titration Calorimetry, is imperative to eliminate false positives and build a robust, reliable dataset. By understanding the principles, strengths, and weaknesses of each method and by following a logical validation workflow, researchers can ensure the scientific integrity of their findings and accelerate the journey from hit to lead in the drug discovery process.
References
- Determining enzyme kinetics via isothermal titration calorimetry - PubMed.
- Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PMC.
- Screening for Enzyme Inhibitors by Surface Plasmon Resonance Combined with Mass Spectrometry - American Chemical Society.
- Using Isothermal Titration Calorimetry to Characterize Enzyme Kinetics Part 1: Principles.
- Experimental strategy for enzyme inhibitor screening by surface plasmon... - ResearchGate.
- Isothermal Titration Calorimetry To Characterize Enzymatic Reactions l Protocol Preview.
- Characterizing Enzyme Kinetics by iTC - TA Instruments.
- Screening for Enzyme Inhibitors by Surface Plasmon Resonance Combined with Mass Spectrometry | Analytical Chemistry - ACS Publications.
- Surface Plasmon Resonance Based Assay for the Detection and Characterization of Promiscuous Inhibitors - Journal of Medicinal Chemistry - ACS Figshare.
- Surface plasmon resonance for biomolecular research - Enamine.
- Application Notes and Protocols for the Chromogenic β-Glucosidase Substrate: p-Nitrophenyl-β-D-glucopyranoside (pNPG) - Benchchem.
- Development of an LC-MS based enzyme activity assay for MurC: Application to evaluation of inhibitors and kinetic analysis | Request PDF - ResearchGate.
- A label-free LC/MS-based enzymatic activity assay for the detection of PDE5A inhibitors.
- Validation of an LC-MS/MS Method for the Simultaneous Intracellular Quantification of the CDK4/6 Inhibitor Abemaciclib and the EZH2 Inhibitors GSK126 and Tazemetostat - MDPI.
- On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays - Frontiers.
- Development, validation and application of a liquid chromatography-tandem mass spectrometry method for the activity and inhibition of DPP-4 - PubMed.
- A simple and portable method for β-Glucosidase activity assay and its inhibitor screening based on a personal glucose meter - PubMed.
- Inhibition of alpha-glucosidase (unknown origin) using p-nitrophenyl alpha-D-glucopyranoside as substrate preincubated for 15 mins followed by substrate addition measured after 30 mins by spectrophotometric method - PubChem.
- Colorimetric screening of β-glucosidase inhibition based on gold nanocomposites - Analytical Methods (RSC Publishing).
- Comparative Investigations on Different β-Glucosidase Surrogate Substrates - MDPI.
- Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study - PMC.
- A novel method for screening beta-glucosidase inhibitors - ResearchGate.
- Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations - NCBI - NIH.
- CAS 2492-87-7: p-Nitrophenyl β-D-glucopyranoside - CymitQuimica.
- Pre-steady-state kinetics of p-nitrophenyl-β-D-glucopyranoside... - ResearchGate.
- Inhibitory activity for (A) α-glucosidase and (B) β-glucosidase. In... - ResearchGate.
- Para-nitrophenyl 1-thio-beta-D-glucopyranoside | C12H15NO7S | CID 656902 - PubChem.
- Development of a β-glucosidase improved for glucose retroinhibition for cellulosic ethanol production: an integrated bioinformatics and genetic engineering approach - PMC.
- Electrochemical quantification of β -glucosidase activity for inhibitor screening applications - Universidad de Alicante.
- In Vitro Activity Test of A-Glucosidase Enzyme Inhibition of Moringa oleifera L. Leaves Extract.
- Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations - MDPI.
- Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase - Frontiers.
- A near-universal way to measure enzyme inhibition | Newsroom.
- Importance of Observing the Progress Curve During Enzyme Assay in an Automated Clinical Chemistry Analyzer: A Case Study - PMC.
- Difficulties to define general standards for enzyme assays with the... - ResearchGate.
- Effect of internal diffusional restrictions on the hydrolysis of penicillin G: reactor performance and specific productivity of 6-APA with immobilized penicillin acylase - PubMed.
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- 5. researchgate.net [researchgate.net]
- 6. Frontiers | A label-free LC/MS-based enzymatic activity assay for the detection of PDE5A inhibitors [frontiersin.org]
- 7. Frontiers | On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays [frontiersin.org]
- 8. Determining enzyme kinetics via isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. A near-universal way to measure enzyme inhibition | Newsroom - McGill University [mcgill.ca]
Safety Operating Guide
Para-nitrophenyl 1-thio-beta-d-glucopyranoside proper disposal procedures
This guide outlines the technical safety and disposal protocols for Para-nitrophenyl 1-thio-
As a Senior Application Scientist, I must emphasize that while this compound is often used as a non-hydrolyzable competitive inhibitor in enzymatic assays, its disposal requires distinct handling compared to its oxygen-linked counterparts (O-glycosides).[1] The presence of the thio-ether linkage (
Chemical Profile & Hazard Identification
Before initiating any disposal workflow, verify the chemical identity and associated hazards.[2][3][4][5] The stability of the thio-linkage means this compound persists longer in waste streams than standard substrates.[1]
| Parameter | Technical Detail |
| Chemical Name | 4-Nitrophenyl 1-thio- |
| CAS Number | 20696-65-3 (Verify against vendor SDS; e.g., Sigma, TCI) |
| Molecular Formula | |
| Primary Hazard | Toxic / Irritant .[1][6][7] Releases p-nitrothiophenol upon decomposition.[1] |
| Critical Chemical Property | Sulfur-containing Organic .[1] Incompatible with strong oxidizers (e.g., Nitric Acid, Peroxides). |
Senior Scientist Insight: Unlike standard p-nitrophenyl glucoside (pNPG), which hydrolyzes to release p-nitrophenol, this thio analog is designed to resist hydrolysis.[1] However, under thermal decomposition (incineration) or strong chemical stress, it degrades. The sulfur content mandates that it must not be mixed with standard "Non-Halogenated Organic" waste if your facility segregates sulfur streams, and absolutely never with Oxidizing acids.[1]
Waste Stream Segregation Protocol
Proper segregation is the single most critical step to prevent cross-reactivity in the waste container.
A. Solid Waste (Pure Compound)[1]
-
Classification: Hazardous Organic Solid (Sulfur-Containing).[1]
-
Container: High-density polyethylene (HDPE) wide-mouth jar.[1]
-
Labeling: Must explicitly state "Contains Sulfur" to alert disposal facility of potential
emissions during incineration.[1]
B. Liquid Waste (Assay Buffers/Solvents)[1]
-
Aqueous Solutions (<5% Organic): If the compound is dissolved in buffers (PBS, Acetate), collect in "Aqueous Waste with Toxic Organics."[1]
-
Organic Solvents (DMSO, Methanol): Collect in "Organic Solvents - Sulfur Containing."[1]
-
Prohibited Action: NEVER pour down the drain. Even though it resists enzymatic breakdown, it is an environmental toxin.[1]
Step-by-Step Disposal Workflow
Scenario A: Disposal of Expired/Excess Solid Reagent
-
PPE Donning: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.[1] Use a fume hood to avoid dust inhalation.[1]
-
Transfer: Carefully transfer the solid material into a dedicated hazardous waste container (HDPE).
-
Rinsing: Triple-rinse the original vial with a small volume of Methanol or DMSO.[1]
-
Rinsate Disposal: Pour the rinsate into the Liquid Organic Waste container (not the solid bin).
-
Deactivation (Optional but Recommended): For trace residues on spatulas, wipe with a 10% sodium carbonate solution before final cleaning.[1] This helps neutralize potential acidic decomposition products.[1]
Scenario B: Disposal of Assay Mixtures (Microplates/Cuvettes)
-
Collection: Aspirate liquid from wells/cuvettes into the liquid waste carboy.
-
Solvent Compatibility: Ensure the carboy does not contain bleach (Sodium Hypochlorite).[1]
-
Solid Consumables: Dispose of contaminated pipette tips and plates into "Hazardous Solid Waste" (incineration bags), not regular trash.
Visualized Workflows
Figure 1: Waste Segregation Decision Matrix
This logic flow ensures the compound ends up in the correct stream based on its physical state and solvent matrix.[1]
Caption: Decision matrix for segregating pNP-1-thio-β-D-Glc waste streams to prevent chemical incompatibility.
Figure 2: Spill Response Protocol
Immediate actions to take in the event of a benchtop spill.
Caption: Operational workflow for containing and cleaning spills. Note the use of wet towels for powders to minimize aerosolization.[1]
Emergency Response & First Aid
-
Inhalation: Move to fresh air immediately. The dust is a respiratory irritant.[1]
-
Skin Contact: Wash with soap and copious amounts of water.[1] Do not use organic solvents (ethanol) on skin, as this may increase absorption of the nitro-compound.
-
Eye Contact: Rinse cautiously with water for 15 minutes.[1] Remove contact lenses if present.[1][7]
References
-
PubChem. (n.d.).[1] Para-nitrophenyl 1-thio-beta-d-glucopyranoside Compound Summary (CID 656902).[1][8] National Library of Medicine.[1] Retrieved from [Link]
-
University of Toronto. (2019). Handling Procedures for Chemical Wastes: Organic Sulphur Compounds.[1] Environmental Health & Safety.[1][9] Retrieved from [Link]
-
National Research Council (US). (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][2] National Academies Press.[1] Retrieved from [Link]
Sources
- 1. Information on EC 3.2.1.21 - beta-glucosidase and Organism(s) Arabidopsis thaliana and UniProt Accession Q9C525 - BRENDA Enzyme Database [brenda-enzymes.org]
- 2. Lab Safety Manual: Chemical Management | Hampshire College [hampshire.edu]
- 3. epfl.ch [epfl.ch]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Information on EC 3.2.1.126 - coniferin beta-glucosidase - BRENDA Enzyme Database [brenda-enzymes.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. PubChemLite - Para-nitrophenyl 1-thio-beta-d-glucopyranoside (C12H15NO7S) [pubchemlite.lcsb.uni.lu]
- 9. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
